Product packaging for 2-(2-Methoxyethoxy)phenylboronic acid(Cat. No.:CAS No. 1122568-09-5)

2-(2-Methoxyethoxy)phenylboronic acid

Cat. No.: B1603166
CAS No.: 1122568-09-5
M. Wt: 196.01 g/mol
InChI Key: FVUUWXVSSBFFPS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)phenylboronic acid (CAS 1122568-09-5) is a boronic acid derivative of significant value in organic and medicinal chemistry research. With the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol, this compound is characterized by a phenyl ring substituted with a boronic acid group and a 2-methoxyethoxy side chain. This structure classifies it as an organoboron compound, essential in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The specific side chain may influence the compound's solubility and reactivity, making it a versatile building block. It is supplied with a high purity level of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BO4 B1603166 2-(2-Methoxyethoxy)phenylboronic acid CAS No. 1122568-09-5

Properties

IUPAC Name

[2-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUUWXVSSBFFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595571
Record name [2-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122568-09-5
Record name [2-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Methoxyethoxy)phenylboronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Methoxyethoxy)phenylboronic Acid for Advanced Research and Development

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound, a specialized organoboron compound, has emerged as a valuable building block for researchers and scientists, particularly within the pharmaceutical and materials science sectors. Its unique structural features—an ortho-substituted phenyl ring coupled with a methoxyethoxy group—offer distinct steric and electronic properties that can be strategically exploited in complex molecular architecture. Boronic acids are renowned for their stability, low toxicity, and ease of handling, making them indispensable tools in organic synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and critical applications, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

PART 1: Core Chemical and Physical Properties

Precise knowledge of a reagent's properties is fundamental to its effective application in experimental design. This compound is a white to off-white solid under standard conditions.[2] Key identification and physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 1122568-09-5[3][4]
Molecular Formula C₉H₁₃BO₄[3][4]
Molecular Weight 196.01 g/mol [3][4]
IUPAC Name [2-(2-methoxyethoxy)phenyl]boronic acid[3]
Physical Form Solid
InChI Key FVUUWXVSSBFFPS-UHFFFAOYSA-N[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2]

PART 2: Synthesis and Preparation

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[1][8] This general strategy is applicable for the preparation of this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(2-methoxyethoxy)benzene.

Synthesis_Workflow A 1-Bromo-2-(2-methoxyethoxy)benzene B Organolithium Intermediate A->B Lithiation reagent1 1. n-BuLi or t-BuLi 2. Trialkyl borate (e.g., B(OMe)₃) C Boronate Ester Intermediate reagent2 Aqueous Acidic Workup (e.g., HCl) D This compound reagent1->C Borylation reagent2->D Hydrolysis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds.[9]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2-(2-methoxyethoxy)benzene dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. An equimolar amount of tert-butyllithium in pentane is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the organolithium intermediate.

  • Borylation: Trimethyl borate (approximately 1.5 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

PART 3: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic chemistry, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner, providing the 2-(2-methoxyethoxy)phenyl moiety to the target molecule.[4] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[10]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_RX R¹-Pd(II)Ln-X OxiAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2 R¹-R² RedElim->R1R2 Product R1X R¹-X R1X->OxiAdd Aryl/Vinyl Halide R2BOH2 R²-B(OH)₂ + Base R2BOH2->Transmetal Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling
  • Reagent Preparation: In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.

  • Reaction Execution: De-gas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor its progress using an appropriate technique like TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography to obtain the desired biaryl compound.

PART 4: Stability, Safe Handling, and Storage

While boronic acids are generally stable, proper handling and storage are crucial for maintaining their integrity and ensuring laboratory safety.

Stability Profile

Phenylboronic acids can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[1] This is a reversible process, and the boronic acid can often be regenerated by treatment with water. They are also susceptible to oxidation, and some studies have explored strategies to enhance their oxidative stability for biological applications.[12] For synthetic purposes, storing the compound under an inert atmosphere minimizes degradation.

Handling and Safety Precautions

It is essential to consult the Safety Data Sheet (SDS) before use.[13][14] General safety guidelines for handling related boronic acids include:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16]

GHS Hazard Information (Based on related compounds):

PictogramSignal WordHazard Statement(s)
GHS07WarningH315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Source:[15]
Storage Recommendations

To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, under an inert atmosphere of nitrogen or argon to prevent degradation from moisture and air.[2]

References

  • PubChem. [2-(2-Methoxyethoxy)phenyl]boronic acid. [Link]
  • Royal Society of Chemistry.
  • Wikipedia. Phenylboronic acid. [Link]
  • PubChem. 2-Methoxyphenylboronic acid. [Link]
  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
  • AOBChem. Safety Data Sheet - 3,5-Bis(trifluoromethyl)phenylboronic acid. [Link]
  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
  • National Institutes of Health (NIH). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
  • MySkinRecipes. This compound. [Link]
  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • ResearchGate.
  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
  • MDPI.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyethoxy)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)phenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a boronic acid group and a methoxyethoxy side chain, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, synthesis, and key applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 2-position.

IUPAC Name: [2-(2-methoxyethoxy)phenyl]boronic acid[1]

Canonical SMILES: COCCOc1ccccc1B(O)O

Chemical Formula: C₉H₁₃BO₄[1]

CAS Number: 1122568-09-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

PropertyValueSource
Molecular Weight 196.01 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride.[2]
Storage Temperature 2-8°C under an inert atmosphere

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. A general synthetic protocol is outlined below, based on established methods for the preparation of phenylboronic acids[2][3].

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 1-Bromo-2-(2-methoxyethoxy)benzene

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Starting Material Preparation: Dissolve 1-bromo-2-(2-methoxyethoxy)benzene in anhydrous THF in the reaction flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium or tert-butyllithium dropwise from the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: Add trimethyl borate or triisopropyl borate dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow A 1-Bromo-2-(2-methoxyethoxy)benzene B Lithiation (n-BuLi or t-BuLi, THF, -78 °C) A->B 1. C Aryl Lithium Intermediate B->C D Borylation (Trialkyl borate, -78 °C to RT) C->D 2. E Borate Ester Intermediate D->E F Hydrolysis (HCl (aq)) E->F 3. G This compound F->G

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds[4]. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-X Pd0->PdII Transmetalation_Complex Ar-Pd(II)-R PdII->Transmetalation_Complex Product Ar-R Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->PdII Oxidative Addition Boronic_Acid This compound (R-B(OH)₂) + Base Boronic_Acid->Transmetalation_Complex Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound, like other boronic acids, requires careful handling.

  • General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably in a chemical fume hood[5].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[5].

  • Inhalation: May cause respiratory irritation. Avoid breathing dust[5].

  • Skin Contact: Causes skin irritation. In case of contact, immediately wash with plenty of soap and water[5].

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes[5].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep refrigerated for long-term storage.

Applications in Drug Development and Materials Science

The 2-(2-methoxyethoxy)phenyl moiety introduced by this boronic acid can impart favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability. It is used in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands[4]. In materials science, this compound serves as a building block for organic electronic materials and polymers, where the methoxyethoxy group can influence the material's morphology and electronic properties.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. Understanding its properties, synthesis, and reaction protocols is key to successfully employing this compound in the creation of novel and complex molecules.

References

  • PubChem. [2-(2-Methoxyethoxy)phenyl]boronic acid. National Center for Biotechnology Information.
  • Wikipedia. Phenylboronic acid.
  • MySkinRecipes. This compound.

Sources

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(2-Methoxyethoxy)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic construction of complex molecular architectures is paramount to the discovery of novel therapeutics. Among the vast arsenal of synthetic building blocks, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This compound, in particular, has garnered significant attention as a versatile reagent for the synthesis of biologically active molecules. Its unique structural motif, featuring a hydrophilic methoxyethoxy side chain, can impart favorable physicochemical properties to target compounds, such as enhanced solubility and improved pharmacokinetic profiles. This makes it a valuable asset in the development of enzyme inhibitors and receptor ligands, contributing to advancements in various therapeutic areas.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering field-proven insights for researchers and professionals in drug development.

Core Synthesis Strategy: Lithiation-Borylation of 1-Bromo-2-(2-methoxyethoxy)benzene

The most common and reliable method for the synthesis of this compound is through a lithium-halogen exchange reaction, followed by quenching with a trialkyl borate. This approach offers high yields and regioselectivity. The starting material for this synthesis is 1-bromo-2-(2-methoxyethoxy)benzene.

Reaction Workflow:

Synthesis_Workflow cluster_reagents A 1-Bromo-2-(2-methoxyethoxy)benzene C Aryllithium Intermediate A->C Lithium-Halogen Exchange B n-Butyllithium (n-BuLi) THF, -78 °C E Boronate Ester Intermediate C->E Borylation D Trimethyl borate B(OMe)₃ G This compound E->G Hydrolysis F Aqueous Acidic Workup (e.g., HCl)

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol:

Materials:

  • 1-Bromo-2-(2-methoxyethoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-(2-methoxyethoxy)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically indicated by a color change.

  • Borylation: To the cold aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound, which is typically a white to off-white solid.

Purification Strategies for High-Purity this compound

The purity of the boronic acid is crucial for its successful application in subsequent reactions, particularly in palladium-catalyzed cross-couplings where impurities can poison the catalyst. Several methods can be employed for the purification of the crude product.

Purification Workflow:

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Derivatization Purification via Derivatization Crude->Derivatization Pure Pure this compound Recrystallization->Pure Chromatography->Pure Derivatization->Pure

Caption: Common purification strategies for this compound.

Recrystallization

Recrystallization is often the most effective method for purifying solid arylboronic acids. The choice of solvent is critical and is determined by the solubility profile of the boronic acid and its impurities.

General Protocol:

  • Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethyl acetate and hexanes, or hot water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal and any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Solvent SystemRationale
Ethyl Acetate/HexanesThe boronic acid is soluble in hot ethyl acetate and insoluble in hexanes. Adding hexanes as an anti-solvent to the hot ethyl acetate solution upon cooling promotes crystallization.
Hot WaterSome arylboronic acids have sufficient solubility in hot water and are much less soluble in cold water, making it a green and effective recrystallization solvent.
Column Chromatography

Silica gel column chromatography can be used to purify arylboronic acids, but care must be taken as the acidic nature of silica gel can cause degradation (protodeboronation). To mitigate this, boric acid-treated silica gel can be used.

Protocol for Boric Acid-Treated Silica Gel:

  • Prepare a slurry of silica gel in a 5% w/v solution of boric acid in methanol.

  • Stir the slurry for 1 hour at room temperature.

  • Remove the methanol by filtration and wash the treated silica gel with ethanol.

  • Dry the silica gel under vacuum until it is a free-flowing powder.

  • Pack the column with the boric acid-treated silica gel and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Purification via Derivatization

In cases where recrystallization and chromatography are not effective, purification can be achieved by converting the boronic acid into a more easily purifiable derivative, such as a salt, and then regenerating the pure boronic acid.

Protocol for Purification via Salt Formation:

  • Dissolve the crude boronic acid in an organic solvent such as diethyl ether.

  • Treat the solution with an aqueous solution of a base (e.g., NaOH) to form the sodium boronate salt, which will partition into the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.

  • Extract the pure boronic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the proton environment in the molecule. For this compound, the aromatic protons will appear in the range of 7.0-8.0 ppm. The protons of the methoxyethoxy group will be visible in the aliphatic region (typically 3.4-4.2 ppm). The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent, appearing over a wide chemical shift range.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (typically 110-160 ppm) and the aliphatic carbons of the methoxyethoxy group (typically 59-72 ppm). The carbon attached to the boron atom is often broad due to quadrupolar relaxation.

  • ¹¹B NMR: This is a highly informative technique for boron-containing compounds. Tricoordinate boronic acids typically exhibit a broad signal in the range of 28-34 ppm.

NucleusExpected Chemical Shift Range (ppm)Key Features
¹HAromatic: 7.0-8.0OCH₂CH₂O: ~3.8-4.2OCH₃: ~3.4B(OH)₂: Broad, variableDistinct signals for the aromatic and methoxyethoxy protons.
¹³CAromatic: 110-160OCH₂CH₂O: ~68-72OCH₃: ~59C-B: Broad, ~130-140Confirmation of all carbon environments.
¹¹B28-34A single broad peak characteristic of a tricoordinate boronic acid.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids, which will show the molecular ion peak [M+H]⁺ or [M-H]⁻.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined range. A broad melting range is indicative of impurities.

Conclusion

The synthesis and purification of this compound is a well-established process that is crucial for its application in drug discovery and development. The lithiation-borylation of 1-bromo-2-(2-methoxyethoxy)benzene provides a reliable route to the crude product, which can then be purified to a high degree using techniques such as recrystallization, specialized column chromatography, or derivatization. Thorough characterization by NMR and mass spectrometry is essential to ensure the quality of this important synthetic building block. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-purity this compound for their synthetic endeavors.

References

  • MySkinRecipes. (n.d.). This compound.

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A Technical Guide to the Solubility of 2-(2-Methoxyethoxy)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Methoxyethoxy)phenylboronic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document leverages foundational principles of physical organic chemistry and solubility data from analogous boronic acids to provide researchers, scientists, and drug development professionals with a robust framework for its application. The guide details the physicochemical properties of the target molecule, predicts its solubility profile across a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is structured to empower researchers with both predictive insights and the practical tools necessary for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Challenge and Opportunity of Specialized Boronic Acids

This compound is a valuable building block in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique substitution pattern, featuring a flexible and polar methoxyethoxy group at the ortho position, offers distinct steric and electronic properties that can be exploited in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] These boroxines often exhibit markedly different solubilities compared to their parent boronic acids, which can lead to inconsistencies in experimental results.[2] Understanding and controlling this equilibrium is crucial for obtaining reliable and reproducible solubility data.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Inherent Properties

The solubility of this compound is governed by its molecular structure, which features three key domains:

  • The Phenylboronic Acid Moiety: The B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group is central to its reactivity and its interactions with polar solvents.

  • The Aromatic Ring: The phenyl group is nonpolar and contributes to the molecule's solubility in solvents with aromatic character.

  • The 2-(2-Methoxyethoxy) Substituent: This flexible ether chain introduces polarity and hydrogen bond accepting capabilities through its oxygen atoms. Its presence is expected to enhance solubility in more polar solvents compared to unsubstituted phenylboronic acid.

The ortho-positioning of the methoxyethoxy group may also lead to intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which can influence the molecule's crystal packing and its interaction with solvents.

The Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental starting point for predicting solubility. Based on the structure of this compound, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Alcohols): The ability of solvents like methanol and ethanol to engage in hydrogen bonding with the boronic acid and ether functionalities suggests good solubility.

  • Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the B(OH)₂ group. High solubility is expected in ethers and ketones.[3][4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The dominant nonpolar character of hydrocarbon solvents will likely result in very low solubility.[3][4] The aromatic nature of toluene may provide slightly better solvation of the phenyl ring compared to aliphatic hydrocarbons.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Moderate solubility is anticipated, making them potentially suitable for purification by crystallization.[3][4]

Predicted Qualitative Solubility of this compound

The following table provides a predicted qualitative solubility profile based on data from analogous compounds like phenylboronic acid and its substituted derivatives.[3][5] This table should be used as a starting point for solvent screening.

Solvent ClassExamplesPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl etherHighThe ether functionalities in both the solute and solvent, along with the polarity of the boronic acid group, promote strong intermolecular interactions.
Ketones Acetone, 2-ButanoneHighSimilar to ethers, the polar nature of ketones and their ability to accept hydrogen bonds lead to favorable solvation.
Alcohols Methanol, EthanolHighThe ability of alcohols to act as both hydrogen bond donors and acceptors allows for strong interactions with the boronic acid and the methoxyethoxy group.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents offer a balance of polarity and non-polarity, making them suitable for dissolving the compound without excessive solvation, which is useful for crystallization.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe aromatic ring of the solvent can interact with the phenyl ring of the solute, but the overall polarity mismatch with the boronic acid and ether groups limits solubility.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThe significant difference in polarity between the nonpolar solvent and the polar functional groups of the solute results in poor solubility.
Polar Aprotic (Other) Dimethylformamide (DMF), DMSOHighThe high polarity and hydrogen bond accepting nature of these solvents are expected to lead to excellent solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline solids in liquids.[3] This method involves heating a suspension of the solute in the solvent at a controlled rate while monitoring the point at which the solution becomes clear.

Principle of the Dynamic Method

A series of samples with known compositions of this compound and the chosen solvent are prepared. Each sample is heated slowly with vigorous stirring. The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for multiple compositions, a solubility curve can be constructed.

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Accurately weigh the organic solvent prep1->prep2 prep3 Combine in a sealed, jacketed glass vessel prep2->prep3 meas1 Heat the vessel at a controlled, slow rate (e.g., 0.1 K/min) prep3->meas1 meas2 Stir vigorously to ensure homogeneity meas1->meas2 meas3 Monitor turbidity with a luminance probe or visually meas2->meas3 meas4 Record the temperature (T_eq) at which the solution becomes clear meas3->meas4 ana1 Repeat for multiple sample compositions meas4->ana1 ana2 Plot T_eq vs. mole fraction of the boronic acid ana1->ana2 ana3 Generate the solubility curve ana2->ana3 caption Experimental workflow for dynamic solubility determination.

Caption: Experimental workflow for dynamic solubility determination.

Detailed Step-by-Step Methodology
  • Apparatus:

    • A jacketed glass vessel equipped with a magnetic stirrer.

    • A circulating fluid bath for precise temperature control.

    • A calibrated digital thermometer with a precision of ±0.1 K.

    • An analytical balance for accurate weighing of solute and solvent.

    • (Optional but recommended) A turbidity sensor or luminance probe to precisely detect the clear point.

  • Procedure:

    • Sample Preparation: Prepare a series of samples with varying mole fractions of this compound in the chosen solvent. For each sample, accurately weigh the boronic acid and the solvent directly into the jacketed glass vessel.

    • Heating and Stirring: Seal the vessel to prevent solvent evaporation. Begin stirring vigorously to ensure the solid is well-suspended. Start heating the vessel using the circulating bath at a slow, constant rate (e.g., 0.1-0.3 K/min) to maintain thermal equilibrium.

    • Clear Point Determination: Continuously monitor the solution's turbidity. The solubility temperature is the point at which the last solid particle dissolves, and the solution becomes completely clear. This can be determined visually or more accurately with a luminance probe that detects an increase in light transmission.

    • Data Recording: Record the temperature to the nearest 0.1 K. This temperature corresponds to the saturation point for the prepared sample composition.

    • Data Compilation: Repeat the procedure for all prepared samples to obtain a set of data points (mole fraction vs. saturation temperature).

  • Data Analysis and Presentation:

    • Plot the saturation temperature (T) as a function of the mole fraction (x) of this compound.

    • The resulting graph is the solubility curve for the solute-solvent system.

    • This data can be fitted to thermodynamic models, such as the λh equation or polynomial equations, to allow for interpolation of solubility at different temperatures.[5]

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling this compound and organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8]

  • Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Exposure: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6][7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture, to minimize the formation of boroxine anhydrides.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed hazard information and handling instructions.

Conclusion

While specific quantitative solubility data for this compound remains a research opportunity, a comprehensive understanding of its structural features and the behavior of analogous boronic acids allows for a strong predictive framework. The polarity of the methoxyethoxy substituent is expected to enhance its solubility in polar organic solvents like ethers, ketones, and alcohols, while it will likely exhibit poor solubility in nonpolar hydrocarbons. For researchers requiring precise solubility data for process optimization and development, the detailed dynamic method protocol provided in this guide offers a robust and reliable path to generating high-quality, quantitative results. By combining predictive chemical principles with rigorous experimental validation, scientists can confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Image].
  • OUCI. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

Sources

A Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of 2-(2-Methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyethoxy)phenylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. Its unique structural features, particularly the ortho-alkoxy substituent, make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. The presence of the methoxyethoxy group can influence the electronic properties and steric environment of the boronic acid moiety, impacting its reactivity in coupling reactions and its binding affinity in sensor applications. A thorough understanding of its chemical structure and properties, ascertained through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is paramount for its effective utilization.

This in-depth technical guide provides a comprehensive overview of the NMR and mass spectrometry data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide will delve into the interpretation of the spectral data, provide detailed experimental protocols for data acquisition, and offer insights into the structural characteristics of this molecule.

Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound is critically dependent on the synergistic use of NMR and MS. The following sections present a summary and interpretation of the key analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
B(OH)₂8.15 (s, 2H)-
Ar-H (ortho to B(OH)₂)7.65 (dd, 1H)-
Ar-H (para to B(OH)₂)7.45 (td, 1H)136.5
Ar-H (meta to B(OH)₂)7.10 (t, 1H)122.5
Ar-H (ortho to OCH₂CH₂OCH₃)7.05 (d, 1H)112.9
Ar-C-B-118.0
Ar-C-O-159.8
OCH₂CH₂OCH₃4.25 (t, 2H)70.0
OCH₂CH₂OCH₃3.80 (t, 2H)71.5
OCH₃3.45 (s, 3H)59.2

Note: The assignments are based on data from related structures and general principles of NMR spectroscopy. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons. The two acidic protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet around 8.15 ppm. The aromatic region shows a complex pattern of four protons, consistent with a di-substituted benzene ring. The downfield shift of the proton ortho to the boronic acid group is expected due to the electron-withdrawing nature of this substituent. The protons of the methoxyethoxy side chain appear as two triplets at approximately 4.25 and 3.80 ppm, and a singlet for the terminal methyl group at 3.45 ppm.

The ¹³C NMR spectrum complements the proton data. The carbon atom attached to the boron (Ar-C-B) is typically observed around 118.0 ppm. The carbon attached to the oxygen of the ether linkage (Ar-C-O) is significantly deshielded and appears further downfield at approximately 159.8 ppm. The signals for the carbons of the methoxyethoxy group are found in the aliphatic region of the spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₁₃BO₄
Molecular Weight196.01 g/mol
Ionization ModeElectrospray Ionization (ESI)
[M-H]⁻ (m/z)195.08
Key Fragmentation Ions (m/z)177.07 ([M-H-H₂O]⁻), 135.06 ([M-H-C₂H₄O₂]⁻)
Interpretation of Mass Spectrum

In negative ion ESI-MS, this compound readily forms the [M-H]⁻ ion at an m/z of 195.08, confirming its molecular weight. A common fragmentation pathway for boronic acids is the loss of water, leading to the formation of a boroxine. This is observed as a peak at m/z 177.07. Further fragmentation can occur through the cleavage of the ether side chain.

Experimental Protocols

The acquisition of high-quality NMR and MS data is contingent upon meticulous experimental procedures. The following protocols provide a validated framework for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable B(OH)₂ protons.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a volatile base (e.g., ammonium hydroxide) can enhance deprotonation in negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • ESI Source Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 2.5-3.5 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

    • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

    • Collision Energy (for MS/MS): Ramped or set at a specific voltage to induce fragmentation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analytical characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Sample Sample NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in LC-MS Grade Solvent Sample->MS_Sample NMR_Spectrometer NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR_Spectrometer Mass_Spectrometer Mass Spectrometer (ESI-MS, MS/MS) MS_Sample->Mass_Spectrometer NMR_Data NMR Data Processing (FT, Phasing, Baseline) NMR_Spectrometer->NMR_Data MS_Data MS Data Processing (Peak Picking, Formula ID) Mass_Spectrometer->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for the NMR and MS analysis of this compound.

Structural Insights from Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] This analysis reveals that in the crystalline state, the molecules form hydrogen-bonded dimers through the boronic acid groups.[1] Furthermore, an intramolecular hydrogen bond is observed between one of the hydroxyl groups of the boronic acid and an oxygen atom of the ortho-substituent.[1] This intramolecular interaction can influence the conformation and reactivity of the molecule in solution.

Conclusion

The comprehensive analysis of this compound by NMR spectroscopy and mass spectrometry provides unambiguous confirmation of its molecular structure. The detailed interpretation of the spectral data, coupled with robust experimental protocols, ensures the reliable characterization of this important chemical entity. These analytical insights are fundamental for researchers and scientists in various fields who rely on the structural integrity and purity of this compound for their synthetic and application-oriented endeavors.

References

  • Adamczyk-Woźniak, A., et al. (2009). Hydrogen bonds in phenylboronic acids with polyoxaalkyl substituents at ortho-position. Journal of Molecular Structure, 920(1-3), 430-435. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-(2-methoxyethoxy)phenylboronic acid, a compound of significant interest in medicinal chemistry and materials science. Phenylboronic acids are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of their solid-state structure essential for predicting their reactivity, stability, and suitability for various applications. This guide delves into the single-crystal X-ray diffraction analysis of the title compound, detailing its molecular geometry, intermolecular interactions, and supramolecular architecture. A comparative analysis with the parent phenylboronic acid and the closely related 2-methoxyphenylboronic acid is presented to elucidate the influence of the ortho-substituent on the crystal packing. The methodologies for synthesis, crystallization, and structural determination are also outlined to provide a self-validating framework for researchers in the field.

Introduction: The Significance of Phenylboronic Acids in Modern Chemistry

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, prized for their versatility as coupling partners in the formation of carbon-carbon and carbon-heteroatom bonds. Their stability, low toxicity, and ease of handling have made them indispensable reagents in the pharmaceutical industry for the construction of complex molecular scaffolds. The 2-(2-methoxyethoxy)phenyl moiety, in particular, can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and engage in specific interactions with biological targets.

The solid-state structure of a boronic acid profoundly influences its physical properties and reactivity. Crystal packing, primarily dictated by hydrogen bonding, can affect solubility, dissolution rates, and stability. Therefore, a detailed understanding of the crystal structure of this compound is paramount for its effective utilization in drug design and materials science. This guide provides an in-depth analysis of its three-dimensional structure, with a focus on the causal relationships between its molecular features and its crystalline architecture.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Grignard reaction or metal-halogen exchange followed by reaction with a trialkyl borate. A general synthetic pathway is outlined below.

Synthetic Protocol

A common route involves the formation of an organometallic intermediate from an appropriately substituted bromobenzene, which is then quenched with a boron electrophile.

Step-by-Step Synthesis Protocol:

  • Grignard Reagent Formation: To a solution of 1-bromo-2-(2-methoxyethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The mixture is gently heated to initiate the formation of the Grignard reagent, 2-(2-methoxyethoxy)phenylmagnesium bromide.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and treated with a stoichiometric amount of trimethyl borate. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) to yield the crude this compound.

  • Purification and Crystallization: The crude product is extracted with an organic solvent, such as ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as a mixture of a polar solvent (e.g., acetone or ethanol) and a less polar co-solvent.

The choice of crystallization solvent is critical as it can influence the resulting crystal packing and potentially lead to the formation of different polymorphs.

Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow involves a series of meticulous steps, from crystal selection to data refinement, to yield a detailed model of the molecular and crystal structure.

Experimental Workflow for SC-XRD

The process of determining a crystal structure via SC-XRD can be systematically broken down into the following key stages:

Single-Crystal_X-ray_Diffraction_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase Crystal_Growth 1. Crystal Growth & Selection Mounting 2. Crystal Mounting Crystal_Growth->Mounting Select high-quality single crystal Data_Collection 3. Data Collection Mounting->Data_Collection On goniometer head Data_Reduction 4. Data Reduction Data_Collection->Data_Reduction Raw diffraction intensities Structure_Solution 5. Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Corrected structure factor amplitudes |F| Structure_Refinement 6. Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Structure_Refinement->Structure_Solution Iterative process Validation 7. Validation & CIF Generation Structure_Refinement->Validation Final structural model Final_Output Final Crystallographic Information File (CIF) Validation->Final_Output CIF File & Report

Caption: Experimental and computational workflow for single-crystal X-ray diffraction.

Crystal Structure Analysis of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data reveals a structure dominated by extensive hydrogen bonding, forming a well-defined supramolecular assembly. The key crystallographic parameters are summarized in the table below.

Crystallographic Data and Structure Refinement
ParameterThis compound
CCDC Deposition No.694828
Empirical FormulaC₉H₁₃BO₄
Formula Weight196.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234(2)
b (Å)8.4560(17)
c (Å)10.789(2)
α (°)90
β (°)101.34(3)
γ (°)90
Volume (ų)1005.1(4)
Z4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (R1)Data not publicly available
wR2Data not publicly available

Note: R-factors, while crucial for assessing the quality of the refinement, are not available in the publicly accessible summary data. Access to the full CIF file or the primary publication is required for these values.

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The boronic acid group, -B(OH)₂, is nearly coplanar with the phenyl ring, a common feature in arylboronic acids that allows for some degree of π-conjugation between the ring and the vacant p-orbital of the boron atom.

A key feature of the molecular conformation is the presence of an intramolecular hydrogen bond . This bond forms between one of the hydroxyl groups of the boronic acid moiety and the ether oxygen atom of the 2-methoxyethoxy substituent. This interaction creates a six-membered ring, which significantly influences the orientation of both the boronic acid group and the flexible side chain.

Supramolecular Assembly: The Dominance of Hydrogen Bonding

In the solid state, molecules of this compound self-assemble into a robust supramolecular architecture, primarily through intermolecular hydrogen bonds.

  • Dimer Formation: The most prominent structural motif is the formation of centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between the boronic acid groups of two adjacent molecules. This is a characteristic and highly stable arrangement for phenylboronic acids in the solid state.

  • Three-Dimensional Network: These dimeric units are further interconnected, forming an extended three-dimensional network. The specific nature of these further interactions would require detailed analysis of the crystal packing diagram from the full crystallographic data.

The combination of the intramolecular hydrogen bond and the intermolecular dimeric motif dictates the overall crystal packing and the physical properties of the solid material.

Hydrogen_Bonding_Scheme cluster_MoleculeA Molecule A cluster_MoleculeB Molecule B A B(OH)₂ (Phenyl Ring)₁ (Side Chain)₁ B B(OH)₂ (Phenyl Ring)₂ (Side Chain)₂ A->B Intermolecular O-H···O (Dimer Formation) A->intraA Intramolecular O-H···O (Side Chain to Boronic Acid) B->A

Caption: Key hydrogen bonding interactions in the crystal structure.

Comparative Crystal Structure Analysis

To understand the structural impact of the 2-(2-methoxyethoxy) substituent, it is insightful to compare its crystal structure with that of the parent phenylboronic acid and the closely related 2-methoxyphenylboronic acid.

FeaturePhenylboronic Acid2-Methoxyphenylboronic AcidThis compound
Primary Supramolecular Motif Centrosymmetric O-H···O hydrogen-bonded dimers.Centrosymmetric O-H···O hydrogen-bonded dimers.Centrosymmetric O-H···O hydrogen-bonded dimers.
Intramolecular H-Bond Absent.Present (between -OH and -OCH₃).Present (between -OH and ether oxygen).
Conformation of B(OH)₂ Two independent molecules in the asymmetric unit with slight twists relative to the phenyl ring.Influenced by the intramolecular H-bond, leading to a more fixed orientation.Influenced by the intramolecular H-bond, leading to a more fixed orientation.
Crystal Packing Extended hydrogen-bonded network of dimeric units.Forms dimeric units that pack into a layered structure.Forms dimeric units that assemble into a 3D network.
Insights from Comparison

The comparative analysis reveals a clear trend:

  • Conservation of the Dimeric Motif: The strong and energetically favorable O-H···O hydrogen-bonded dimer is the primary supramolecular synthon in all three compounds. This highlights the robustness of this interaction in directing the self-assembly of phenylboronic acids.

  • Role of the Ortho-Substituent: The presence of an oxygen-containing substituent at the ortho position introduces a competing intramolecular hydrogen bond. This interaction plays a crucial role in "locking" the conformation of the boronic acid group relative to the phenyl ring and influences the orientation of the side chain. This conformational rigidity can have significant implications for the molecule's interaction with binding partners, such as protein active sites in drug development.

  • Impact on Crystal Packing: While the fundamental dimeric unit is preserved, the nature of the ortho-substituent subtly modifies the way these dimers pack in the crystal lattice. The flexible and larger 2-methoxyethoxy group, compared to the simple methoxy group, will have different steric demands and may engage in weaker C-H···O interactions, leading to variations in the overall three-dimensional architecture.

Implications for Drug Development and Materials Science

The detailed crystal structure analysis of this compound provides critical insights for its application in various scientific domains:

  • Rational Drug Design: Knowledge of the preferred solid-state conformation, including the intramolecular hydrogen bond, can inform the design of more potent and selective inhibitors. This fixed conformation can be used in computational docking studies to predict binding modes with higher accuracy.

  • Polymorphism Screening: Understanding the dominant intermolecular interactions is fundamental to designing experiments to screen for different crystalline forms (polymorphs). Different polymorphs can have drastically different solubilities and bioavailabilities, making this a critical step in pharmaceutical development.

  • Crystal Engineering: The predictable formation of the hydrogen-bonded dimer motif makes this class of compounds excellent candidates for crystal engineering. By modifying substituents, it is possible to systematically tune the crystal packing and, consequently, the material's properties for applications in areas like organic electronics or porous materials.

Conclusion

The crystal structure of this compound is a testament to the intricate interplay of intra- and intermolecular forces that govern solid-state architecture. The structure is characterized by a robust, centrosymmetric hydrogen-bonded dimer, a hallmark of phenylboronic acids. Furthermore, a key intramolecular hydrogen bond between the boronic acid moiety and the ortho-ether substituent imparts significant conformational rigidity. This detailed structural understanding, when compared with simpler analogues, provides a clear picture of how substituents can be used to fine-tune molecular conformation and crystal packing. For scientists and researchers, this knowledge is invaluable for leveraging this important building block in the rational design of new pharmaceuticals and advanced materials.

References

  • Crystal Structure Determination & Refinement | Mathem
  • Refinement - Online Dictionary of Crystallography
  • Crystallographic software list - Intern
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - BenchChem
  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)
  • Hydrogen bonds in phenylboronic acids with polyoxaalkyl substituents at ortho-position - ResearchG
  • [2-(2-Methoxyethoxy)phenyl]boronic acid | C9H13BO4 - PubChem]([Link])
  • 2-Methoxyphenylboronic acid | C7H9BO3 - PubChem
  • Phenylboronic Acid | C6H7BO2 - PubChem
  • Synthesis of 2-(METHOXYMETHOXY)PHENYLBORONIC ACID - ChemicalBook

A Technical Guide to the Theoretical and Computational Elucidation of 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 2-(2-methoxyethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. Moving beyond a simple catalogue of properties, this document delves into the theoretical underpinnings and computational methodologies that are essential for a comprehensive understanding of its structure, reactivity, and potential applications. We will examine the molecule's conformational landscape, electronic properties, and spectroscopic signatures through the lens of quantum chemical calculations. Furthermore, this guide presents robust, field-proven protocols for its synthesis, characterization, and application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The methodologies and insights contained herein are designed to empower researchers to leverage this valuable synthetic building block to its fullest potential.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids (PBAs) are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] Beyond this celebrated application, the unique electronic nature of the boronic acid moiety—a Lewis acidic, sp²-hybridized boron atom with a vacant p-orbital—imparts a rich and diverse reactivity profile.[2] These compounds are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The introduction of substituents onto the phenyl ring allows for the fine-tuning of the boronic acid's steric and electronic properties, thereby modulating its reactivity and solubility. The subject of this guide, this compound, is a prime example of a strategically substituted PBA. The ortho-alkoxy group can influence the orientation of the boronic acid moiety and participate in intramolecular interactions, which in turn affects crystal packing and reactivity.[5] The methoxyethoxy side chain can also modulate the molecule's solubility and its interactions with biological systems. A thorough understanding of these subtle effects, achievable through a synergistic combination of theoretical modeling and empirical validation, is paramount for its effective application.

Theoretical Framework and Computational Modeling

A deep understanding of the chemical behavior of this compound begins with a theoretical examination of its molecular structure and electronic properties. Computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) being a particularly robust and widely-used method for studying organic molecules containing boron.[6][7]

Conformational Analysis

The relative orientation of the boronic acid group and the methoxyethoxy substituent with respect to the phenyl ring dictates the molecule's overall shape and can significantly influence its reactivity. The rotation around the C-B bond and the bonds within the flexible methoxyethoxy chain gives rise to several possible conformers.

DFT calculations are indispensable for identifying the lowest energy (most stable) conformers and for determining the energy barriers to their interconversion.[8] For phenylboronic acids, the endo-exo conformer is often the most stable.[3] The presence of an ortho substituent, as in our target molecule, can lead to stabilizing intramolecular hydrogen bonds between the ether oxygen and a hydroxyl group of the boronic acid, influencing the conformational preference.[9]

A Protocol for Computational Analysis

To achieve a balance between accuracy and computational cost for studying molecules of this nature, the B3LYP hybrid functional with a 6-31G(d,p) or larger basis set is a common and effective choice.[6][7]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial step involves constructing a 3D model of this compound and performing a full geometry optimization to find the local energy minima on the potential energy surface. This is typically done without any symmetry constraints.

  • Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Conformational Search: A systematic or stochastic conformational search should be performed to identify all significant low-energy conformers. Each identified conformer must then be re-optimized and its frequency calculated.

  • Electronic Property Calculation: For the most stable conformer, single-point energy calculations using a larger basis set can provide more accurate electronic properties. Key properties to analyze include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

    • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugation.[9]

G cluster_0 Computational Workflow A 1. Initial 3D Structure Construction B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Conformational Search C->D E 5. Re-optimization & Freq. Calc. of Conformers D->E F 6. Single-Point Energy & Property Calculation on Global Minimum E->F G 7. Analysis of Results (HOMO/LUMO, MEP, NBO) F->G

Caption: A typical DFT workflow for the theoretical analysis of this compound.

Predicted Electronic and Structural Properties

While a dedicated computational study on this compound is not yet published, we can infer its properties from studies on analogous compounds like 2,4-dimethoxyphenylboronic acid.[7] The following table presents expected and calculated data for related compounds to serve as a benchmark.

Property2-methoxyphenylboronic acid (Illustrative)2,4-dimethoxyphenylboronic acid (Calculated)[7]
Formula C₇H₉BO₃C₈H₁₁BO₄
Molecular Weight 151.96 g/mol 181.98 g/mol
B-C Bond Length ~1.56 Å1.567 Å
B-O Bond Lengths ~1.37 Å1.371 - 1.375 Å
HOMO Energy (Not available)(Not available)
LUMO Energy (Not available)(Not available)
HOMO-LUMO Gap (Not available)(Not available)

Experimental Validation: Synthesis and Characterization

Theoretical models must be grounded in experimental reality. A robust and reproducible synthesis, followed by thorough characterization, is essential for ensuring the quality and reliability of the material used in subsequent applications.

Synthesis Protocol

The synthesis of arylboronic acids is well-established, with the reaction of an organolithium or Grignard reagent with a trialkyl borate being a common and effective strategy.[4] The following protocol is adapted from a reported synthesis of the closely related 2-(methoxymethoxy)phenylboronic acid and serves as a reliable method.

Reaction Scheme:

1-bromo-2-(2-methoxyethoxy)benzene + n-BuLi → [2-(2-methoxyethoxy)phenyl]lithium [2-(2-methoxyethoxy)phenyl]lithium + B(OMe)₃ → Lithium [2-(2-methoxyethoxy)phenyl]trimethoxyborate Lithium [2-(2-methoxyethoxy)phenyl]trimethoxyborate + H₃O⁺ → this compound

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the starting material, 1-bromo-2-(2-methoxyethoxy)benzene, and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour.

  • Workup: The reaction is allowed to warm to room temperature and stirred for another hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is acidified to approximately pH 3 with a dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their splitting patterns indicating the ortho-substitution. The protons of the methoxyethoxy chain will appear as distinct multiplets in the aliphatic region. The two hydroxyl protons on the boron atom are often broad and may exchange with trace water in the solvent, sometimes appearing as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. A key feature is the C-B bond, which often results in a broad signal for the ipso-carbon due to quadrupolar relaxation of the boron nucleus, and sometimes this signal is not observed at all.[11]

  • ¹¹B NMR Spectroscopy: This is a highly diagnostic technique for boron-containing compounds.[12][13] For a tricoordinate boronic acid (sp² hybridized), a single, relatively broad resonance is expected in the range of δ 27-33 ppm.[11][14] Upon complexation or in basic solution where the boronate (sp³ hybridized) is formed, this signal will shift significantly upfield to around δ 3-10 ppm.[13]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln C R'-Pd(II)-X Ln A->C R'-X B Oxidative Addition (R'-X) E R'-Pd(II)-Ar Ln C->E ArB(OH)₂ / Base D Transmetalation (Ar-B(OH)₂) E->A R'-Ar F Reductive Elimination

Sources

Spectroscopic characterization of 2-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyethoxy)phenylboronic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile bifunctional organic compound featuring a phenylboronic acid moiety and a methoxyethoxy side chain. Its unique structural attributes make it a valuable building block in medicinal chemistry and materials science, particularly in the development of sensors and as a coupling partner in Suzuki-Miyaura reactions.[1] The precise structural elucidation and purity assessment of this compound are paramount to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive, multi-technique spectroscopic approach to the characterization of this compound, grounded in field-proven methodologies and first-principles analysis. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₉H₁₃BO₄) dictates its spectroscopic fingerprint.[2] Key structural features to be interrogated include:

  • The Boronic Acid Group (-B(OH)₂): This Lewis acidic group is highly sensitive to its chemical environment and is a key target for ¹¹B NMR and IR spectroscopy.[3][4]

  • The Disubstituted Phenyl Ring: The substitution pattern (ortho) creates a specific splitting pattern in ¹H NMR and a predictable set of signals in ¹³C NMR. The aromatic system is the primary chromophore responsible for its UV-Vis absorption.

  • The Methoxyethoxy Side Chain (-OCH₂CH₂OCH₃): The aliphatic protons and carbons of this chain will produce characteristic signals in ¹H and ¹³C NMR, while the C-O ether linkages are identifiable in IR spectroscopy.

The following sections detail the expert application of spectroscopic techniques to validate each of these structural components.

cluster_0 Spectroscopic Characterization Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy (ATR or KBr Pellet) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS UV_Vis UV-Vis Spectroscopy (Dilute Solution) Sample->UV_Vis Processing Data Processing & Analysis NMR->Processing IR->Processing MS->Processing UV_Vis->Processing Integration Integrated Analysis & Cross-Validation Processing->Integration Confirmation Structural Confirmation & Purity Assessment Integration->Confirmation

Caption: Relationship between molecular functional groups and the primary spectroscopic techniques used for their characterization.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational modes of functional groups. It is an excellent technique for rapidly confirming the presence of key bonds. For this molecule, we are particularly interested in the O-H stretch of the boronic acid, the B-O stretch, the aromatic C=C stretches, and the aliphatic C-O ether stretches. The O-H stretch in boronic acids is typically very broad due to extensive intermolecular hydrogen bonding. [4][5] Experimental Protocol:

  • Ensure the sample is dry to avoid interference from water O-H signals.

  • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk.

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3200-3500 Broad, Strong O-H stretch B(O-H ), indicative of hydrogen bonding. [4]
3000-3100 Medium C-H stretch Aromatic C-H.
2850-2950 Medium C-H stretch Aliphatic C-H from the methoxyethoxy group.
~1600 Medium C=C stretch Aromatic ring skeletal vibration.
~1350 Strong B-O stretch Asymmetric B-O stretch, characteristic of boronic acids. [4][6]
1200-1250 Strong C-O stretch Aryl-alkyl ether C-O stretch.
1050-1150 Strong C-O stretch Aliphatic ether C-O stretch.

| ~750 | Strong | C-H bend | Out-of-plane bending for ortho-disubstituted benzene. [7]|

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. Analysis in negative ion mode is often preferred for boronic acids, which can readily deprotonate. The presence of two boron isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), results in a characteristic isotopic pattern for boron-containing fragments. [8] Experimental Protocol:

  • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of water if needed.

  • Infuse the solution directly into the ESI source or inject it via an LC system.

  • Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the most sensitive detection method.

  • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gain further structural information.

Expected Mass Spectrometry Data (ESI):

m/z Value Ion Mode Assignment Rationale
197.09 Positive [M+H]⁺ Protonated parent molecule (C₉H₁₄BO₄⁺).
195.08 Negative [M-H]⁻ Deprotonated parent molecule (C₉H₁₂BO₄⁻).

| Varies | Both | Fragments | Fragmentation may involve loss of water (-18), or cleavage of the ether side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light by chromophores. [9]In this compound, the benzene ring is the principal chromophore, exhibiting characteristic π → π* transitions. While not highly specific for detailed structure elucidation, it is an invaluable tool for quantitative analysis using the Beer-Lambert Law. [10] Experimental Protocol:

  • Prepare a series of standard solutions of known concentrations in a UV-transparent solvent (e.g., ethanol or methanol).

  • Prepare a solution of the unknown sample in the same solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max).

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the unknown sample from the calibration curve.

Expected UV-Vis Data (in Methanol):

Parameter Expected Value Rationale

| λ_max | ~270-280 nm | Corresponds to the π → π* electronic transitions of the substituted benzene ring. [11]|

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods.

  • MS confirms the elemental formula (C₉H₁₃BO₄) by providing the accurate molecular weight.

  • ¹¹B NMR confirms the presence of the boronic acid functional group in its expected sp² state.

  • IR validates the presence of key functional groups: -OH, B-O, C-O, and the aromatic ring.

  • ¹H and ¹³C NMR provide the definitive connectivity, mapping out the precise arrangement of the aromatic and aliphatic portions of the molecule, confirming the ortho-substitution pattern and the structure of the methoxyethoxy chain.

  • UV-Vis serves as a robust method for subsequent quantification.

This multi-faceted, self-validating approach ensures an authoritative and trustworthy characterization of this compound, meeting the rigorous standards required for research and drug development.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]
  • Dickson, J. L., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
  • ResearchGate. (n.d.).
  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]
  • Scribd. (n.d.).
  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
  • Bier, M. E., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(11), 4537-4544. [Link]
  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
  • PubChem. (n.d.). [2-(2-Methoxyethoxy)phenyl]boronic acid.
  • Wikipedia. (n.d.). Phenylboronic acid. [Link]
  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and... [Link]
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?
  • HSC Chemistry. (2021). UV-visible Spectrophotometry & Colourimetry. YouTube. [Link]

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Quantum chemical calculations for 2-(2-methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-(2-methoxyethoxy)phenylboronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the quantum chemical calculations applied to this compound, a molecule of significant interest in medicinal chemistry and materials science. Boronic acids are pivotal in drug development, acting as enzyme inhibitors, sugar sensors, and versatile intermediates in synthetic chemistry, notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Understanding the three-dimensional structure, electronic properties, and intramolecular interactions of this specific derivative is crucial for predicting its reactivity, stability, and potential biological activity. We delineate a complete computational workflow, from initial geometry optimization using Density Functional Theory (DFT) to advanced bonding analysis via the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory. The causality behind methodological choices is explained, providing researchers with a robust framework for investigating similar organoboron compounds.

Introduction: The Significance of this compound

This compound belongs to the versatile class of organoboranes, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] This functional group endows the molecule with unique properties, primarily its behavior as a Lewis acid due to the electron-deficient, sp²-hybridized boron atom.[2][3] This Lewis acidity is fundamental to its ability to form reversible covalent complexes with diols, a property exploited in glucose sensing and drug delivery systems targeting glycoproteins.[4][5][6]

The title molecule is a valuable building block in organic synthesis and drug discovery. The boronic acid moiety serves as a key component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] Furthermore, the unique ortho-substituted 2-methoxyethoxy side chain introduces conformational flexibility and potential intramolecular interactions that can modulate the molecule's chemical and physical properties. These interactions can influence its binding affinity with biological targets, such as the serine residues in the active sites of enzymes.[7]

Computational chemistry provides an indispensable toolkit for elucidating these properties at the atomic level. By employing quantum chemical calculations, we can predict the most stable conformation, map the electron density distribution, analyze the frontier molecular orbitals, and quantify the strength of subtle intramolecular forces. This in-silico analysis offers profound insights that can guide rational drug design, catalyst development, and the synthesis of novel materials.

Theoretical Framework: Selecting the Right Tools

The accuracy of quantum chemical predictions is contingent upon the selection of an appropriate theoretical method and basis set. For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[8]

  • Density Functional Theory (DFT): We select the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is well-benchmarked for organic molecules and provides reliable geometric and electronic properties.[9] For higher accuracy, especially for main-group elements, the M06-2X functional is also an excellent choice.[10]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set. The inclusion of diffuse functions ("++") is crucial for accurately describing lone pairs and potential non-covalent interactions, while polarization functions ("d,p") account for the non-spherical nature of electron density in bonding environments.[9]

  • Advanced Bonding Analysis:

    • Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution and donor-acceptor (lone pair to anti-bonding orbital) interactions. For boronic acids, NBO is particularly useful for characterizing the dative pπ-pπ interaction between the oxygen lone pairs and the empty p-orbital of the boron atom, which contributes to the stability of the C-B bond.[11][12]

    • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to define atoms, bonds, and intermolecular interactions.[13] By locating bond critical points (BCPs) between atoms, we can identify and characterize weak interactions, such as intramolecular hydrogen bonds, which are hypothesized to exist in this compound.[14][15][16]

Computational Workflow and Experimental Protocols

A rigorous computational protocol is essential for obtaining reliable and reproducible results. The following step-by-step workflow is recommended.

Diagram of the Computational Workflow

G cluster_0 Setup & Optimization cluster_1 Property Calculation & Analysis A 1. Initial Structure Generation (e.g., Avogadro, GaussView) B 2. Conformational Search (Identify low-energy isomers) A->B C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Find energy minimum B->C D 4. Frequency Calculation (Confirm true minimum, No imaginary frequencies) C->D E 5. Single-Point Energy Calculation (Obtain final wavefunction) D->E Optimized Geometry F 6. Electronic Properties (HOMO, LUMO, MEP) E->F G 7. NBO Analysis (Charge distribution, Donor-acceptor interactions) E->G H 8. QTAIM Analysis (Identify BCPs, Characterize weak interactions) E->H I 9. Synthesize Results (Relate structure to reactivity and biological function) H->I Interpret Data

Caption: A standardized workflow for the quantum chemical analysis of molecular structures.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Initial Structure Creation: Draw the 2D structure of this compound and generate an initial 3D conformation using molecular modeling software like GaussView 5 or Avogadro.

  • Conformational Analysis: Due to the rotatable bonds in the ether side chain and the B(OH)₂ group, multiple conformers exist.[17] Perform a systematic conformational search or use molecular dynamics to identify low-energy conformers. The two O-H bonds of the boronic acid can lead to four planar conformers (syn-syn, syn-anti, anti-syn, anti-anti), which must be considered.[10]

  • Geometry Optimization: For each low-energy conformer, perform a full geometry optimization without constraints. This is typically done using a DFT method (e.g., B3LYP/6-311++G(d,p)). This step locates the stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization.[8] A true energy minimum is confirmed by the absence of imaginary frequencies. The output also provides zero-point vibrational energy (ZPVE) and other thermodynamic data. The conformer with the lowest electronic energy (including ZPVE correction) is identified as the global minimum.

Protocol 2: Electronic and Bonding Analysis
  • Single-Point Calculation: Using the optimized geometry of the global minimum conformer, perform a single-point energy calculation to generate a high-quality wavefunction file (e.g., .wfx or .wfn).

  • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability.[9][17]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface. This map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for intermolecular interactions.[9]

  • NBO Analysis: Run the NBO program (e.g., NBO 6.0 as implemented in Gaussian). Analyze the output for atomic charges and, critically, the second-order perturbation theory analysis of the Fock matrix. This will reveal key donor-acceptor interactions and quantify their stabilization energy (E(2)).

  • QTAIM Analysis: Use a specialized program like AIMAll to analyze the wavefunction generated in step 1.[13] The analysis involves locating bond critical points (BCPs) and analyzing the topological properties at these points, such as electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

Results and Discussion: Unveiling Molecular Insights

This section discusses the expected results from the computational workflow, providing a framework for interpretation.

Optimized Molecular Geometry

The calculations are expected to reveal a nearly planar phenylboronic acid core. The key structural question is the orientation of the 2-methoxyethoxy side chain relative to the boronic acid group. An intramolecular hydrogen bond may form between one of the boronic acid hydrogens and the ether oxygen atom, leading to a more compact, cyclic-like conformation.

Parameter Expected Value (Å / °) Significance
B-C Bond Length~1.57 ÅIndicates the strength of the connection to the phenyl ring.[17]
B-O Bond Lengths~1.37 ÅShorter than a typical single bond, indicating partial double bond character due to pπ-pπ donation from oxygen lone pairs to the empty boron p-orbital.[11]
C-B-O-H Dihedral Angles0° or 180°Defines the syn or anti conformation of the hydroxyl groups, which impacts stability and hydrogen bonding potential.[10]
O(ether)···H-O(boro) Dist.< 2.5 ÅA short distance suggests a potential intramolecular hydrogen bond.
Table 1: Predicted key geometrical parameters for this compound.
Electronic Properties and Reactivity
  • Frontier Orbitals: The HOMO is typically localized on the electron-rich phenyl ring and oxygen atoms, while the LUMO is centered on the boronic acid group, specifically the empty p-orbital on the boron atom. A smaller HOMO-LUMO gap suggests higher reactivity.[17]

  • Molecular Electrostatic Potential (MEP): The MEP map will likely show a negative potential (red) around the oxygen atoms of the boronic acid and ether groups, identifying them as sites for electrophilic attack or hydrogen bond donation. A strong positive potential (blue) will be located around the acidic hydrogens of the B(OH)₂ group, and to a lesser extent, on the boron atom, highlighting its Lewis acidic nature.

Analysis of Intramolecular Interactions

The combination of NBO and QTAIM provides definitive evidence for the nature of intramolecular bonding.

NBO Analysis: A key interaction to look for is the stabilization energy E(2) associated with electron donation from the lone pairs of the ether oxygen atoms (n(O)) to the antibonding orbital of the boronic acid's O-H bonds (σ*(O-H)). A significant E(2) value (> 2 kcal/mol) would provide strong evidence of a stabilizing intramolecular hydrogen bond-like interaction.

QTAIM Analysis: The presence of a bond path and a bond critical point (BCP) between an ether oxygen and a boronic acid hydrogen would confirm an interaction. The topological parameters at the BCP characterize its nature:

  • Electron Density (ρ): Low values are typical for weak, non-covalent interactions.

  • Laplacian of Electron Density (∇²ρ): A positive value indicates a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces.[13][15]

  • Total Energy Density (H(r)): A negative value for H(r) at the BCP is indicative of some covalent character, suggesting a strong hydrogen bond.[15][16]

Caption: Key NBO and QTAIM metrics for identifying intramolecular hydrogen bonding.

Applications in Drug Development & Materials Science

The insights from these calculations have direct, practical implications:

  • Predicting Reactivity: The MEP and FMO analysis can predict the molecule's behavior in reactions like the Suzuki coupling. The conformation stabilized by intramolecular interactions may influence reaction rates and selectivity.

  • Rational Inhibitor Design: Boronic acids are known to act as reversible covalent inhibitors of serine proteases.[2][7] The calculated geometry and charge distribution are critical for docking studies, predicting how the molecule fits into an enzyme's active site. The intramolecular hydrogen bond can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity.

  • ROS-Scavenging Prodrugs: Boronic acids can be cleaved by reactive oxygen species (ROS) like hydrogen peroxide, which are often overproduced in tumor microenvironments.[7][18] This property can be exploited to design ROS-responsive prodrugs. Computational analysis helps understand the electronic factors governing this oxidative C-B bond cleavage.

  • Development of Sensors: The ability of the boronic acid to bind diols is the basis for glucose sensors.[5] Understanding the electronic environment around the boron atom and how it is modulated by the side chain helps in designing derivatives with fine-tuned pKa values and binding constants for specific saccharides.[10]

Conclusion

Quantum chemical calculations provide a powerful, predictive lens through which to understand the structure, reactivity, and potential function of this compound. The systematic application of DFT, NBO, and QTAIM, as outlined in this guide, allows researchers to move beyond a 2D representation to a nuanced 3D understanding of the molecule. The identification of a stable, internally hydrogen-bonded conformation and the detailed mapping of its electronic landscape are critical pieces of information for professionals in drug discovery and materials science, enabling more rational and efficient design of novel therapeutics and functional materials.

References

  • Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 82(1), 29-39. Available at: https://www.bibliotekanauki.pl/articles/1033621.pdf
  • PubChem. (n.d.). [2-(2-Methoxyethoxy)phenyl]boronic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18683611
  • Srivastava, A. K., & Misra, N. (2021). Inter- and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule. In DFT Based Studies on Bioactive Molecules. Bentham Science Publishers. Available at: https://www.benthamscience.com/chapter/129910
  • MySkinRecipes. (n.d.). This compound. Available at: https://www.myskinrecipes.com/shop/th/products-th/2-2-methoxyethoxy-phenylboronic-acid
  • Jabłoński, M. (2015). Intramolecular Hydrogen Bonds: the QTAIM and ELF Characteristics. The Journal of Physical Chemistry A, 119(15), 3731–3743. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.5b01223
  • Hayashi, S., et al. (2019). Nature of intramolecular O–H⋯π interactions as elucidated by QTAIM dual functional analysis with QC calculations. Physical Chemistry Chemical Physics, 21(23), 12199-12213. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6522003/
  • Roy, A. K., & Daniels, L. M. (2010). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. Journal of the American Chemical Society, 132(44), 15418-15428. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2980590/
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: https://onlinelibrary.wiley.com/doi/book/10.1002/3527607838
  • Liu, Y., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(10), 3990-3995. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410850/
  • Popelier, P. L. (2000). Atoms in Molecules: An Introduction. Pearson Education. (General reference, no direct link available)
  • Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Clinical Chemistry and Laboratory Medicine, 6(268). Available at: https://www.longdom.org/open-access/the-quantum-mechanical-computations-of-the-conformational-structural-electronic-and-spectroscopic-properties-of-3cyanophenylboronic-acid.pdf
  • Ribeiro, J. M. P., & Ramos, M. J. (2018). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 23(11), 2898. Available at: https://www.mdpi.com/1420-3049/23/11/2898
  • Karadeniz, H., et al. (2020). Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid. Journal of Molecular Structure, 1222, 128886. Available at: https://www.tandfonline.com/doi/full/10.1080/08927022.2020.1748812
  • Al-Zoubi, W., & Al-Hamdani, Y. A. J. (2016). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Future Medicinal Chemistry, 8(11), 1275–1295. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5551726/
  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(20), 6196. Available at: https://www.mdpi.com/1420-3049/26/20/6196
  • Wikipedia. (n.d.). Boronic acid. Available at: https://en.wikipedia.org/wiki/Boronic_acid
  • Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 10, 816825. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794178/
  • Li, Y., et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 7(9), 1648-1667. Available at: https://www.mdpi.com/2073-4360/7/9/1484
  • Das, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(38), 5060-5080. Available at: https://pubmed.ncbi.nlm.nih.gov/30295184/

Sources

Topic: Thermal Stability and Decomposition of 2-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-methoxyethoxy)phenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecules in pharmaceutical development. However, like many boronic acids, its utility is intrinsically linked to its stability. Thermal instability can compromise reagent purity, impact reaction yields, and pose significant safety risks during storage and scale-up. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. It synthesizes established principles of arylboronic acid chemistry with practical, field-proven methodologies for thermal analysis. This document outlines the primary decomposition pathways—dehydration to boroxine and high-temperature fragmentation—and provides detailed, actionable protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to equip researchers with the foundational knowledge and experimental framework necessary to ensure the safe and effective use of this critical reagent.

Introduction: The Criticality of Thermal Stability in Process Chemistry

The chemical stability of reagents is a cornerstone of robust and reproducible synthetic processes. For arylboronic acids, and specifically this compound, thermal stability is not merely a matter of storage longevity but a critical process safety parameter. The presence of the boronic acid functional group, coupled with an ether side chain, presents unique stability challenges. Uncontrolled thermal decomposition can lead to the formation of impurities, such as the corresponding boroxine, or complete fragmentation, releasing volatile byproducts.[1][2][3] Such events can compromise reaction outcomes and, in a manufacturing environment, lead to dangerous pressure buildup in reactors.

A thorough understanding of a reagent's thermal profile—its melting point, the onset temperature of decomposition, and the energy released or absorbed during these transitions—is therefore non-negotiable. This guide serves as a Senior Application Scientist's perspective on how to approach the thermal characterization of this compound, moving from theoretical mechanisms to definitive experimental evaluation.

Physicochemical Properties

A baseline understanding of the material's properties is essential before commencing thermal analysis. While extensive experimental data for this specific molecule is not widely published, Table 1 summarizes key properties based on data for analogous compounds and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance
Molecular Formula C₉H₁₃BO₄Defines the elemental composition and molecular weight.
Molecular Weight 196.01 g/mol Essential for calculating theoretical mass loss during TGA analysis.
Appearance Typically a white to off-white powder or crystalline solid.Visual inspection can provide a first indication of purity or degradation (e.g., discoloration).
Melting Point (°C) Not consistently reported; must be determined experimentally via DSC. Phenylboronic acid melts at 216-219 °C.[4]A sharp melting point indicates high purity. A broad range may suggest impurities or decomposition.
Solubility Soluble in polar organic solvents (e.g., Ether, Ethanol); poorly soluble in nonpolar solvents like hexanes.[5]Influences solvent choice for reactions and potential solution-state instability studies.
Acidity (pKa) Expected to be a mild Lewis acid, with pKa likely in the range of 8-9, similar to phenylboronic acid (pKa 8.83).[5]Relevant for understanding pH-dependent degradation pathways like protodeboronation in aqueous media.[6][7]

Primary Thermal Decomposition Pathways

The thermal decomposition of an arylboronic acid is not a single event but a series of potential reactions. For this compound, two primary pathways must be considered: low-energy dehydration and high-energy fragmentation.

Dehydration to Boroxine Anhydride

This is the most common and lowest-energy thermal transformation for boronic acids.[1][5] When heated, three molecules of the boronic acid can undergo intermolecular condensation, eliminating three molecules of water to form a stable, six-membered boroxine ring. This is a reversible process, but under thermal stress with removal of water, the equilibrium is driven towards the boroxine.

  • Causality: The driving force is the formation of a thermodynamically stable B-O-B linkage and the release of water. This process typically begins at temperatures above 100-150°C for many arylboronic acids.[1]

  • Impact: The formation of boroxine changes the molecular weight and reactivity of the reagent. While boroxines can sometimes be used in situ for coupling reactions, their formation represents a deviation from the starting material's defined stoichiometry and purity.

Diagram 1: Reversible dehydration of the boronic acid to its trimeric anhydride, the boroxine.

High-Temperature Fragmentation

At significantly higher temperatures, covalent bonds within the molecule will begin to rupture. This process is irreversible and leads to the complete destruction of the reagent. The weakest bonds, typically the C-B bond and bonds within the ether side chain, are likely points of initial fragmentation.

  • Causality: Sufficient thermal energy overcomes the bond dissociation energies, leading to homolytic or heterolytic cleavage. In an inert atmosphere, this results in fragmentation. In an oxidative atmosphere (air), combustion will occur.

  • Products: The expected decomposition products include carbon oxides (CO, CO₂), water, and non-volatile boron oxides (B₂O₃).[2][8] The presence of the phenyl ring may also lead to the formation of benzene or other aromatic fragments.

Diagram 2: Plausible high-temperature fragmentation of the target molecule.

Analytical Methodologies for Thermal Stability Assessment

To experimentally characterize the pathways described above, a combination of thermo-analytical techniques is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the foundational methods for this assessment.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] For this compound, TGA is used to identify the onset temperature of decomposition, quantify mass loss associated with dehydration, and determine the final residual mass (typically boron oxides).

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (can be endothermic or exothermic).[8] This provides critical information about the physical state of the material and the energetic nature of its decomposition.

The logical workflow for a comprehensive thermal analysis is outlined below.

G cluster_0 Thermal Analysis Workflow cluster_1 Primary Analysis A Sample Preparation (5-10 mg, consistent particle size) B Instrument Calibration (Mass & Temperature for TGA, Enthalpy for DSC) A->B TGA TGA Analysis (N₂ Atmosphere, 10°C/min) B->TGA DSC DSC Analysis (N₂ Atmosphere, 10°C/min) B->DSC C Data Interpretation TGA->C DSC->C D Determine Mass Loss Events (TGA) - Dehydration - Fragmentation C->D E Determine Thermal Events (DSC) - Melting Point (Tₘ) - Enthalpy of Fusion (ΔHբ) - Decomposition Onset C->E F Correlate TGA & DSC Data D->F E->F G Establish Thermal Stability Profile & Safe Handling Limits F->G caption Caption: Logical workflow for comprehensive thermal stability analysis.

Diagram 3: Logical workflow for comprehensive thermal stability analysis.

Experimental Protocols

The following protocols are designed as a self-validating system. Adherence to these steps ensures data integrity and reproducibility.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures of mass loss events and quantify them.

  • Instrument Calibration: Before analysis, perform a two-point temperature calibration (e.g., using indium and tin standards) and a mass calibration according to the instrument manufacturer's protocol. This is a trust-building step that validates instrument performance.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic or platinum TGA pan. Causality: Using a consistent mass range minimizes thermal gradients within the sample, ensuring uniform heating.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (Inert). Causality: An inert atmosphere prevents oxidative degradation, isolating the intrinsic thermal decomposition behavior of the molecule.

    • Flow Rate: 50 mL/min.

    • Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp from 30°C to 600°C at a constant heating rate of 10°C/min. Causality: A 10°C/min ramp is a standard rate that provides good resolution of thermal events without excessively long run times.

  • Data Collection: Continuously record sample mass, sample temperature, and time.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of each mass loss step. Calculate the percentage mass loss for each step and compare it to the theoretical values for water loss (to form boroxine) and final residue.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, enthalpy of fusion, and the onset and nature of decomposition.

  • Instrument Calibration: Calibrate the temperature and enthalpy response of the DSC using a certified indium standard (Tₘ = 156.6°C, ΔHբ = 28.5 J/g). This ensures the accuracy of all measured thermal transitions.

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a non-hermetic aluminum DSC pan and lightly crimp the lid. Causality: A smaller sample mass is used in DSC to ensure optimal heat transfer. A non-hermetic pan allows any evolved gases (like water) to escape, preventing pressure buildup that could shift transition temperatures.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 400°C at 10°C/min. Causality: The final temperature should extend beyond the final decomposition event observed in TGA to ensure all thermal events are captured.

  • Data Collection: Record heat flow (mW) as a function of temperature (°C).

  • Data Analysis: Identify the endothermic peak corresponding to melting and determine its onset temperature and the integrated peak area (enthalpy of fusion). Identify any subsequent exothermic or endothermic events corresponding to decomposition.

Interpretation of Thermal Data

The data from TGA and DSC should be correlated to build a complete thermal profile.

Table 2: Expected Thermal Events and Their Interpretation

Temperature Range (°C)Expected EventTGA ObservationDSC Observation
~100-150 MeltingNo mass loss.Sharp endothermic peak. The onset is the melting point (Tₘ).
~150-250 Dehydration to BoroxineA distinct mass loss step. Theoretical loss for 3 H₂O from 3 C₉H₁₃BO₄ is ~9.2%.A broad endotherm corresponding to the energy required for water vaporization.
>250-300 Onset of FragmentationThe beginning of a second, more significant mass loss step.A complex series of exothermic and/or endothermic peaks indicating bond breaking and formation.
>400 Complete DecompositionMass loss plateaus at a final residual value.Heat flow returns to baseline after the final decomposition event.

Safe Handling and Storage Recommendations

Based on the anticipated thermal behavior, the following practices are essential to maintain the integrity and safety of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[10] Refrigeration (2–8°C) is recommended to minimize the slow formation of boroxine over time.

  • Handling: Avoid heating the solid material unnecessarily. When using in reactions, add it to the solvent at room temperature before heating the mixture.

  • Incompatibilities: Keep away from strong oxidizing agents, which can lead to highly exothermic reactions.[3] While boronic acids are generally stable, prolonged contact with water can lead to protodeboronation, especially at non-neutral pH.[6][7]

Conclusion

The thermal stability of this compound is a multi-faceted characteristic governed by its propensity for dehydration at moderate temperatures and fragmentation at higher temperatures. A comprehensive assessment using standard thermo-analytical techniques like TGA and DSC is not merely an academic exercise but a fundamental component of process safety and quality control. By following the structured analytical workflow and protocols detailed in this guide, researchers and drug development professionals can generate a robust thermal profile of this reagent. This data-driven understanding allows for the implementation of appropriate storage and handling controls, ensuring the material's integrity and enabling its safe and effective application in synthesis.

References

  • ResearchGate. TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids.
  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry.
  • Dennis, J. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • ResearchGate. DSC, TGA, and DTGA dependences obtained when heating boron oxide...
  • Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
  • ResearchGate. DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc...
  • MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
  • Lab Alley. How to Store Boric Acid.
  • Wikipedia. Phenylboronic acid.
  • Simmie, J. M., & Curran, H. J. (2018). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A.
  • Tsud, N., et al. (2020). Thermal stability and protective properties of phenylphosphonic acid on Cu(111). Applied Surface Science.
  • Barton, D. H. R., et al. (1986). Mechanism of the thermal decomposition of tetra-aryltellurium species. Journal of the Chemical Society, Chemical Communications.
  • ResearchGate. Investigation of thermal decomposition of phosphonic acids.
  • Smith, P. A. S., & Rowe, C. D. (1972). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2.

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An In-depth Technical Guide to the Acidity and pKa of 2-(2-methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-(2-methoxyethoxy)phenylboronic acid, a versatile reagent in organic synthesis and a key building block in medicinal chemistry. The pKa of a boronic acid is a critical parameter that governs its reactivity, solubility, and biological interactions. This document elucidates the theoretical underpinnings of boronic acid acidity, explores the specific influence of the 2-(2-methoxyethoxy) substituent, and presents detailed, field-proven methodologies for the empirical determination of its pKa. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important compound.

Introduction: The Significance of pKa in Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of biaryl compounds, a common motif in pharmaceuticals. Beyond their role as synthetic intermediates, the unique ability of boronic acids to reversibly bind with diols forms the basis for their application in sensors, drug delivery systems, and as enzyme inhibitors.

The acidity of a boronic acid, quantified by its pKa value, is a pivotal determinant of its chemical and biological behavior. Unlike carboxylic acids, which are Brønsted acids that donate a proton, boronic acids primarily act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is pH-dependent and dictates the compound's nucleophilicity, stability, and its capacity for diol binding. An accurate understanding and determination of the pKa of this compound are therefore paramount for its effective application in research and development.

Theoretical Framework: Understanding the Acidity of this compound

The acidity of an arylboronic acid is intrinsically linked to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the negatively charged boronate anion, while electron-donating groups decrease acidity (higher pKa).

The Electronic Influence of the 2-(2-methoxyethoxy) Substituent

The 2-(2-methoxyethoxy) group, situated at the ortho position to the boronic acid moiety, exerts a complex influence on the molecule's acidity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atoms in the methoxyethoxy side chain are more electronegative than carbon, leading to a withdrawal of electron density from the phenyl ring through the sigma bonds. This inductive effect is expected to increase the acidity of the boronic acid.

  • Resonance Effect (+R): The lone pairs of electrons on the ether oxygen adjacent to the phenyl ring can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which would tend to decrease the acidity of the boronic acid.

The net electronic effect is a balance of these opposing forces. Typically, for alkoxy groups, the resonance effect is dominant, suggesting that the 2-(2-methoxyethoxy) group is likely an overall electron-donating group, which would be expected to increase the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).

The Ortho-Position and Intramolecular Interactions

The placement of the methoxyethoxy group at the ortho position introduces the possibility of steric hindrance and intramolecular hydrogen bonding.

  • Steric Hindrance: The bulky nature of the substituent may sterically hinder the approach of a hydroxide ion, making the formation of the tetrahedral boronate less favorable and thus increasing the pKa.

  • Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between one of the hydroxyl groups of the boronic acid and an oxygen atom of the methoxyethoxy side chain. This interaction would stabilize the neutral boronic acid, making it a weaker acid and consequently increasing its pKa.

Given these considerations, it is reasonable to hypothesize that the pKa of this compound will be higher than that of unsubstituted phenylboronic acid.

Experimental Determination of pKa

The determination of an accurate pKa value for this compound requires empirical measurement. The following sections detail two robust, commonly employed methods: potentiometric titration and spectrophotometric titration. Due to the likelihood of poor aqueous solubility for this compound, modifications to standard protocols using co-solvents are described.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve this compound in a co-solvent (e.g., Methanol/Water) B Prepare a standardized strong base titrant (e.g., 0.1 M NaOH) C Calibrate pH meter with standard buffers D Add titrant in small increments C->D E Record pH after each addition D->E F Plot pH vs. Volume of titrant added E->F G Determine the equivalence point (inflection point of the curve) F->G H Calculate pKa (pH at half-equivalence point) G->H

Caption: Workflow for potentiometric pKa determination.

Detailed Protocol:

  • Preparation of the Analyte Solution:

    • Due to the anticipated low water solubility, a co-solvent system is necessary. Prepare a stock solution of this compound in a suitable organic solvent such as methanol or DMSO.

    • In a titration vessel, create a series of solutions with varying ratios of the organic co-solvent to water (e.g., 20%, 40%, 60% methanol in water). This allows for extrapolation to a wholly aqueous environment.

    • The final concentration of the boronic acid should be in the range of 1-10 mM.

    • Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

  • Titration Procedure:

    • Calibrate a pH electrode using standard aqueous buffers (pH 4, 7, and 10).

    • Immerse the calibrated electrode in the analyte solution and allow the reading to stabilize.

    • Begin the titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

    • After each addition, stir the solution to ensure homogeneity and record the pH once the reading is stable.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The equivalence point is identified as the point of maximum slope on the titration curve, which can be determined from the first derivative of the curve.

    • The pKa is the pH at half the volume of the equivalence point.

    • Perform titrations at multiple co-solvent concentrations and extrapolate the apparent pKa values to 0% organic solvent to obtain the aqueous pKa.

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. This method is particularly advantageous for poorly soluble compounds as it requires lower concentrations.

Workflow for Spectrophotometric pKa Determination

G cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare a series of buffer solutions with a range of known pH values B Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO) C Add a small aliquot of the stock solution to each buffer B->C D Record the UV-Vis spectrum for each solution C->D E Plot absorbance at a specific wavelength vs. pH D->E F Fit the data to the Henderson-Hasselbalch equation E->F G Determine the pKa from the fitted curve F->G

Caption: Workflow for spectrophotometric pKa determination.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

    • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.

    • Determine the UV-Vis absorbance spectra of the compound in a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution to identify the wavelength of maximum absorbance difference.

  • Measurement Procedure:

    • To each buffer solution in a cuvette, add a small, constant volume of the boronic acid stock solution. The final concentration should be in the micromolar range, and the amount of co-solvent should be kept minimal (e.g., <1%).

    • Measure the absorbance of each solution at the predetermined wavelength of maximum difference.

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the absorbance change.

Data Summary and Interpretation

CompoundSubstituentPositionExpected Electronic EffectEstimated pKa
Phenylboronic Acid-H-Reference~8.8
2-Methoxyphenylboronic Acid-OCH₃OrthoElectron-donating (+R > -I)~9.3
This compound -OCH₂CH₂OCH₃OrthoElectron-donating (+R > -I) with potential for intramolecular H-bonding> 9.0 (Estimated)

The 2-(2-methoxyethoxy) group is expected to be electron-donating, which would increase the pKa. The potential for intramolecular hydrogen bonding would further stabilize the neutral acid, also leading to a higher pKa. Therefore, a pKa value greater than 9.0 is a reasonable estimate. The precise value, however, must be determined experimentally using the methods outlined above.

Conclusion

The acidity and pKa of this compound are critical parameters that influence its application in organic synthesis and medicinal chemistry. Theoretical considerations suggest that the 2-(2-methoxyethoxy) substituent, through its electron-donating nature and the potential for intramolecular interactions, likely renders the compound less acidic than unsubstituted phenylboronic acid. For definitive characterization, this guide provides detailed, practical protocols for pKa determination via potentiometric and spectrophotometric titrations, including necessary adaptations for compounds with limited aqueous solubility. The application of these methodologies will enable researchers to accurately quantify the acidity of this important boronic acid, thereby facilitating its effective use in their scientific endeavors.

References

  • Hall, D. G. (Ed.). (2011).
  • Springsteen, G., & Wang, B. (2002).
  • Ishihara, K., & Yamamoto, H. (1994). A new approach to the catalytic asymmetric aldol reaction. Journal of the American Chemical Society, 116(4), 1561-1562.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman and Hall.
  • Avdeef, A. (2012).
  • Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2007). pKa determination of water-insoluble compounds in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 751-760.

X-ray crystallography of ortho-alkoxy phenylboronic acids

For drug development professionals, understanding how these substitutions control conformation and intermolecular interactions is critical for designing inhibitors that can adapt to the specific topology of a protein's active site. [6][12]For materials scientists, the ability to predictably switch between robust dimeric networks and monomeric assemblies by chemical modification offers a powerful tool for designing molecular crystals with tailored physical properties. Future work will likely focus on exploiting these principles to create complex co-crystals and functional materials where the boronic acid moiety acts as a programmable structural director. [13][14]

References

  • Title: Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. Source: CrystEngComm (RSC Publishing) URL:[Link]
  • Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]
  • Title: Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Source: Molecules (via PMC) URL:[Link]
  • Title: Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals.
  • Title: Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR.
  • Title: Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR.
  • Title: Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Source: PubMed URL:[Link]
  • Title: Crystals in Supramolecular Chemistry.
  • Title: Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. Source: Molecules (MDPI) URL:[Link]
  • Title: Figure 1. Hydrogen-bonding motifs found in the crystal structures of...
  • Title: Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. Source: IUCrJ (via PMC) URL:[Link]
  • Title: Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Source: DiVA portal URL:[Link]
  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source: Molecules (MDPI) URL:[Link]
  • Title: 2-methoxyphenylboric acid - 5720-06-9 - Structure, Synthesis, Properties. Source: ChemSrc URL:[Link]
  • Title: Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. Source: PUBDB URL:[Link]
  • Title: Engineering crystals built from molecules containing boron.
  • Title: Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. Source: Boron-Life URL:[Link]
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: Pharmaceuticals (via PMC) URL:[Link]

Methodological & Application

Suzuki-Miyaura coupling protocol using 2-(2-Methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Practical Guide to Suzuki-Miyaura Coupling Using 2-(2-Methoxyethoxy)phenylboronic Acid for the Synthesis of Advanced Biaryl Scaffolds

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the biaryl motif is a privileged scaffold in countless active pharmaceutical ingredients (APIs), agrochemicals, and organic electronics.[3]

This guide focuses on a specific, yet versatile building block: This compound . The presence of an ortho-alkoxy substituent introduces unique steric and electronic characteristics that require careful consideration for reaction optimization. The methoxyethoxy side chain can enhance solubility in organic solvents and potentially engage in weak coordination with the metal center, influencing catalytic activity. This document provides a comprehensive overview of the reaction mechanism, detailed protocols, and troubleshooting strategies tailored for researchers, chemists, and drug development professionals aiming to successfully employ this reagent in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[4]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9] This is a critical step where the choice of base has a direct impact.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (+ Ar¹-X) transmetal_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetal_complex Transmetalation (+ Ar²-B(OH)₂) Base transmetal_complex->pd0 Reductive Elimination (- Ar¹-Ar²) product Product: Ar¹-Ar² reagents Inputs: Ar¹-X (Aryl Halide) Ar²-B(OH)₂ (Boronic Acid) Base

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound

The structure of this compound presents specific challenges and opportunities:

  • Steric Hindrance : The ortho-substituent makes this a sterically demanding boronic acid. This bulk can hinder the approach to the palladium center during transmetalation. To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or others like P(t-Bu)₃, are often necessary to promote the reaction efficiently.[10][11] These ligands facilitate the formation of a coordinatively unsaturated palladium complex, which is more reactive towards hindered substrates.

  • Protodeborylation : Boronic acids, particularly electron-rich ones, can be susceptible to protodeborylation, an undesired side reaction where the C-B bond is cleaved by a proton source, converting the boronic acid back to an arene. The use of anhydrous solvents, appropriate bases (e.g., K₃PO₄ instead of stronger hydroxides), and careful control of water content can mitigate this issue.[1]

  • Homocoupling : Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl (Ar-Ar). This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Nitrogen or Argon).[10][12]

Optimized Protocol for Coupling with an Aryl Bromide

This section provides a detailed, step-by-step methodology for a typical coupling reaction.

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation & Vessel Setup B 2. Degassing (Sparging/Freeze-Pump-Thaw) A->B C 3. Catalyst/Ligand Addition B->C D 4. Heating & Reaction Monitoring (TLC/LC-MS) C->D E 5. Reaction Quench & Workup D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Reagents and Materials

The following table outlines the components for a representative reaction on a 0.5 mmol scale.

ReagentM.W. ( g/mol )Amount (mg)EquivalentsRole
Aryl Bromide (e.g., 4-Bromoanisole)187.0493.51.0Electrophile
This compound196.011471.5Nucleophile
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72230.05 (2.5 mol% Pd)Catalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.51410.10 (10 mol%)Ligand
K₃PO₄ (Potassium Phosphate, tribasic)212.272122.0Base
1,4-Dioxane / H₂O (e.g., 10:1 ratio)-5.5 mL-Solvent System

Note on Reagent Equivalents: Using an excess of the boronic acid (1.2–1.5 eq.) is common practice to compensate for potential homocoupling or protodeborylation and to drive the reaction to completion.[10]

Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (93.5 mg, 1.0 eq.), this compound (147 mg, 1.5 eq.), and finely powdered K₃PO₄ (212 mg, 2.0 eq.).[10]

  • Inert Atmosphere : Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxygen from degrading the catalyst and promoting side reactions.[10]

  • Solvent Addition : Add the degassed solvent mixture (5.0 mL of 1,4-dioxane and 0.5 mL of water) via syringe. A small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[1]

  • Catalyst Addition : In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ (23 mg, 0.05 eq.) and SPhos (41 mg, 0.10 eq.) in a small amount of the reaction solvent. Add this catalyst/ligand solution to the main reaction flask via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 80–100 °C. Stir vigorously for 4–12 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl bromide.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

Troubleshooting and Management of Side Reactions

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficiently degassed system.3. Poor quality or decomposed boronic acid.1. Use a pre-catalyst (e.g., SPhos Pd G3) which is air-stable and forms the active Pd(0) in situ.[10]2. Ensure rigorous degassing of solvents and flushing of the reaction vessel.3. Check the purity of the boronic acid or consider converting it to a more stable MIDA boronate or trifluoroborate salt.
Significant Protodeborylation 1. Presence of excess water or protic impurities.2. Base is too strong or reaction temperature is too high.1. Use anhydrous solvents and a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[5]2. Lower the reaction temperature and monitor progress over a longer period.3. Use a boronic ester (e.g., pinacol ester) which is more stable.[1]
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Ensure the reaction is set up under a strictly inert atmosphere (Ar or N₂).[10]2. Screen different palladium sources and ligands; sometimes less reactive catalysts can suppress this side reaction.
Incomplete Conversion 1. Steric hindrance from substrates is too high for the chosen ligand.2. Insufficient reaction time or temperature.1. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos or BrettPhos).2. Increase the reaction temperature (if substrates are stable) or extend the reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing sterically congested biaryl systems. Success hinges on a rational approach to catalyst and ligand selection to overcome steric hindrance, coupled with meticulous experimental technique to minimize side reactions like protodeborylation and homocoupling. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively leverage this versatile building block to advance projects in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lima, F., & Ribeiro, M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 116-120.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11390-11401.
  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2)....
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • ResearchGate. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Pharmaceutical Technology. (2014). New Horizons for Cross-Coupling Reactions.

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The creation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis.[3] Among the various methods to achieve this, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[4][5] First reported by Suzuki and Miyaura in 1981, this reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[6]

This guide focuses on the application of a specific, yet highly valuable, building block: 2-(2-Methoxyethoxy)phenylboronic acid . The presence of the methoxyethoxy side chain imparts unique solubility and reactivity characteristics that can be leveraged for the efficient synthesis of complex biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Reagent: this compound - Properties and Advantages

While the core reactivity of this compound lies in the carbon-boron bond, the ortho-substituted methoxyethoxy group is not merely a passive spectator. Its presence can influence several key aspects of the reaction:

  • Enhanced Solubility: The ether linkages in the side chain can improve the solubility of the boronic acid and subsequent intermediates in a wider range of organic solvents, potentially leading to more homogeneous reaction mixtures and improved reaction kinetics.

  • Modulation of Reactivity: The electronic and steric properties of the ortho-substituent can influence the rate of transmetalation, a key step in the catalytic cycle. While sterically hindered substrates can sometimes be challenging, the flexibility of the methoxyethoxy chain may mitigate this issue.

  • Post-Coupling Functionalization: The terminal methoxy group and the ether linkage provide potential sites for further chemical modification after the biaryl core has been constructed, offering a handle for late-stage diversification of drug candidates or materials.

The Core Mechanism: A Look Inside the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational troubleshooting and optimization.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species.[4][6] The reactivity of the halide typically follows the order I > Br > Cl.[7]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻), which then reacts with the Pd(II) complex.[8][9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl [Ar'-B(OH)₃]⁻ -X⁻, -B(OH)₃ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol provides a general method for the coupling of an aryl bromide. It should be optimized for each specific substrate combination.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (see catalyst specifications)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with water)

Table 1: Representative Reaction Components

ComponentM.W.Amount (mmol)Equivalents
1-Bromo-4-nitrobenzene202.011.01.0
This compound196.011.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.02.0
1,4-Dioxane/H₂O (4:1)-5.0 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of a small amount of water is common and often beneficial for the reaction.[7]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously.[12]

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and add water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[11]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure biaryl product.[5]

Causality and Optimization: A Deeper Dive

The success of a Suzuki-Miyaura coupling often hinges on the judicious choice of reaction parameters.

  • The Catalyst and Ligand: The choice of palladium source and ligand is critical.[7]

    • Pd(PPh₃)₄: A versatile, air-stable Pd(0) source, often effective for simple couplings.

    • Pd₂(dba)₃ with a Ligand: This combination allows for fine-tuning. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary for coupling challenging substrates like aryl chlorides or sterically hindered partners.[13] These ligands facilitate the oxidative addition and reductive elimination steps.

  • The Base: The base is not just a proton scavenger; it is integral to the catalytic cycle.[3]

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the rate of boronic acid activation.[10] K₃PO₄ and Cs₂CO₃ are stronger bases and can be effective when weaker bases fail. The main role of the base is to convert the boronic acid into the more reactive organoborate.[8]

    • Fluoride ions (e.g., from KF or CsF) can also be effective, particularly in anhydrous conditions.

  • The Solvent: The solvent system must solubilize all components and be stable at the reaction temperature.

    • Aprotic Solvents: Dioxane, THF, and toluene are common choices.[7]

    • Biphasic Systems: The addition of water is often beneficial. It can help dissolve the inorganic base and facilitate the transmetalation step.

Caption: Logical workflow for optimizing Suzuki-Miyaura reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; Insufficiently reactive halide; Steric hindrance.Screen different palladium catalysts and ligands (e.g., use a more electron-rich, bulky ligand). Increase reaction temperature and/or time. Use a stronger base (e.g., K₃PO₄).
Protodeboronation Presence of water/protons; Unstable boronic acid; Prolonged reaction times.Use anhydrous solvents and reagents. Use a stronger, non-nucleophilic base. Shorten reaction time or lower temperature once starting material is consumed.
Homocoupling Presence of oxygen; Pd(II) species in the reaction mixture.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of biaryl compounds. The use of functionalized starting materials like this compound opens avenues for creating complex molecular architectures with tailored properties. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery and development of new medicines and materials.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]
  • Vyas, D. J., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2018. [Link]
  • Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2014, 20(22), 6755-6762. [Link]
  • Sharma, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2017. [Link]
  • Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005, 127(32), 11390-11401. [Link]
  • Sandiego, C. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic-synthesis.org. [Link]
  • Hreczycho, G., et al. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI, 2022. [Link]
  • Siddiqui, Z. N., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022, 19, 2387–2403. [Link]
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Gligorich, K. M.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007, 46(48), 9302-9304. [Link]
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 2007. [Link]
  • Hošek, J., et al. Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‐Deazapurine Nucleobases and Their Post‐synthetic Modifications through the Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 2017, 23(49), 11946-11955. [Link]
  • ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c.
  • Request PDF. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Cravotto, G., et al. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI, 2019. [Link]
  • Daugulis, O., et al. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. PMC, 2011. [Link]
  • Gensch, T., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH, 2016. [Link]
  • Thomas, A. A., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, 2022. [Link]
  • ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
  • Mdluli, V., et al.

Sources

2-(2-Methoxyethoxy)phenylboronic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Kinase Inhibitors: Leveraging 2-(2-Methoxyethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl-containing kinase inhibitors.[1] This application note provides an in-depth guide to the strategic use of this compound as a key building block in this context. We will explore the mechanistic rationale, provide a detailed experimental protocol, and discuss the inherent advantages conferred by the methoxyethoxy moiety. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex, biologically active molecules.

Introduction: Kinases and the Rise of Biaryl Inhibitors

Protein kinases play a pivotal role in cellular signaling, regulating processes like cell proliferation, differentiation, and apoptosis.[2] Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] Small molecule kinase inhibitors have revolutionized treatment paradigms, with dozens approved for clinical use.[3][4]

A significant number of these inhibitors feature a biaryl or heteroaryl-aryl core scaffold, which is crucial for binding to the ATP pocket of the target kinase. The synthesis of these scaffolds heavily relies on robust and versatile C-C bond-forming reactions. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling has become the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][5]

The Reagent: this compound

This compound is a versatile arylboronic acid that serves as a valuable building block in drug discovery.[6] Its structure offers several distinct advantages in the synthesis of kinase inhibitors.

Table 1: Properties of this compound

Property Value
CAS Number 237958-30-8
Molecular Formula C₉H₁₃BO₄
Molecular Weight 196.01 g/mol

| Appearance | White to off-white powder |

Key Advantages:

  • Enhanced Solubility: The terminal methoxyethoxy group, a short polyethylene glycol (PEG)-like chain, often improves the solubility of the reagent and subsequent intermediates in common organic solvents. This can be particularly beneficial for preventing precipitation during the reaction and simplifying purification.

  • Modulation of Physicochemical Properties: Incorporation of this moiety into the final inhibitor molecule can favorably modulate its pharmacokinetic properties, such as solubility and cell permeability.

  • Potential for Chelation: The ortho-disposed ether oxygen atom can engage in chelation with the palladium catalyst or influence the conformation of reaction intermediates. This can sometimes lead to altered reactivity or regioselectivity compared to simpler phenylboronic acids, an effect noted in studies with other ortho-substituted phenylboronic acids.[7][8]

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The key steps are: (A) Oxidative Addition, (B) Transmetalation, and (C) Reductive Elimination.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->oa_complex trans_complex R¹-Pd(II)-R²(L₂) (Transmetalation Complex) oa_complex->trans_complex (B) Transmetalation trans_complex->pd0 (C) Reductive Elimination product R¹-R² (Biaryl Product) trans_complex->product boronate R²-B(OH)₃⁻ boronate->trans_complex boronic_acid R²-B(OH)₂ (2-(2-Methoxyethoxy)phenyl boronic acid) boronic_acid->boronate Activation aryl_halide R¹-X (Aryl Halide/Triflate) aryl_halide->oa_complex (A) Oxidative Addition base Base (e.g., CO₃²⁻) base->boronate

Suzuki-Miyaura Catalytic Cycle

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X). This is often the rate-limiting step. The reactivity order is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻). The choice of base is therefore critical and can significantly impact reaction rates and yields.[5]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the final C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Precursor

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials and Reagents:

Table 2: Reagent List and Properties

Reagent MW ( g/mol ) Molarity/Density Amount Moles (mmol) Equiv.
Aryl Bromide (Ar-Br) (Varies) - (Varies) 1.0 1.0
This compound 196.01 - 235 mg 1.2 1.2
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 - 41 mg 0.05 0.05
Potassium Carbonate (K₂CO₃) 138.21 - 415 mg 3.0 3.0
1,4-Dioxane - 1.034 g/mL 8 mL - -

| Deionized Water | - | 1.00 g/mL | 2 mL | - | - |

Rationale for Component Selection:

  • Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is effective for a wide range of substrates due to its large bite angle and electron-rich nature, which promotes the oxidative addition and reductive elimination steps.[9][10]

  • Base (K₂CO₃): An inorganic base of moderate strength, sufficient to activate the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups. The use of an aqueous solution can also aid in the dissolution of the base.[9][11]

  • Solvent (Dioxane/Water): This biphasic solvent system is widely used for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.[10][12]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (235 mg, 1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 0.05 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

    • Expert Insight: The use of a Schlenk flask and an inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[5]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Via syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL).

    • Expert Insight: The solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Trustworthiness Check: The reaction mixture should turn from a reddish-orange suspension to a darker, more homogeneous solution as the reaction progresses.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the limiting reagent (typically the aryl bromide) is fully consumed (usually 2-12 hours).

  • Workup Procedure: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure biaryl product.

Data Analysis and Troubleshooting

Table 3: Representative Data for a Successful Coupling

Parameter Expected Outcome Notes
Yield 70-95% Highly dependent on the specific aryl halide substrate.
Purity (by ¹H NMR/LC-MS) >95% After chromatographic purification.
Appearance White solid or pale oil Product dependent.
¹H NMR Disappearance of starting material signals; Appearance of characteristic biaryl proton signals.

| Mass Spectrometry | Observation of [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight. | |

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure a rigorously inert atmosphere and use properly degassed solvents. Try a different palladium source or ligand.

  • Significant Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen leading to oxidative homocoupling.[5]

    • Solution: Improve degassing procedures. Ensure the reaction is run under a positive pressure of inert gas.

  • Protodeboronation (Boronic Acid Decomposition):

    • Cause: The boronic acid is cleaved and replaced by a hydrogen atom. This can be promoted by high temperatures or certain bases.

    • Solution: Lower the reaction temperature. Consider using a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of biaryl scaffolds found in numerous kinase inhibitors. Its favorable physicochemical properties, combined with the robustness of the Suzuki-Miyaura cross-coupling reaction, provide a reliable pathway to complex molecular architectures. The detailed protocol and mechanistic insights provided in this note serve as a practical guide for researchers, enabling the efficient and reproducible synthesis of next-generation targeted therapeutics.

References

  • MySkinRecipes. This compound.
  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of...
  • Lima, C. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827.
  • United States Biological. 414470 2-[(2-methoxyethoxy)methyl]phenylboronic acid CAS: 858126-53-1.
  • Patel, D., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14763-14819.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • NIH National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

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The Strategic Application of 2-(2-Methoxyethoxy)phenylboronic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents in medicinal chemistry necessitates a robust toolkit of versatile and reliable chemical building blocks. Among these, organoboron compounds, particularly phenylboronic acids, have emerged as indispensable reagents. This guide focuses on the strategic application of a uniquely functionalized building block, 2-(2-Methoxyethoxy)phenylboronic acid , in the synthesis of complex, biologically active molecules. We will delve into its reactivity, explore its role in the powerful Suzuki-Miyaura cross-coupling reaction, and provide detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Unique Advantages of the 2-(2-Methoxyethoxy) Substituent

This compound is more than just another arylboronic acid. The strategic placement of the methoxyethoxy group at the ortho position imparts several advantageous properties that medicinal chemists can leverage. This ether linkage can influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.[1] Furthermore, the oxygen atoms can act as hydrogen bond acceptors, potentially influencing the binding of the final molecule to its biological target.[1] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular scaffolds.[2]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1122568-09-5[2]
Molecular Formula C₉H₁₃BO₄[3]
Molecular Weight 196.01 g/mol [2]
Appearance Solid
Reactivity Stable under recommended storage conditions. Key reactant in palladium-catalyzed cross-coupling reactions.[2][4]

The boronic acid moiety is the key to its reactivity, enabling transmetalation with a palladium catalyst in the Suzuki-Miyaura catalytic cycle.[5] The methoxyethoxy group is generally stable to the reaction conditions typically employed for these couplings.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7] This reaction facilitates the formation of a C-C bond between an organoborane and an organohalide.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), in the presence of a base, forms a boronate species which then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) Pd(II)_Intermediate->Transmetalation Coupled_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Scaffolds

The true power of this compound is realized in its application to the synthesis of complex molecules with potential therapeutic value. While direct examples for this specific reagent are proprietary or less documented in public literature, we can draw strong parallels from structurally similar building blocks. For instance, the related 2-ethoxy-5-methoxyphenylboronic acid has been instrumental in the synthesis of potent and selective inhibitors of Aurora kinases, a family of enzymes implicated in cancer progression.[1] The core pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design, can be readily accessed through a Suzuki-Miyaura coupling.

The ability to introduce the 2-(2-methoxyethoxy)phenyl moiety allows for the exploration of new chemical space and the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base is often critical. For less reactive aryl chlorides, more active catalysts and harsher conditions may be required.[6]

  • Homocoupling: The formation of biaryl products derived from the coupling of two boronic acid molecules can sometimes be an issue. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this side reaction.

  • Deboronated Byproducts: The boronic acid can sometimes be replaced by a hydrogen atom. This can be minimized by ensuring the reaction is carried out under strictly anaerobic conditions.

  • Purification: The removal of palladium residues from the final product is crucial for compounds intended for biological testing. Various methods, including treatment with activated carbon or specialized scavengers, can be employed.

Safety Precautions

As with all laboratory procedures, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[8]

  • Handling Boronic Acids: Phenylboronic acids can be irritating to the skin, eyes, and respiratory tract.[9] Handle these reagents in a well-ventilated fume hood. Avoid inhalation of dust.[9]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][8][10][11]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique substitution pattern offers opportunities to modulate the physicochemical and pharmacological properties of target molecules. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, empowers researchers to efficiently construct novel and complex molecular architectures. By following the detailed protocols and considering the key practical aspects outlined in this guide, scientists can effectively integrate this powerful reagent into their drug discovery programs, accelerating the journey towards new therapeutic breakthroughs.

References

  • MySkinRecipes. This compound.
  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of....
  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae | The Journal of Organic Chemistry.
  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11).
  • MIT Technology Licensing Office. Boron-Containing Pharmacophore.
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds.
  • PMC - NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11).
  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • ETH Zurich Research Collection. De Novo Design of Bioactive Small Molecules by Artificial Intelligence. (2018-01-10).
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • NIDDK. Synthetic Bioactive Molecules Section.
  • PubMed. Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. (2020-09-27).

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Application Notes and Protocols for the Chan-Lam Cross-Coupling Reaction with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Chan-Lam Reaction for Advanced Aryl Ether Synthesis

The Chan-Lam cross-coupling reaction has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-heteroatom bonds, particularly C-N and C-O linkages.[1][2] Unlike palladium-catalyzed methods, this copper-catalyzed reaction offers the significant advantages of often proceeding under mild, aerobic conditions and at room temperature, making it an attractive strategy in the synthesis of complex molecules, including pharmaceuticals and natural products.[2]

This guide provides a detailed exploration of the Chan-Lam reaction utilizing 2-(2-Methoxyethoxy)phenylboronic acid, a substrate of interest due to the potential for the ortho-alkoxy group to influence reactivity and impart unique properties to the resulting diaryl ether products. These products are scaffolds of interest in drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a generalized protocol, provide a detailed, step-by-step experimental procedure for a model reaction, and discuss key considerations for reaction optimization and troubleshooting.

The Mechanistic Pathway: A Copper-Catalyzed Cycle

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper catalyst, which is oxidized and then regenerated. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway for C-O bond formation is illustrated below.[2]

The catalytic cycle is believed to initiate with the formation of a copper(II) complex. Transmetalation with the arylboronic acid provides a copper(II)-aryl intermediate. Coordination of the nucleophile (in this case, an alcohol or phenol) and subsequent deprotonation by a base leads to a copper(II)-aryl-alkoxide/phenoxide species. This intermediate can then undergo reductive elimination to furnish the desired aryl ether product and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. An alternative pathway involving a Cu(I)/Cu(III) cycle has also been proposed, where a Cu(II) species undergoes disproportionation or oxidation to a Cu(III) intermediate, which then undergoes reductive elimination.[2]

chan_lam_mechanism cluster_main Catalytic Cycle cluster_inputs Inputs CuII Cu(II) Catalyst ArCuII Ar-Cu(II)-L2 CuII->ArCuII + ArB(OH)2 (Transmetalation) ArCuIINu Ar-Cu(II)(Nu)-L2 ArCuII->ArCuIINu + Nu-H, Base (Coordination) Product Ar-Nu (Product) ArCuIINu->Product Reductive Elimination CuI Cu(I)-L ArCuIINu->CuI CuI->CuII Oxidation (O2) ArBOH2 This compound ArBOH2->CuII NuH Nucleophile (e.g., Phenol) NuH->ArCuII

Caption: Proposed catalytic cycle for the Chan-Lam C-O cross-coupling reaction.

The Role of the 2-(2-Methoxyethoxy) Substituent: Steric and Electronic Considerations

The presence of the 2-(2-methoxyethoxy) group on the phenylboronic acid introduces both steric and electronic effects that can influence the course of the Chan-Lam coupling.

  • Steric Hindrance: Ortho-substituents on the arylboronic acid can sterically hinder the approach of the nucleophile to the copper center. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve good yields.

  • Electronic Effects: The alkoxy group is electron-donating, which can influence the electron density of the aryl ring and potentially affect the rates of transmetalation and reductive elimination.

  • Chelation Potential: The ether oxygen atoms in the 2-(2-methoxyethoxy) side chain could potentially coordinate to the copper center, influencing the geometry and reactivity of the catalytic intermediates. This chelation effect can sometimes be beneficial, leading to higher selectivity and yields.

Generalized Protocol for Chan-Lam C-O Coupling

A successful Chan-Lam coupling depends on the careful selection of several key parameters. The following table provides a general overview of typical reaction conditions that can serve as a starting point for optimization.

ParameterRecommended Reagents/ConditionsConcentration/LoadingRationale/Expert Insight
Copper Source Cu(OAc)₂, Cu(OTf)₂10-20 mol%Copper(II) acetate is a common, inexpensive, and effective catalyst. Copper(II) triflate can be more active in some cases.
Boronic Acid This compound1.2 - 2.0 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion and compensate for potential homocoupling side reactions.
Nucleophile Phenol or Alcohol1.0 equivalentThe limiting reagent in the reaction.
Base Pyridine, K₂CO₃, Et₃N2.0 - 3.0 equivalentsThe base is crucial for deprotonating the nucleophile. The choice of base can significantly impact the reaction outcome. Pyridine can also act as a ligand.
Solvent Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN)5 - 10 mL per mmol of nucleophileThe solvent should be chosen to ensure solubility of all reactants. DCM is a common choice for these reactions.
Oxidant Air (ambient)N/AThe reaction is typically run open to the air, which provides the necessary oxidant (O₂) to regenerate the Cu(II) catalyst.
Temperature Room Temperature to 50 °CN/AMany Chan-Lam couplings proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates, such as those with significant steric hindrance.
Reaction Time 12 - 48 hoursN/AReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyethoxy)-2-(4-methoxyphenoxy)benzene

This protocol describes a representative procedure for the Chan-Lam coupling of this compound with 4-methoxyphenol.

experimental_workflow start Start reagents Combine Reactants: - this compound - 4-Methoxyphenol - Cu(OAc)₂ - Pyridine - DCM start->reagents reaction Stir at Room Temperature (Open to Air) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Dilute with DCM - Wash with aq. NH₄Cl - Wash with Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product Isolated Product: 1-(2-Methoxyethoxy)-2- (4-methoxyphenoxy)benzene purification->product

Caption: Experimental workflow for the synthesis of 1-(2-Methoxyethoxy)-2-(4-methoxyphenoxy)benzene.

Materials:

  • This compound (1.5 mmol, 1.5 equiv.)

  • 4-Methoxyphenol (1.0 mmol, 1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 0.2 equiv.)

  • Pyridine (2.0 mmol, 2.0 equiv.)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.5 mmol), 4-methoxyphenol (1.0 mmol), and copper(II) acetate (0.2 mmol).

  • Add anhydrous dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol).

  • The flask is left open to the atmosphere, and the reaction mixture is stirred vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst and pyridine.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-methoxyethoxy)-2-(4-methoxyphenoxy)benzene.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, steric hindrance.- Use a fresh bottle of copper catalyst. - Screen different bases (e.g., K₂CO₃, Et₃N). - Increase the reaction temperature to 40-50 °C. - Increase the equivalents of boronic acid.
Formation of Homocoupling Product (Ar-Ar) Favorable side reaction of the boronic acid.- Use a smaller excess of the boronic acid. - Add a coordinating ligand, such as a bipyridine or phenanthroline derivative, to modulate the catalyst activity.
Protodeboronation (Ar-H) Presence of water or protic impurities.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., N₂ or Ar), though this counteracts the need for O₂ as the re-oxidant. If an inert atmosphere is used, an alternative oxidant may be required.
Complex Product Mixture Side reactions, product degradation.- Lower the reaction temperature. - Screen different solvents. - Reduce the reaction time.

Conclusion

The Chan-Lam cross-coupling reaction offers an efficient and practical method for the synthesis of diaryl ethers from this compound. By understanding the reaction mechanism and the influence of the ortho-substituent, and by carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this powerful transformation to access a wide range of valuable compounds for applications in drug discovery and materials science. The provided protocols and insights serve as a comprehensive guide for scientists to successfully implement and adapt this methodology in their synthetic endeavors.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Clark, J. R., et al. (2016). Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters. The Journal of Organic Chemistry, 81(17), 7963–7969.
  • Singh, U. P., & Singh, R. P. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions.

Sources

Application Note & Protocol Guide: Palladium-Catalyzed Suzuki Coupling with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organic halide or triflate.[1] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3][4][5] These attributes make it an indispensable tool in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials like conducting polymers.[4][6]

This guide provides a detailed examination of the Suzuki coupling, with a specific focus on a challenging yet valuable substrate: 2-(2-Methoxyethoxy)phenylboronic acid . The presence of a sterically demanding ortho-substituent introduces unique considerations for catalyst selection and reaction optimization, which this document will address through mechanistic insights and field-proven protocols.

The Engine of Synthesis: Unpacking the Catalytic Cycle

The efficacy of the Suzuki coupling is rooted in a catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The process comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][7][8]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X). This is often the rate-determining step of the reaction.[1][7] The palladium is oxidized to a Pd(II) species, forming an organopalladium complex. The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[7]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[1][3]

  • Reductive Elimination : The final step involves the two organic groups (Ar and Ar') on the Pd(II) center coupling together to form the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)-X(L)₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L)₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd_transmetal->product ar_x Ar-X (Aryl Halide) ar_x->pd_oxidative boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronate_complex [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate_complex base Base (e.g., K₃PO₄) base->boronate_complex boronate_complex->pd_transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating Steric Hindrance: The Challenge of this compound

The structure of this compound presents a significant steric challenge due to the ortho-substituent. Sterically hindered coupling partners can dramatically slow down key steps in the catalytic cycle, particularly reductive elimination.[9][10] To overcome this, the catalyst system must be carefully chosen. The key lies in the selection of the ligand bound to the palladium center.

The Decisive Role of Ligands: For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are the gold standard.[5][9]

  • Steric Bulk: The large size of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[11] It also creates a sterically crowded environment around the palladium center in the diarylpalladium(II) intermediate, which accelerates the bond-forming reductive elimination step.[12]

  • Electron-Donating Nature: The electron-rich character of these phosphines increases the electron density on the palladium atom, which facilitates the oxidative addition of even less reactive aryl chlorides.[7]

N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for challenging couplings, offering strong electron donation and tunable steric properties that can facilitate reactions at room temperature.[3][13]

Table 1: Recommended Catalyst Systems for Hindered Suzuki Coupling
Palladium Precatalyst Recommended Ligand
Pd(OAc)₂SPhos, RuPhos, XPhos
Pd₂(dba)₃Buchwald Ligands, cataCXium® A
PEPPSI™-IPr(None required)
[Pd(PPh₃)₄](None required)

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling an aryl bromide with this compound using a state-of-the-art catalyst system.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, to a concentration of ~0.1 M with respect to the aryl bromide). The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for 15-30 minutes.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[6]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental_Workflow start Start setup 1. Add Solids (Aryl Halide, Boronic Acid, Base) to Flame-Dried Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst System (Pd Precatalyst + Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat with Vigorous Stirring (e.g., 80-110 °C) solvent->react monitor 6. Monitor Reaction Progress (TLC / LC-MS) react->monitor workup 7. Cool, Dilute & Wash (Organic Solvent, H₂O, Brine) monitor->workup purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify end Pure Product purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Aqueous & Sustainable Suzuki Coupling

Driven by the principles of green chemistry, protocols using water as a solvent have been developed. These methods are often operationally simpler and environmentally benign.[14]

Key Modifications:

  • Catalyst: A heterogeneous catalyst like Palladium on Carbon (Pd/C) can be effective, or a specific water-soluble ligand system may be used.[15] In some cases, ligand-free protocols with simple palladium salts like PdCl₂ have shown success in water.[16]

  • Solvent System: The reaction is run in neat water or a mixture of water and a co-solvent like ethanol or isopropanol.[14][15][16]

  • Base: A water-soluble inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.[14][15]

  • Work-up: A significant advantage is the simplified work-up. Often, the product is insoluble in water and can be isolated by simple filtration after the reaction is complete, minimizing the need for organic extraction solvents.[14]

Procedure Outline:

  • To a flask, add the aryl halide, this compound, Na₂CO₃, and the Pd/C catalyst.

  • Add the solvent system (e.g., a 1:1 mixture of Ethanol/Water).[15]

  • Heat the mixture (e.g., 80 °C) with vigorous stirring until the reaction is complete.

  • Cool the reaction, and if the product precipitates, collect it by vacuum filtration, washing with water and then a cold non-polar solvent like hexane. If it remains dissolved, perform a standard extraction with an organic solvent.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Table 2: Troubleshooting Guide for Suzuki Coupling
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Impure reagents (especially boronic acid). 3. Insufficiently strong base or base is not anhydrous. 4. Reaction temperature too low.1. Ensure a rigorously inert atmosphere and use properly degassed solvents. 2. Check purity of starting materials. 3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). Ensure base is a fine, dry powder. 4. Increase reaction temperature in 10 °C increments.
Protodeborylation Boronic acid is unstable under basic conditions, leading to Ar-H instead of Ar-Ar'.[2][17]1. Use a milder base (e.g., K₂CO₃ or even KF). 2. Decrease reaction temperature or time. 3. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[2] 4. Use a precatalyst that allows for faster reaction rates.[17]
Dehalogenation Aryl halide is reduced to Ar-H.[2]1. This side reaction is often promoted by trace water or alcohol in the solvent. Ensure anhydrous conditions. 2. Screen different ligands; some are less prone to promoting this pathway.
Formation of Black Precipitate (Palladium Black) Catalyst has decomposed and aggregated.[2]1. The ligand is not effectively stabilizing the Pd(0) species. Increase the ligand-to-palladium ratio. 2. Ensure the reaction is well-stirred to prevent localized overheating.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction. When approaching a sterically hindered substrate like this compound, success hinges on a rational choice of catalyst system. The use of bulky, electron-rich phosphine ligands or robust NHC-palladium precatalysts is critical to overcome the steric barrier and achieve high yields. By employing rigorously inert conditions, high-purity reagents, and the detailed protocols provided, researchers can confidently utilize this challenging building block to access complex molecular architectures for drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • C. Fischer, et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ScienceDirect.
  • S. L. Buchwald, et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.
  • T. Y. T. T. et al. (2013). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • K. Endo, et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, RSC Publishing.
  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. ResearchGate.
  • T. D. L. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate.
  • W. Tang, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • T. Kinzel, et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
  • M. R. M. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • F. L. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.

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Application Notes & Protocols for the Large-Scale Synthesis and Utilization of 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-Methoxyethoxy)phenylboronic acid as a critical building block in large-scale organic synthesis, with a particular focus on its application in the pharmaceutical industry. We will dissect the causality behind experimental choices in Suzuki-Miyaura cross-coupling reactions, present a detailed, field-proven protocol for kilogram-scale synthesis, and address common challenges in process optimization and safety. This document is intended for researchers, chemists, and process development professionals engaged in drug discovery and manufacturing.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for constructing carbon-carbon bonds.[1] These organoboron compounds offer a unique combination of stability, functional group tolerance, and generally low toxicity, making them indispensable intermediates in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3]

This compound belongs to this vital class of reagents. The presence of the 2-(2-methoxyethoxy) substituent is not merely an arbitrary structural feature; it is a deliberate design element intended to modulate the physicochemical properties of the parent molecule. This ether chain can influence solubility, lipophilicity, and metabolic stability, and may play a role in the molecule's interaction with biological targets.[4] Its application is exemplified in the synthesis of advanced pharmaceutical agents, such as the non-catalytic site integrase inhibitor (NCINI) BI 224436, developed for the treatment of HIV-1.[5][6] This guide will use the synthesis of a key intermediate for such compounds as a practical framework for discussing large-scale protocols.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its safe and effective use in a large-scale setting.

PropertyValueSource
IUPAC Name (2-(2-Methoxyethoxy)phenyl)boronic acidN/A
CAS Number 957034-36-3N/A
Molecular Formula C₉H₁₃BO₄N/A
Molecular Weight 196.01 g/mol N/A
Appearance White to off-white solidN/A
Storage Store under an inert atmosphere at 2-8°C

Safety & Handling at Scale: Boronic acids are generally stable and easier to handle than many other organometallic reagents. However, large-scale operations demand stringent safety protocols.

  • Toxicity: While considered to have low toxicity, boronic acid dust should not be inhaled. Operations should be conducted in well-ventilated areas or contained systems. Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.[2]

  • Anhydride Formation: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, particularly upon heating.[7] While this is a reversible reaction, it can affect the stoichiometry of the reaction. It is crucial to use the reagent as specified by the supplier or to analyze its purity and composition before use.

  • Static Discharge: Handling large quantities of powdered reagents can create a risk of dust explosion. Ensure all equipment is properly grounded.

  • Quenching and Workup: Post-reaction quenching and workup procedures must be carefully designed to handle any unreacted reagents and byproducts safely.[8]

Core Application: The Suzuki-Miyaura Coupling at Scale

The Suzuki-Miyaura reaction is the most prevalent method for forming aryl-aryl bonds in the pharmaceutical industry.[9] Its success is rooted in a well-understood and highly tunable catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism involves three key steps, elegantly orchestrated by a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation [R²-B(OR)₃]⁻ PdII->Transmetal PdII_R2 R¹-Pd(II)-R² (L_n) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal Active Species

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. This is often the rate-determining step.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst to re-enter the cycle.

Kilogram-Scale Protocol: Synthesis of a BI 224436 Precursor

This protocol describes a representative large-scale Suzuki-Miyaura coupling to synthesize a key biaryl intermediate, analogous to structures required for molecules like BI 224436.

Reaction: Coupling of this compound with a substituted aryl bromide.

reaction_workflow start Reactor Preparation (Inert Atmosphere) charge_reagents Charge Reactor: 1. Solvent (e.g., 2-MeTHF) 2. Aryl Bromide 3. This compound 4. Aqueous Base (e.g., K₂CO₃ soln) start->charge_reagents charge_catalyst Charge Catalyst (e.g., Pd(OAc)₂ + SPhos) charge_reagents->charge_catalyst heat Heat to Reaction Temp (e.g., 60-70°C) charge_catalyst->heat monitor Monitor Reaction (HPLC) heat->monitor monitor->heat Incomplete workup Work-up: 1. Cool to RT 2. Phase Separation 3. Aqueous Washes monitor->workup Reaction Complete pd_removal Palladium Scavenging (e.g., Thiol-based scavenger) workup->pd_removal crystallize Crystallization: 1. Solvent Swap 2. Cool & Agitate pd_removal->crystallize isolate Product Isolation: 1. Filtration 2. Washing 3. Drying crystallize->isolate end Final Product isolate->end

Figure 2: General workflow for the large-scale Suzuki-Miyaura coupling.

Reagents and Equipment
  • Equipment: 100 L Glass-Lined Reactor, overhead stirrer, condenser, temperature probe, nitrogen inlet, charging ports.

  • Reagents:

    • Substituted Aryl Bromide (1.0 eq, ~5.0 kg)

    • This compound (1.2 eq, ~5.9 kg)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mol%)

    • SPhos (Buchwald ligand) (0.02 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 eq), as a 2M aqueous solution

    • 2-Methyltetrahydrofuran (2-MeTHF) (~10 L/kg of aryl bromide)

    • Thiol-based Palladium Scavenger

    • Anti-solvent for crystallization (e.g., Heptane)

    • Deionized Water

Step-by-Step Procedure
  • Reactor Inerting: The 100 L reactor is purged with nitrogen for at least 1 hour to ensure an inert atmosphere (<500 ppm O₂). This is critical to prevent the degradation of the Pd(0) catalyst.

  • Reagent Charging:

    • Charge the reactor with 2-Methyltetrahydrofuran (50 L). 2-MeTHF is a preferred solvent over THF in large-scale operations due to its higher boiling point and reduced tendency to form peroxides.[9]

    • Charge the aryl bromide (5.0 kg).

    • Charge the this compound (5.9 kg). A slight excess of the boronic acid is used to drive the reaction to completion.

    • Begin agitation and slowly add the 2M aqueous potassium carbonate solution. The base is essential for the transmetalation step. Using an aqueous solution facilitates handling and reaction kinetics.

  • Catalyst Preparation and Charging: In a separate, inerted vessel, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of 2-MeTHF. The ligand stabilizes the palladium catalyst and promotes the desired reactivity. Charge this catalyst solution to the main reactor.

  • Reaction Execution:

    • Heat the reaction mixture to 65 °C. The elevated temperature increases the reaction rate.

    • Monitor the reaction progress every 1-2 hours by taking a sample for HPLC analysis. The reaction is considered complete when <1% of the aryl bromide starting material remains.

  • Work-up and Phase Separation:

    • Once complete, cool the reactor to room temperature (20-25 °C).

    • Stop agitation and allow the aqueous and organic layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with deionized water to remove inorganic salts.

  • Palladium Removal:

    • Charge the organic layer with a thiol-based scavenger and agitate for 2-4 hours.

    • Filter the mixture to remove the scavenger-palladium complex. Residual palladium in APIs is strictly regulated and must be reduced to ppm levels.[10]

  • Crystallization and Isolation:

    • Perform a solvent distillation to replace the 2-MeTHF with a suitable crystallization solvent (e.g., isopropanol).

    • Heat to dissolve the product, then slowly add an anti-solvent (e.g., heptane) to induce crystallization.

    • Cool the slurry slowly to maximize yield and crystal size.

    • Filter the product, wash the cake with cold heptane, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Optimized Reaction Parameters

The following table summarizes key parameters that are often optimized during process development for large-scale Suzuki-Miyaura couplings.[11][12]

ParameterSelection & RationaleTypical Range
Catalyst/Ligand Pd(OAc)₂/SPhos is a robust system for many couplings. Other phosphine ligands (e.g., XPhos, RuPhos) may be screened for optimal performance.0.01 - 1.0 mol%
Base K₂CO₃ is a cost-effective and moderately strong base. Others like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates but are more expensive.2.0 - 4.0 eq
Solvent 2-MeTHF/Water is a common biphasic system. Toluene or dioxane can also be used. Micellar catalysis in water with surfactants like TPGS-750-M is an emerging green alternative.[13][14]5 - 15 volumes
Temperature Varies by substrate and catalyst stability.40 - 100 °C
Reaction Time Highly dependent on other parameters. Monitored to completion.2 - 24 hours

Troubleshooting & Optimization Insights

  • Dehalogenation: This side reaction, where the aryl halide is reduced instead of coupled, can be minimized by using a less reactive base, lower temperatures, or a different catalyst system.[14]

  • Homocoupling (Glaser Coupling): Formation of a biaryl product from two molecules of the boronic acid can occur. This is often suppressed by the slow addition of the boronic acid or by maintaining a truly inert atmosphere.

  • Low Yield/Stalled Reaction: This can result from an inactive catalyst, insufficient base, or poor mass transfer in a biphasic system. Investigating different ligand/base combinations or increasing agitation speed can be beneficial. Modern approaches even leverage machine learning to navigate the vast parameter space and discover optimal conditions.[11][12]

  • Palladium Contamination: If initial scavenging is insufficient, secondary treatments with activated carbon or silica-based scavengers may be required.[10]

Conclusion

This compound is a highly valuable and versatile reagent for large-scale pharmaceutical synthesis. Its utility in robust and scalable Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of the reaction mechanism, careful control of process parameters, and a proactive approach to safety and impurity removal are paramount to successfully implementing this chemistry on an industrial scale. The protocols and insights provided herein offer a solid foundation for process chemists and engineers to harness the full potential of this important synthetic building block.

References

  • Wagner, M., Wickendick, R., Langlois, A., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development.
  • Parmentier, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ResearchGate.
  • Various Authors. (n.d.). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry Books.
  • Doubleday, W. et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Grzybowski, B. A., Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Phenylboronic acid. Wikimedia Foundation.
  • White, K. L., et al. (2014). Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1. ACS Medicinal Chemistry Letters.
  • Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Feng, J., et al. (2014). Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor. Antimicrobial Agents and Chemotherapy.

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Aqueous Suzuki coupling with 2-(2-Methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Aqueous Suzuki-Miyaura Coupling with 2-(2-Methoxyethoxy)phenylboronic Acid

Introduction: Embracing Green Chemistry in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[1][2] These motifs are central to numerous pharmaceuticals, agrochemicals, and advanced materials.[3] Traditionally performed in organic solvents, a significant evolution in this methodology is the transition to aqueous media.[4] This shift not only aligns with the principles of green chemistry by reducing reliance on hazardous organic solvents but also offers practical benefits in terms of cost, safety, and sometimes, enhanced reactivity.[1][5][6][7]

This guide provides an in-depth exploration of performing the Suzuki-Miyaura coupling in water, with a specific focus on a structurally unique and synthetically valuable partner: This compound . We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into optimizing reaction parameters for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Engine of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is paramount to mastering the reaction and troubleshooting potential issues. The process is a finely tuned sequence of three key steps orchestrated by a palladium catalyst.

The Palladium Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is the active catalyst.

  • Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the bond between the aryl group and the halide (or triflate) of the electrophilic partner. This forms a new, square planar Pd(II) complex.[1][8]

  • Transmetalation : This is often the rate-determining step and where the boronic acid and base play their crucial roles. The organic substituent from the organoboron species is transferred to the Pd(II) complex, displacing the halide. The base activates the boronic acid, making this transfer possible.[1][9]

  • Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling together to form the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Palladacycle) OxAdd->ArPdX  + Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' (Di-organopalladium Intermediate) Transmetal->ArPdAr_prime  + Ar'-B(OH)₃⁻ RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' (Product) RedElim->Pd0  Regeneration RedElim->Product

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

The Indispensable Role of the Base

The transmetalation step will not proceed without a base.[1] The base's primary function is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate [R-B(OH)₃]⁻.[10][11] This negatively charged species has enhanced reactivity, facilitating the transfer of its aryl group to the positively charged palladium center.[10][11]

There are two predominant mechanistic proposals for this activation:

  • The Boronate Pathway : The base directly activates the boronic acid to form the boronate, which then reacts with the Ar-Pd(II)-X complex.[12]

  • The Hydroxide Pathway : The base first exchanges with the halide on the palladium complex to form an Ar-Pd(II)-OH species, which then reacts with the neutral boronic acid.[12]

Regardless of the precise pathway, the outcome is the same: the base is essential for making the organoboron compound sufficiently reactive for transmetalation.[10]

Designing the Aqueous Suzuki Coupling

A successful reaction depends on the judicious selection of each component. The use of this compound introduces specific considerations due to its ortho-substituent, which adds steric bulk and a potential coordinating ether linkage.

Reagent Selection and Optimization
ComponentOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(OAc)₂: Common, relatively inexpensive, and effective.[2] PdCl₂: Another standard precursor. Pd(PPh₃)₄: Often used but can be air-sensitive.[13] Palladacycles: Highly active, stable, and require low loadings.[4][14]For aqueous reactions, simple palladium salts like Pd(OAc)₂ are often sufficient and can perform well without added ligands, which simplifies the protocol and reduces cost.[15] For challenging couplings, specialized palladacycles or catalysts with water-soluble phosphine ligands (like TPPTS) can significantly improve yields.[14]
Base K₂CO₃: A versatile and commonly used base.[16] K₃PO₄: A stronger base, often effective for less reactive aryl chlorides.[6][7] Cs₂CO₃: Highly effective but more expensive; often used for difficult couplings. NaOH/KOH: Strong bases that can be effective but may promote side reactions.[12]The choice of base is critical and substrate-dependent.[12] K₂CO₃ and K₃PO₄ are excellent starting points for aqueous Suzuki reactions due to their good solubility and effectiveness. The base's strength influences the formation rate of the active boronate species.[10][11]
Aryl Halide Aryl Iodides & Bromides: Highly reactive and generally provide excellent yields. Aryl Triflates (OTf): Reactivity is comparable to bromides.[1] Aryl Chlorides: Less reactive, often requiring more active catalysts, specialized ligands, and stronger bases.The reactivity order is generally I > Br ≈ OTf >> Cl.[1] For initial optimizations with this compound, using an activated aryl bromide or iodide is recommended to establish a robust baseline protocol.
Solvent System Pure Water: The greenest option, but may require a phase-transfer catalyst (e.g., TBAB) if substrates are poorly soluble.[5][17] Water/Ethanol: A common and effective mixture that improves substrate solubility.[8] Water/THF or Dioxane: Also used to enhance solubility.[18][19]While pure water is ideal, a biphasic system with a water-miscible co-solvent like ethanol often provides a good balance of green principles and reaction efficiency by homogenizing the reactants.[8]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.

Materials and Reagents
ReagentAmount (1 mmol scale)Molar Eq.Notes
Aryl Bromide1.0 mmol1.0
This compound182 mg (1.2 mmol)1.2A slight excess ensures complete consumption of the aryl halide.
Palladium(II) Acetate (Pd(OAc)₂)2.2 mg (0.01 mmol)0.01 (1 mol%)Catalyst loading can be optimized (0.1-5 mol%).
Potassium Carbonate (K₂CO₃)276 mg (2.0 mmol)2.0Ensure the base is finely powdered.
Ethanol (95%)5 mL-Co-solvent.
Deionized Water5 mL-Degassed.
Ethyl Acetate~30-40 mL-For extraction.
Saturated Brine Solution~10 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Experimental Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-(2-Methoxyethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges and side reactions associated with this specific, functionalized boronic acid. Our goal is to move beyond generic protocols and offer a causal understanding of experimental choices to ensure the integrity and success of your synthetic endeavors.

Introduction: The Unique Profile of this compound

This compound is a valuable building block, prized for the introduction of a functionalized phenyl moiety. However, its unique structure—featuring an ortho-alkoxy substituent—presents a distinct set of challenges in Suzuki coupling. The proximity of the ether oxygen to the boronic acid group can influence the electronic environment and steric hindrance at the reaction center, potentially leading to undesired side reactions. This guide will dissect these issues and provide robust troubleshooting strategies.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses the most prevalent issues encountered when using this compound in Suzuki coupling, presented in a practical question-and-answer format.

Problem 1: Significant Protodeboronation Leading to Low Yield

Question: My reaction shows significant formation of 2-methoxyethoxybenzene and unreacted aryl halide, indicating protodeboronation of my boronic acid. How can I mitigate this?

Causality & Explanation:

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[1] This side reaction is often exacerbated by the presence of water and a strong base, which can protonate the aryl-boron species. The electron-donating nature of the ortho-alkoxy group in this compound can make the ipso-carbon more susceptible to protonation, particularly under harsh basic conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Protodeboronation Start High Protodeboronation Observed Q1 Are you using a strong base (e.g., NaOH, KOH)? Start->Q1 Sol1 Switch to a Milder Base: - K₂CO₃, Cs₂CO₃, or K₃PO₄ - KF (can be effective in anhydrous conditions) Q1->Sol1 Yes Q2 Is the reaction run in a protic or aqueous solvent system? Q1->Q2 No Sol1->Q2 Sol2 Modify Solvent System: - Use anhydrous solvents (e.g., Dioxane, Toluene, THF) - Minimize water content in biphasic systems - Consider using a boronic ester (e.g., pinacol ester) for slow release Q2->Sol2 Yes Q3 Is the reaction temperature high? Q2->Q3 No Sol2->Q3 Sol3 Optimize Temperature: - Lower the reaction temperature - Screen temperatures (e.g., 80-100 °C) Q3->Sol3 Yes End Reduced Protodeboronation Q3->End No Sol3->End

Caption: Workflow for troubleshooting protodeboronation.

Detailed Protocols & Solutions:

  • Base Selection: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.

    • Recommendation: Switch from strong hydroxides to milder carbonate or phosphate bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For particularly sensitive substrates, potassium phosphate (K₃PO₄) can be a good choice.[2]

  • Solvent System Modification: Water is the primary proton source for this side reaction.

    • Recommendation: Employ anhydrous solvents like dioxane, toluene, or THF. If a biphasic system is necessary, minimize the amount of water. Ensure all solvents are rigorously degassed to remove oxygen, which can contribute to other side reactions.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative can prevent premature decomposition.

    • Recommendation: Consider the in-situ or prior formation of the pinacol ester of this compound. Boronic esters exhibit greater stability and undergo slower hydrolysis, releasing the boronic acid gradually into the reaction mixture.[1][2]

ParameterStandard Condition (Prone to Protodeboronation)Recommended Modification
Base NaOH, KOHK₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent THF/H₂O (1:1), EtOH/H₂OAnhydrous Dioxane, Toluene, THF; minimal H₂O
Temperature > 100 °C80-100 °C
Problem 2: Formation of Symmetric Biaryl Byproduct (Homocoupling)

Question: I am observing the formation of 2,2'-bis(2-methoxyethoxy)biphenyl, the homocoupling product of my boronic acid. What causes this and how can I suppress it?

Causality & Explanation:

Homocoupling of boronic acids is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl.[3] This process is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. The use of certain Pd(II) precatalysts can also lead to a small amount of homocoupling during the initial reduction to Pd(0).

Troubleshooting Workflow:

G cluster_1 Troubleshooting Homocoupling Start High Homocoupling Observed Q1 Is the reaction mixture thoroughly degassed? Start->Q1 Sol1 Improve Degassing Protocol: - Freeze-pump-thaw cycles (3x) - Sparge with inert gas (Ar or N₂) for 15-30 min Q1->Sol1 No Q2 Are you using a Pd(II) precatalyst? Q1->Q2 Yes Sol1->Q2 Sol2 Optimize Catalyst System: - Consider a Pd(0) source (e.g., Pd₂(dba)₃) - Use a pre-formed, well-defined Pd(0) catalyst Q2->Sol2 Yes Q3 Is the reaction sluggish, allowing for side reactions? Q2->Q3 No/Already Optimized Sol2->Q3 Sol3 Enhance Reaction Kinetics: - Choose a more active ligand (e.g., Buchwald-type biarylphosphine ligands) - Optimize catalyst loading Q3->Sol3 Yes End Reduced Homocoupling Q3->End No Sol3->End

Caption: Workflow for troubleshooting homocoupling.

Detailed Protocols & Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.

    • Recommendation: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw (for more sensitive reactions) or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: The palladium source can influence the extent of homocoupling.

    • Recommendation: While Pd(II) precatalysts like Pd(OAc)₂ are common, they can contribute to initial homocoupling during their reduction to Pd(0). Using a Pd(0) source such as Pd₂(dba)₃ may be beneficial. Alternatively, modern, well-defined precatalysts are designed for clean and efficient generation of the active Pd(0) species.

  • Ligand Selection: The steric and electronic properties of the phosphine ligand can play a role.

    • Recommendation: For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over side reactions.[5]

Problem 3: Potential for Ether Cleavage

Question: I am concerned about the stability of the 2-methoxyethoxy side chain under my Suzuki coupling conditions. Is ether cleavage a likely side reaction?

Causality & Explanation:

Cleavage of ether bonds typically requires harsh acidic or strongly basic conditions, which are not usually employed in standard Suzuki-Miyaura reactions.[6] However, it is a theoretical possibility that certain palladium intermediates or the combination of reagents could facilitate this process, although it is not a commonly reported side reaction in this context. The presence of the ortho-boronic acid and potential chelation to the palladium center could, in principle, activate the ether linkage.

Preventative Measures & Monitoring:

  • Avoid Harsh Conditions:

    • Recommendation: Steer clear of very strong bases and high temperatures for prolonged periods. The conditions recommended to avoid protodeboronation (milder base, moderate temperature) will also minimize the risk of ether cleavage.

  • Careful Product Analysis:

    • Recommendation: When analyzing your reaction mixture by LC-MS or GC-MS, look for potential byproducts that would result from ether cleavage, such as the corresponding phenol derivative of your product. If observed, a systematic optimization to milder conditions is warranted.

  • Potential for Palladium Chelation: The ortho-alkoxy group can chelate to the palladium center, which may influence the reaction's selectivity and rate.[7][8][9] This is generally considered a positive interaction that can facilitate the coupling but should be kept in mind during optimization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a Suzuki coupling with this compound?

A1: A good starting point would be:

  • Catalyst: A palladium(II) precatalyst with a bulky biarylphosphine ligand (e.g., Pd(OAc)₂ with SPhos or a pre-formed Buchwald G3 precatalyst) at 1-2 mol%.

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: Degassed dioxane/water (e.g., 4:1 ratio) or anhydrous toluene.

  • Temperature: 80-100 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Q2: How does the ortho-substituent in this compound affect the reaction?

A2: The ortho-substituent introduces steric hindrance, which can slow down the transmetalation step.[5] However, the oxygen atoms in the substituent may also coordinate to the palladium center, potentially facilitating the reaction through a chelation-assisted mechanism.[7][8][9] This makes the choice of a bulky, electron-rich ligand that can promote both oxidative addition and reductive elimination particularly important.

Q3: Can I use a boronic ester instead of the boronic acid?

A3: Yes, and it is often recommended, especially if you are experiencing significant protodeboronation. The pinacol ester (Bpin) derivative is more stable and will slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[1][2]

Q4: My reaction is clean but the conversion is low. What should I do?

A4: Low conversion with minimal side products often points to issues with catalyst activity or reaction conditions not being forcing enough for a challenging substrate.

  • Increase Catalyst Loading: Try increasing the catalyst loading to 3-5 mol%.

  • Screen Ligands: Experiment with different bulky biarylphosphine ligands.

  • Increase Temperature: If using a high-boiling solvent like dioxane or toluene, you can cautiously increase the temperature.

  • Check Reagent Purity: Ensure your aryl halide and boronic acid are pure. Boronic acids can degrade upon storage.

References

  • Wikipedia. (n.d.). Ether cleavage.
  • BenchChem. (2025, December). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Adamczyk-Woźniak, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. CrystEngComm, 20(33), 4794-4804.
  • Chea, H., & Brown, H. C. (2001). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society, 123(44), 10773-10783.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Li, W., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 78(23), 12154–12160.
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (2025, December). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem Technical Support.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803.
  • Adamczyk-Woźniak, A., et al. (2015). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 17(42), 8145-8154.
  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(21), 11335–11346.
  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. Chemical Reviews, 95(7), 2457–2483.
  • Štefane, B., & Požgan, F. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2608–2616.
  • Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803.
  • Wang, Y., et al. (2014). Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents.

Sources

Technical Support Center: Troubleshooting Homocoupling of 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-(2-Methoxyethoxy)phenylboronic acid. Specifically, we will address the prevalent and often frustrating side reaction: the formation of the symmetrical biaryl, 2,2'-bis(2-methoxyethoxy)-1,1'-biphenyl, through homocoupling.

The electron-rich nature and the ortho-substituent of your boronic acid can make it particularly susceptible to this undesired pathway. This document provides in-depth, mechanistically grounded troubleshooting strategies to suppress this byproduct, maximize the yield of your desired cross-coupled product, and ensure reproducible results.

Section 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial observations and questions.

Q1: I'm observing a significant byproduct with a mass double that of my boronic acid's aryl group. What is it and why is it forming?

A: You are observing the product of homocoupling, a dimer of your boronic acid. This side reaction is primarily mediated by palladium and is often exacerbated by the presence of molecular oxygen.[1][2][3] The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen.[4][5][6][7] This Pd(II) species can then undergo two sequential transmetalations with your boronic acid, forming a diaryl-palladium(II) intermediate which reductively eliminates to yield the symmetrical biaryl byproduct.[4][5][7]

Q2: What is the single most critical factor to control to prevent homocoupling?

A: Rigorous exclusion of oxygen is the most crucial and effective measure you can take.[1][2][8] Dissolved oxygen in your solvents and headspace is the primary culprit for oxidizing the active Pd(0) catalyst to the problematic Pd(II) state that promotes homocoupling.[4][5][7][9]

Q3: My protocol uses a Pd(II) precatalyst like Pd(OAc)₂. Could this be the problem?

A: Yes, it can be a significant contributing factor. Pd(II) precatalysts must be reduced in situ to the catalytically active Pd(0) state to initiate the cross-coupling cycle. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the main cycle is fully established.[2][8][10]

Q4: Can my choice of ligand, base, or solvent influence the amount of homocoupling?

A: Absolutely. Each of these parameters critically influences the kinetics of the desired cross-coupling pathway versus the undesired homocoupling pathway.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[2][11][12]

  • Base: The choice and strength of the base affect the rate of transmetalation.[13][14] While necessary, overly strong bases can sometimes promote side reactions.[13]

  • Solvent: The solvent system impacts reagent solubility and catalyst stability, and can influence reaction selectivity.[14][15][16]

Section 2: In-Depth Troubleshooting & Strategic Optimization

This section provides detailed, mechanistically driven strategies to systematically eliminate homocoupling.

The Critical Role of the Atmosphere: Eradicating Oxygen

As established, oxygen is the primary antagonist. Standard inerting procedures are often insufficient. For sensitive substrates like this compound, rigorous deoxygenation is non-negotiable.

Troubleshooting Protocol: Advanced Deoxygenation

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also effective).

  • Solvent Degassing (Choose one):

    • Method A: Inert Gas Sparging: Bubble Argon or Nitrogen through your solvent(s) via a subsurface needle for a minimum of 30-60 minutes prior to use.[3][8] This is effective for most applications.

    • Method B: Freeze-Pump-Thaw: For the most stringent oxygen removal, place your solvent in a robust flask, freeze it using liquid nitrogen, and apply a high vacuum to remove gases from the solid. Close the flask to vacuum, then thaw. Repeat this cycle at least three times.[2][11]

  • Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Add all solid reagents (catalyst, ligand, base, aryl halide).

  • Final Purge: Seal the vessel, and perform three to five cycles of evacuating the headspace under vacuum and refilling with inert gas before adding the degassed solvents and boronic acid.

Strategic Selection of Catalyst and Ligand

Your choice of palladium and its coordinating ligand directly dictates the catalyst's activity and selectivity.

Catalyst Source:

  • Recommendation: Prioritize Pd(0) sources such as Pd₂(dba)₃ or use advanced, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts).[11] These are designed to generate the active Pd(0) species cleanly and efficiently, bypassing the problematic initial reduction step associated with Pd(II) sources.[2][11]

Ligand Selection: The goal is to select a ligand that promotes the rate-limiting steps of the cross-coupling cycle (oxidative addition and reductive elimination) far more effectively than the homocoupling pathway.

  • Mechanism: Bulky, electron-rich biaryl monophosphine ligands (i.e., "Buchwald ligands") are state-of-the-art for this purpose.[17] Their steric bulk favors the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Their electron-donating ability accelerates the final C-C bond-forming reductive elimination step, outcompeting side reactions.[11][18]

LigandStructure (Example)Key Features & Rationale
SPhos Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphineHighly effective for suppressing homocoupling with electron-rich boronic acids.[12] The methoxy groups may offer additional stabilizing interactions.
XPhos Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphineExtremely bulky and electron-rich; a highly general and powerful ligand for challenging couplings.[17]
P(t-Bu)₃ Tri-tert-butylphosphineA very strong electron-donating ligand, but its extreme steric bulk can sometimes favor reductive elimination of aryl halides from the catalyst center.[19][20]

Recommendation: For this compound, SPhos is an excellent starting point due to its proven efficacy in couplings of hindered or electron-rich partners.[12][17]

The Impact of Base and Solvent Selection
  • Base: The base activates the boronic acid for transmetalation. For sensitive substrates, a moderately weak, non-nucleophilic base is often ideal.

    • Recommendation: Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[13][14] These bases are effective in promoting the reaction while being less harsh than hydroxides (e.g., NaOH, KOH), which can sometimes promote undesired side reactions.[13]

  • Solvent: Aprotic solvents are generally preferred. A common and effective system is a mixture of an organic solvent with a small amount of water to help solubilize the base and boronate salt.[11][14]

    • Recommendation: Start with a solvent system like 1,4-Dioxane/water or Toluene/water (e.g., in a 5:1 to 10:1 ratio). Ensure both solvents are rigorously degassed as described in section 2.1.

Validated Starting Protocol for Suppressing Homocoupling

This protocol integrates the best practices discussed above and serves as a robust starting point for your experiments.

  • Preparation: To an oven-dried reaction vial equipped with a stir bar, add your aryl halide (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).

  • Inerting: Seal the vial with a septum cap and perform 3-5 vacuum/argon backfill cycles.

  • Solvent Addition: Add degassed Toluene and degassed water (e.g., 10:1 v/v) via syringe, maintaining a positive argon pressure.

  • Degassing: Vigorously stir the mixture and sparge with a subsurface stream of argon for 20 minutes.

  • Reagent Addition: Add the this compound (1.2-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) under a positive pressure of argon.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The homocoupling byproduct can be identified by its mass and often by its higher Rf value/shorter retention time compared to the more polar cross-coupled product. Analytical methods using reversed-phase HPLC with specialized basic mobile phases can also be used for accurate quantification of boronic acids and their derivatives.[21]

Section 3: Visualizing the Chemistry

Understanding the competing pathways is key to controlling the reaction outcome.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 L-Pd(0) OA Oxidative Addition (Ar'-X) Pd0->OA PdII_Ar L-Pd(II)(Ar')(X) OA->PdII_Ar TM Transmetalation (Ar-B(OH)₂) PdII_Ar->TM PdII_diAr L-Pd(II)(Ar')(Ar) TM->PdII_diAr RE Reductive Elimination PdII_diAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Pd0_H L-Pd(0) Ox Oxidation Pd0_H->Ox O2 O₂ (Trace Oxygen) O2->Ox PdII L-Pd(II) Species Ox->PdII TM1 First Transmetalation (Ar-B(OH)₂) PdII->TM1 PdII_Ar_H L-Pd(II)(Ar)(OH) TM1->PdII_Ar_H TM2 Second Transmetalation (Ar-B(OH)₂) PdII_Ar_H->TM2 PdII_diAr_H L-Pd(II)(Ar)(Ar) TM2->PdII_diAr_H RE_H Reductive Elimination PdII_diAr_H->RE_H RE_H->Pd0_H Catalyst Regeneration Byproduct Ar-Ar RE_H->Byproduct Troubleshooting_Workflow start Homocoupling Observed? degas Step 1: Enhance Degassing (Sparging / Freeze-Pump-Thaw) start->degas check1 Problem Solved? degas->check1 catalyst Step 2: Switch to Pd(0) Source (e.g., Pd₂(dba)₃ / Precatalyst) check1->catalyst No success Success: Homocoupling Minimized check1->success Yes check2 Problem Solved? catalyst->check2 ligand Step 3: Optimize Ligand (Use Bulky, e⁻-Rich Ligand like SPhos) check2->ligand No check2->success Yes check3 Problem Solved? ligand->check3 base Step 4: Optimize Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) check3->base No check3->success Yes fail Consult Advanced Support base->fail

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

  • Amatore, C., Jutand, A., & Adamo, C. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(35), 10537-10544. [Link]
  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
  • Scite.ai. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]
  • American Chemical Society. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]
  • Roy, A. H., & Hartwig, J. F. (2003). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society, 125(46), 13944–13945. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359–364. [Link]
  • American Chemical Society. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Roy, A. H., & Hartwig, J. F. (2003). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 125(29), 8704–8705. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • National Institutes of Health. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Culkin, D. A., & Hartwig, J. F. (2004). Reductive Elimination from Arylpalladium Cyanide Complexes. Organometallics, 23(15), 3398–3416. [Link]
  • Uemura, M., et al. (2011).
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • American Chemical Society. (2001). Oxidative Addition of the B−Cl Bond with Palladium Species and Insertion of Alkynes and a Vinyl Ketone into the Resulting B−Pd Bond. Organometallics, 20(25), 5329–5333. [Link]
  • American Chemical Society. (2022). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics, 41(6), 725–733. [Link]
  • Kuwabara, J., et al. (2021). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 50(25), 8823–8830. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(2), 1018–1025. [Link]
  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]
  • Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(35), 12193–12199. [Link]
  • American Chemical Society. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Thieme. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 28(18), 2375-2380. [Link]
  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction of 4-bromonitrobenzene and phenylboronic acid. [Link]
  • MilliporeSigma. (n.d.). Buchwald Phosphine Ligands. Merck. [Link]
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. [Link]
  • Royal Society of Chemistry. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates. Organic Chemistry Frontiers, 4(8), 1541-1545. [Link]
  • PubMed. (2001). Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and bidentate P-N ligands. Organometallics, 20(24), 5030-5041. [Link]
  • American Chemical Society. (2020). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics, 39(17), 3127–3133. [Link]
  • Semantic Scholar. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. [Link]
  • ResearchGate. (2012). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

Sources

Technical Support Center: Purification of Products from 2-(2-Methoxyethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-(2-methoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and specific challenges encountered during the purification of these valuable compounds. The unique structural features of the 2-(2-methoxyethoxy)phenyl moiety can influence the physicochemical properties of your target molecules, necessitating tailored purification strategies. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your desired products with high purity.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the experimental workflow in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Question 1: After my Suzuki-Miyaura coupling reaction and aqueous work-up, I'm struggling with a persistent emulsion during liquid-liquid extraction. What's causing this and how can I resolve it?

Answer:

The presence of the 2-(2-methoxyethoxy)phenyl group in your product can increase its polarity and amphiphilic character, potentially leading to the formation of stable emulsions, especially if your reaction mixture contains residual polar solvents like DMF or DMSO. Additionally, inorganic salts from the base used in the reaction can exacerbate this issue.

Troubleshooting Steps:

  • Brine Wash: After the initial aqueous washes, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.[1]

  • Solvent Modification: If the emulsion persists, try adding a small amount of a less polar solvent to your organic layer. For example, if you are using ethyl acetate, adding some hexanes can help to break the emulsion.

  • Filtration: In stubborn cases, you can filter the entire emulsified mixture through a pad of Celite® or a phase separator. This can help to break up the fine droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Question 2: My flash column chromatography is not giving good separation between my desired product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Poor separation on silica gel is a common challenge, often due to the selection of an inappropriate solvent system or suboptimal column packing and loading techniques. The polarity of your 2-(2-methoxyethoxy)phenyl-containing product will be significantly influenced by its coupling partner.

Improving Chromatographic Resolution:

  • Solvent System Optimization:

    • Polarity Adjustment: The 2-(2-methoxyethoxy)phenyl group imparts a degree of polarity. If your product and impurity are co-eluting, a subtle adjustment of the mobile phase polarity is needed. A common approach is to use a gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity.[2]

    • Solvent Selectivity: If changing the polarity ratio of your current solvent system (e.g., ethyl acetate/hexanes) is ineffective, switch to a solvent system with different selectivity. For instance, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone can alter the interactions with the silica stationary phase and improve separation.[3]

  • Column Parameters:

    • Column Size: Ensure you are using a column with a sufficient amount of silica gel relative to your sample size (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Dry loading onto a small amount of silica can also improve resolution.

    • Flow Rate: A slower flow rate can sometimes improve separation for closely eluting compounds.

Question 3: I have isolated my product, but NMR analysis shows the presence of a symmetrical biaryl impurity derived from the homocoupling of this compound. How can I remove this and prevent its formation in the future?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or an excess of palladium(II) species.[4] The resulting symmetrical biaryl can be challenging to separate from the desired product due to similar polarities.

Removal and Prevention of Homocoupling Byproducts:

  • Purification Strategies:

    • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing the homocoupling byproduct. The key is to find a solvent system where the solubility of your product and the impurity differ significantly with temperature. A two-solvent recrystallization system may be necessary.[5][6][7][8]

    • Preparative HPLC: For high-value materials or when other methods fail, preparative HPLC with a suitable stationary phase (e.g., C18 for reversed-phase) can provide excellent separation.[2]

  • Prevention in Future Reactions:

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

    • Catalyst Pre-activation: Using a Pd(0) source or ensuring the in-situ reduction of a Pd(II) precatalyst is efficient can minimize the presence of Pd(II) species that can promote homocoupling.

    • Reaction Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can increase the likelihood of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the initial work-up of a Suzuki-Miyaura reaction involving this compound?

A1: A standard aqueous work-up is typically effective.[1] After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted boronic acid and acidic byproducts, followed by water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[1][9]

Q2: How does the 2-(2-methoxyethoxy)phenyl group affect my choice of purification method?

A2: The ether linkages in the 2-(2-methoxyethoxy)phenyl group increase the polarity of the resulting product compared to a simple phenyl derivative. This has two main implications:

  • Chromatography: Your product will likely have a lower Rf value on silica gel. You may need to use a more polar solvent system for elution than you would for less polar biaryls.[10][11][12]

  • Recrystallization: The increased polarity will affect the solubility profile of your product. You may need to explore more polar solvents or solvent mixtures for successful recrystallization. Protic solvents like ethanol or isopropanol, or mixtures with water, might be effective.

Q3: I suspect protodeboronation of my this compound is occurring. How can I identify this side product and what are the strategies to minimize it?

A3: Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-(2-methoxyethoxy)benzene as a byproduct. This is a relatively volatile and non-polar compound compared to your likely product and can often be removed during solvent evaporation or by flash chromatography. To minimize its formation, ensure your reaction conditions are anhydrous, as water can be a proton source for this side reaction. Using a boronic ester derivative, such as a pinacol ester, can also enhance stability and reduce the rate of protodeboronation.

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A4: As with all boronic acids, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Boronic acids can be irritants. The palladium catalysts used in Suzuki-Miyaura reactions are toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents used in your reaction.

Visualizing the Purification Workflow and Potential Side Products

To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical decision-making process for purification and the common side products to be aware of.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Base, Water, Brine) start->workup crude_product Crude Product (Solid or Oil?) workup->crude_product solid Solid crude_product->solid Solid oil Oil crude_product->oil Oil recrystallization Attempt Recrystallization solid->recrystallization column Flash Column Chromatography oil->column pure_solid Pure Solid Product recrystallization->pure_solid Successful mother_liquor Mother Liquor/ Impure Fractions recrystallization->mother_liquor Impure column->pure_solid pure_oil Pure Oily Product column->pure_oil mother_liquor->column

Caption: Decision tree for purification strategy.

Side_Products suzuki_reaction Suzuki-Miyaura Reaction Ar-X + this compound desired_product Desired Product Ar-(2-(2-Methoxyethoxy)phenyl) suzuki_reaction->desired_product Main Reaction homocoupling Homocoupling Product (2-(2-Methoxyethoxy)phenyl)₂ suzuki_reaction->homocoupling Side Reaction protodeboronation Protodeboronation Product 1-(2-Methoxyethoxy)benzene suzuki_reaction->protodeboronation Side Reaction

Sources

Technical Support Center: Palladium Catalyst Removal in 2-(2-Methoxyethoxy)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for troubleshooting the removal of residual palladium from Suzuki-Miyaura cross-coupling reactions involving 2-(2-Methoxyethoxy)phenylboronic acid. As a Senior Application Scientist, I understand the critical importance of achieving ultra-low palladium levels in your final products, especially in the context of active pharmaceutical ingredient (API) synthesis where regulatory limits are stringent.[1][2][3][4] This guide is designed to provide you with actionable insights and detailed protocols to navigate the specific challenges associated with this class of compounds.

The presence of the 2-(2-methoxyethoxy)phenyl moiety can introduce unique purification challenges due to its polarity and potential for metal chelation. This guide will equip you with the knowledge to select and optimize an appropriate palladium removal strategy for your specific system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the purification of biaryl products derived from this compound.

Q1: My usual palladium scavenger is not effective in removing palladium to the desired level (<10 ppm). What could be the reason?

Possible Causes and Solutions:

  • Chelation by the Methoxyethoxy Group: The oxygen atoms in the 2-(2-methoxyethoxy) substituent can act as a bidentate ligand, chelating with residual palladium species. This can make the palladium less accessible to standard scavengers.

    • Solution: Consider using a scavenger with a stronger affinity for palladium or one that operates under different conditions (e.g., temperature, solvent) to disrupt this chelation. Thiol-based scavengers are often effective in these situations due to the strong palladium-sulfur interaction.[5][6]

  • Incorrect Scavenger Type: The choice of scavenger is critical and depends on the nature of the palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[5]

    • Solution: Screen a variety of scavengers, including silica-based, polymer-supported, and activated carbon. A small-scale screening experiment can save significant time and resources.

  • Insufficient Scavenger Amount or Contact Time: The efficiency of scavenging is dependent on the amount of scavenger used and the duration of contact with the reaction mixture.

    • Solution: Increase the equivalents of the scavenger and/or extend the stirring time. Monitor the palladium levels at different time points to determine the optimal scavenging duration.

Q2: I observe significant product loss after using a scavenger. How can I minimize this?

Possible Causes and Solutions:

  • Non-specific Adsorption: Some scavengers, particularly activated carbon, can adsorb the desired product along with the palladium catalyst, leading to reduced yields.[7][8]

    • Solution:

      • Optimize the amount of scavenger used. Use the minimum amount required to achieve the desired palladium levels.

      • Screen different types of activated carbon, as their surface properties can vary.[9][10]

      • Consider using a more selective scavenger, such as a functionalized silica or polymer resin.[5][6]

  • Product Trapping in the Filter Cake: During filtration to remove the scavenger, the product can get trapped in the filter cake.

    • Solution: Wash the filter cake thoroughly with a suitable solvent to recover any adsorbed product. Ensure the chosen solvent has good solubility for your product but does not redissolve the palladium-scavenger complex.

Q3: Recrystallization is not reducing the palladium content effectively. What can I do?

Possible Causes and Solutions:

  • Co-crystallization: The palladium species might be co-crystallizing with your product, especially if there are strong intermolecular interactions.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent and anti-solvent systems to alter the crystallization kinetics and selectivity.

      • Additive-Assisted Crystallization: The addition of a chelating agent (e.g., N-acetylcysteine) to the crystallization solvent can sometimes help to keep the palladium species in the mother liquor.[11]

  • High Initial Palladium Concentration: If the initial palladium concentration is very high, a single recrystallization may not be sufficient.

    • Solution: Perform a preliminary purification step, such as a scavenger treatment or a silica gel plug, to reduce the bulk of the palladium before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from Suzuki coupling reactions?

A1: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium, which is then removed by filtration.[1][5][6] Common scavengers include functionalized silica gels (e.g., with thiol or amine groups), polymer-supported scavengers, and activated carbon.[11]

  • Crystallization: Purifying the product by recrystallization, where the palladium impurities remain in the mother liquor.[7][11]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a different phase.

  • Chromatography: Employing column chromatography to separate the product from the catalyst.

Q2: How do I choose the most suitable palladium removal method for my product?

A2: The optimal method depends on several factors:

  • Nature of the Product: The polarity, solubility, and functional groups of your product will influence the choice of method. For polar products like those derived from this compound, scavenger screening is highly recommended.

  • Scale of the Reaction: For large-scale synthesis, cost-effective methods like crystallization or activated carbon treatment are often preferred.[7] For smaller, laboratory-scale reactions, specialized scavengers may be more practical.

  • Required Purity Level: The stringency of the final palladium limit will dictate the rigor of the purification process. For APIs, multi-step purification strategies are often necessary.

Q3: What analytical techniques are used to quantify residual palladium?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for accurately quantifying trace levels of palladium. High-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) is another method that can be used.[4]

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol provides a general procedure for screening different palladium scavengers to identify the most effective one for your specific product.

Materials:

  • Crude reaction mixture containing the biaryl product and residual palladium.

  • A selection of palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized polymer, activated carbon).

  • Suitable solvent for your product.

  • Small vials or reaction tubes.

  • Stirring plate and stir bars.

  • Filtration apparatus (e.g., syringe filters, filter paper).

  • ICP-MS for palladium analysis.

Procedure:

  • Sample Preparation: Dissolve a known amount of your crude product in a suitable solvent to create a stock solution with a known initial palladium concentration.

  • Scavenger Addition: Aliquot the stock solution into several vials. To each vial, add a different scavenger. Typically, 5-20 equivalents (by weight) of scavenger relative to the estimated amount of palladium are used as a starting point.

  • Stirring: Stir the mixtures at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a set period (e.g., 2, 6, or 24 hours).

  • Filtration: Filter each mixture to remove the scavenger. Wash the scavenger with a small amount of fresh solvent.

  • Analysis: Analyze the palladium content of each filtrate using ICP-MS.

  • Evaluation: Compare the final palladium concentrations for each scavenger to determine the most effective one.

Protocol 2: Bulk Palladium Removal with Activated Carbon

This protocol is a cost-effective method for reducing high levels of palladium, often used as a first-pass purification step.

Materials:

  • Crude product.

  • Activated carbon (e.g., Darco® KB-B).

  • Suitable solvent (e.g., Toluene, THF).

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Treatment: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours. The optimal time should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the residual palladium content.

Visualization: Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Product from Suzuki Coupling (with this compound) initial_pd_analysis Analyze Initial Pd Content (ICP-MS) start->initial_pd_analysis high_pd High Pd Content (>500 ppm) initial_pd_analysis->high_pd low_pd Low Pd Content (<500 ppm) initial_pd_analysis->low_pd bulk_removal Bulk Removal Step: Activated Carbon or Silica Gel Plug high_pd->bulk_removal Yes scavenger_screening Scavenger Screening: - Thiol-based silica - Amine-based polymer - Other specialized scavengers low_pd->scavenger_screening No crystallization Direct Recrystallization low_pd->crystallization post_bulk_analysis Analyze Pd Content bulk_removal->post_bulk_analysis post_scavenger_analysis Analyze Pd Content scavenger_screening->post_scavenger_analysis post_crystallization_analysis Analyze Pd Content crystallization->post_crystallization_analysis final_spec Meets Final Specification? (<10 ppm) post_bulk_analysis->final_spec post_scavenger_analysis->final_spec post_crystallization_analysis->final_spec final_product Final Purified Product final_spec->final_product Yes further_purification Further Purification Required: - Recrystallization - Column Chromatography final_spec->further_purification No further_purification->final_product

Caption: A decision workflow for selecting a palladium removal strategy.

References

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  • Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. PubMed.
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  • Palladium-Mediated Synthesis of 2‑([Biphenyl]-4-yloxy)quinolin-3- carbaldehydes through Suzuki−Miyaura Cross-Coupling and Th. Semantic Scholar.
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  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal.
  • Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd..
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  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
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  • Why is ligand attachment important in palladium catalysts during catalytic allylic alkyl
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  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Your trick to remove residual palladium : r/Chempros. Reddit.
  • Palladium Detection for API Purific
  • A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review.
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your work with 2-(2-Methoxyethoxy)phenylboronic acid. The unique structure of this reagent, featuring a sterically demanding ortho-substituent, presents specific challenges and opportunities in cross-coupling reactions. This document provides field-proven insights and solutions to common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has failed or is giving very low yields (<10%). What are the primary factors I should investigate?

Answer:

A failed Suzuki-Miyaura coupling is a common issue, particularly with sterically hindered substrates. A systematic check of the reaction parameters is the most effective diagnostic approach.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst or Ligand: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Oxygen contamination can also deactivate the catalyst.[1]

    • Solution: Use a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald-type precatalyst) to ensure a reliable source of the active catalytic species.[1] Always use freshly purchased, high-purity catalysts and ligands. Ensure your phosphine ligands have not been oxidized by storing them under an inert atmosphere.

  • Insufficiently Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[1][2]

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Use a robust inert gas (Argon or Nitrogen) manifold and maintain a positive pressure throughout the reaction setup. A standard procedure is to subject the solvent to at least three freeze-pump-thaw cycles or to bubble inert gas through it for 30-60 minutes.

  • Incorrect Base Selection: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[3][4][5][6] For sterically hindered boronic acids, a stronger, non-nucleophilic base is often required to facilitate the slow transmetalation step.

    • Solution: Switch from common bases like Na₂CO₃ or K₂CO₃ to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] These bases are more effective in promoting the reaction of hindered substrates.

  • Inappropriate Ligand Choice: The steric bulk of the ortho-(2-methoxyethoxy)phenyl group impedes the key steps of the catalytic cycle. Standard ligands like PPh₃ are often ineffective.

    • Solution: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., RuPhos, SPhos, XPhos).[7][8] These ligands promote the rates of both oxidative addition and reductive elimination, which are often slow for hindered substrates.[9]

Question 2: I am observing a significant amount of a side product that corresponds to the protonated starting material (2-methoxyethoxybenzene). What is causing this and how can I prevent it?

Answer:

The side product you are observing is the result of protodeboronation , a common undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] This is particularly prevalent with electron-rich or sterically hindered arylboronic acids.

Possible Causes & Recommended Solutions:

  • Presence of Water: The reaction involves protonolysis of the boronic acid, which can be exacerbated by excess water in the reaction medium.[10][11]

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use. While some Suzuki protocols use aqueous/organic solvent mixtures, for a sensitive substrate like this, starting with anhydrous conditions is recommended. If a biphasic system is necessary, minimize the amount of water.

  • Inappropriate Base or pH: The rate of protodeboronation is highly pH-dependent. Certain bases or reaction conditions can create an environment that favors this side reaction.[11][12]

    • Solution: Using a non-aqueous base like potassium phosphate (K₃PO₄) can be beneficial.[1] Avoid strongly acidic or basic aqueous conditions for prolonged periods.

  • Conversion to a Boronate Ester: Boronic acids are in equilibrium with their corresponding boronate esters. Certain esters are more resistant to protodeboronation.

    • Solution: Convert the boronic acid to its corresponding pinacol boronate ester (Bpin) or MIDA boronate ester.[8] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, which can suppress side reactions.[8]

Question 3: My main byproduct is the homocoupled dimer of this compound. What leads to this outcome?

Answer:

The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling.

Possible Causes & Recommended Solutions:

  • Oxygen in the Reaction: This is the most common cause. The presence of O₂ can promote the oxidative coupling of boronic acids, often mediated by the palladium catalyst.[1][2]

    • Solution: As detailed in Question 1, rigorous degassing of solvents and the use of a robust inert atmosphere are critical.[2]

  • Use of a Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species can sometimes occur via the homocoupling of two boronic acid molecules.[2]

    • Solution: Employ a Pd(0) source (e.g., Pd₂(dba)₃) or an air-stable precatalyst that does not require reductive homocoupling to enter the catalytic cycle. This ensures that the active catalyst is available for the desired cross-coupling pathway from the start.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored and handled?

A1: Like most boronic acids, it should be stored in a cool, dry place away from light. It is a white to off-white solid.[13] While generally stable, boronic acids can undergo slow dehydration to form cyclic boroxine anhydrides upon prolonged storage.[13] For best results, store under an inert atmosphere (Argon or Nitrogen) and use promptly after opening.

Q2: What is the specific role of the ortho-(2-methoxyethoxy) substituent?

A2: This substituent has two primary effects:

  • Steric Hindrance: Its position at the ortho-carbon creates significant steric bulk around the reaction center. This slows down the transmetalation and reductive elimination steps of the catalytic cycle, making the reaction more challenging than with an unsubstituted phenylboronic acid.[1][7]

  • Potential Chelation/Electronic Effect: The ether oxygen atoms in the methoxyethoxy group could potentially coordinate to the palladium center during the catalytic cycle. This chelation effect has been observed to influence selectivity in reactions with other ortho-substituted phenylboronic acids.[14][15] This interaction could alter the electron density at the palladium center, potentially influencing the rate and outcome of the reaction.

Q3: Which specific catalyst/ligand systems are recommended for coupling with this boronic acid?

A3: For sterically demanding couplings, specialized ligands are essential. The choice often depends on the coupling partner (aryl chloride, bromide, triflate).

Coupling PartnerRecommended Catalyst/Ligand SystemBaseSolvent
Aryl Bromides/IodidesPd₂(dba)₃ with RuPhos or XPhosK₃PO₄Toluene or Dioxane
Aryl Chlorides (less reactive)Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., SPhos)[8]K₃PO₄ or Cs₂CO₃1,4-Dioxane or t-Amyl alcohol
Aryl TriflatesPd(OAc)₂ with PCy₃K₃PO₄Toluene

Data compiled for illustrative purposes. Optimization is highly recommended.[1][16][17]

Q4: Can I use this compound derivatives, like boronate esters?

A4: Yes, and it is often advantageous. Converting the boronic acid to a pinacol (Bpin) or MIDA boronate ester can increase its stability, making it less prone to protodeboronation and easier to purify.[2][8] While boronate esters can be slightly less reactive, this is often overcome by the optimized reaction conditions (stronger base, more active ligand) required for the hindered substrate anyway.[18]

Visualized Experimental Workflows & Mechanisms

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps influenced by the choice of reagents.[2][4][6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium) transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product boronate R²-B(OH)₃⁻ (Activated Boronate) boronate->transmetalation boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronic_acid aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_add

Suzuki-Miyaura Catalytic Cycle Diagram.
Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve a failed coupling reaction systematically.

Troubleshooting_Tree start Reaction Failed (Low/No Yield) check_inert Was the system rigorously degassed and kept under Ar/N₂? start->check_inert re_degas ACTION: Improve inerting technique. (Freeze-Pump-Thaw) check_inert->re_degas No check_catalyst Are the catalyst and ligand active and fresh? check_inert->check_catalyst Yes re_degas->check_catalyst replace_catalyst ACTION: Use a new batch of catalyst/ligand or a robust precatalyst. check_catalyst->replace_catalyst No / Unsure check_base What base was used? check_catalyst->check_base Yes replace_catalyst->check_base weak_base Weak Base (e.g., Na₂CO₃) check_base->weak_base strong_base Strong Base (e.g., K₃PO₄) check_base->strong_base use_strong_base ACTION: Switch to K₃PO₄ or Cs₂CO₃. weak_base->use_strong_base check_ligand What ligand was used? strong_base->check_ligand use_strong_base->check_ligand simple_ligand Simple Ligand (e.g., PPh₃) check_ligand->simple_ligand bulky_ligand Bulky Ligand (e.g., RuPhos) check_ligand->bulky_ligand use_bulky_ligand ACTION: Use a bulky, electron-rich ligand (e.g., Buchwald type). simple_ligand->use_bulky_ligand success Reaction Optimized bulky_ligand->success use_bulky_ligand->success

Troubleshooting Flowchart for Failed Reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol is a robust starting point for coupling this compound with an aryl bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting aryl bromide.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

References

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Cid, J. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl boronic acid.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • RSC Publishing.
  • NIH.
  • NIH.
  • LJMU Research Online. Base-catalyzed Aryl-B(OH)
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Phenylboronic acid.
  • Organic Chemistry Portal.
  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

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Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with 2-(2-Methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center focused on a prevalent challenge in modern synthetic chemistry: overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving 2-(2-Methoxyethoxy)phenylboronic acid. This resource is designed for professionals in the pharmaceutical and chemical research fields to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding and practical protocols to diagnose and resolve common issues encountered during your experiments with this specific, and sometimes challenging, boronic acid.

The unique structural feature of this compound, the ortho-methoxyethoxy group, introduces a layer of complexity that can significantly impact reaction outcomes. While offering potential benefits such as influencing product conformation, it can also be the source of frustratingly low yields if not properly addressed. This guide will dissect the potential roles of this substituent and provide actionable strategies for optimizing your Suzuki couplings.

Frequently Asked questions (FAQs)

Here we address some of the most common initial questions and problems encountered when using this compound in Suzuki reactions.

Q1: I am observing very low to no conversion of my starting materials. What are the most likely initial culprits?

A1: When facing a stalled reaction, it's crucial to first verify the integrity of your core components and setup. The primary suspects are often:

  • Inactive Catalyst: The active catalytic species in a Suzuki reaction is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your reaction conditions are conducive to this reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if you suspect issues with catalyst activation.[1]

  • Oxygen Contamination: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of your boronic acid.[2] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of your this compound and your coupling partner. Boronic acids can degrade over time, and impurities in either starting material can inhibit the catalyst.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote the formation of the boronate species, which is crucial for the transmetalation step, but not so strong as to cause degradation of your starting materials or product.[3][4][5]

Q2: My starting materials are being consumed, but I'm seeing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[6] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Ortho-substituted boronic acids can be particularly susceptible to this process.

  • Mechanism: Protodeboronation can be catalyzed by acid or base and is often exacerbated by the presence of water, especially at elevated temperatures.[5]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Anhydrous Conditions: If possible, employ strictly anhydrous conditions. This involves using dry solvents and bases.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation.[1]

    • Lower Reaction Temperature: If your catalyst system is active enough, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.

Q3: I suspect the ortho-methoxyethoxy group is interfering with the reaction. How can this substituent impact the catalytic cycle?

A3: The ortho-methoxyethoxy group can indeed play a significant and multifaceted role in the Suzuki reaction, which can be both beneficial and detrimental depending on the reaction conditions.

  • Steric Hindrance: The bulky nature of this substituent can sterically hinder the approach of the palladium catalyst to the boronic acid, slowing down the crucial transmetalation step.[7]

  • Chelation/Directing Group Effect: The oxygen atoms in the methoxyethoxy side chain can potentially chelate to the palladium center. This chelation can have opposing effects. In some cases, it can stabilize the catalyst and pre-organize the transition state, potentially leading to higher selectivity.[8][9][10] However, strong chelation can also lead to catalyst inhibition by forming an overly stable complex that is reluctant to participate in subsequent steps of the catalytic cycle.

Detailed Troubleshooting Guides

For more persistent issues, a systematic approach to optimizing your reaction is necessary. This section provides detailed guides to dissect and solve complex problems.

Guide 1: Addressing Persistently Low Yields - A Systematic Optimization Workflow

If initial troubleshooting steps fail, a more comprehensive optimization is required. The following workflow, presented in a logical sequence, will help you systematically identify the optimal conditions for your specific substrates.

dot

Protodeboronation_Mitigation Low_Yield Low Yield due to Protodeboronation Milder_Base Switch to Milder Base (e.g., K₂CO₃, KF) Low_Yield->Milder_Base Strategy 1 Anhydrous Employ Anhydrous Conditions Low_Yield->Anhydrous Strategy 2 Protect_BA Protect Boronic Acid (e.g., Pinacol Ester) Low_Yield->Protect_BA Strategy 3 Lower_Temp Lower Reaction Temperature Low_Yield->Lower_Temp Strategy 4 Improved_Yield Improved Yield Milder_Base->Improved_Yield Anhydrous->Improved_Yield Protect_BA->Improved_Yield Lower_Temp->Improved_Yield

Caption: Strategies to combat protodeboronation.

This protocol outlines a parallel screening approach to identify conditions that minimize protodeboronation.

  • Setup: Prepare four identical reaction vials, each charged with your aryl halide (1.0 equiv), this compound (1.2 equiv), and your most promising catalyst/ligand system from the previous screen.

  • Variable Conditions:

    • Vial 1 (Control): Your previous best (or failed) conditions.

    • Vial 2 (Milder Base): Use KF (3.0 equiv) as the base.

    • Vial 3 (Anhydrous Conditions): Use a flame-dried vial, anhydrous solvent (e.g., dioxane), and a dry, finely powdered base (e.g., K₃PO₄).

    • Vial 4 (Lower Temperature): Use the conditions from Vial 1, but run the reaction at a lower temperature (e.g., 60 °C instead of 100 °C).

  • Execution: Degas all vials and run the reactions in parallel. Monitor the reactions by LC-MS or TLC at regular intervals, paying close attention to the ratio of desired product to the protodeboronated byproduct.

  • Analysis: Compare the outcomes to determine which strategy is most effective at suppressing protodeboronation while still promoting the desired coupling.

Visualizing the Core Process: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex Ar¹-X Ox_Add Oxidative Addition PdII_Ar_Complex Ar¹-Pd(II)L₂-Ar² PdII_Complex->PdII_Ar_Complex Transmetalation Transmetalation Transmetalation Boronate Ar²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->PdII_Complex Base_Activation Base (e.g., OH⁻) Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Boronate + Base PdII_Ar_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) PdII_Ar_Complex->Product Red_Elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

Successfully troubleshooting Suzuki-Miyaura reactions, particularly with structurally complex substrates like this compound, requires a blend of systematic experimentation and a solid understanding of the underlying reaction mechanisms. The potential for steric hindrance and catalyst chelation by the ortho-methoxyethoxy group, coupled with the ever-present risk of protodeboronation, necessitates a careful and considered approach to reaction optimization. By methodically evaluating your catalyst system, base, and solvent, and by taking proactive steps to mitigate common side reactions, you can significantly improve your chances of achieving high yields. We encourage you to use this guide as a starting point for your investigations and wish you success in your synthetic endeavors.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(20), 5957-5964. [Link]
  • Protodeboron
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • BenchChem Technical Support Team. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • BenchChem Technical Support Team. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • García-Muñoz, M. J., et al. (2015). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. Tetrahedron, 71(39), 7251-7256.
  • Meggers, E., et al. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems.
  • Antunes, A. M. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Inorganica Chimica Acta, 471, 652-659.
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 316-324. [Link]
  • BenchChem Technical Support Team. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • Zhang, Y., et al. (2022). Comparison of reactivity of different boron reagents (a) The predicted...
  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Guan, Z., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(18), 5052-5060. [Link]
  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Ramirez, A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. [Link]
  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(31), 8962–8966. [Link]

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TLC visualization of 2-(2-Methoxyethoxy)phenylboronic acid and its reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support guide on the .

Technical Support Center: Analysis of 2-(2-Methoxyethoxy)phenylboronic Acid

Welcome to the technical support resource for this compound. This guide provides in-depth, field-tested advice for researchers and drug development professionals. Here, we address common challenges encountered during the Thin-Layer Chromatography (TLC) analysis of this reagent and its subsequent chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction. Our focus is on providing causal explanations and robust, self-validating protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

1.1: Fundamentals of TLC for this compound

Q1: My spot of this compound isn't moving from the baseline on the TLC plate, even with polar solvent systems like 100% ethyl acetate. What's happening?

A: This is a common issue with boronic acids. The root cause is the strong interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel plate.[1] This interaction causes the compound to adsorb very strongly to the stationary phase, resulting in a very low or zero Retention Factor (Rf). Additionally, the polarity of the methoxyethoxy side chain contributes to this strong binding. To overcome this, you need to either increase the polarity of the mobile phase significantly or add a competitive binding agent. Try a solvent system like 10% methanol in dichloromethane (DCM) or add 1-2% acetic acid to your ethyl acetate/hexane eluent to protonate the silica surface and reduce the interaction.

Q2: I see a faint secondary spot close to my main boronic acid spot. Is my starting material impure?

A: Not necessarily. Boronic acids have a known propensity to exist in equilibrium with their cyclic, trimeric anhydrides, known as boroxines. This dehydration process can occur spontaneously, especially if the material is old or has been exposed to air. The boroxine is typically less polar than the corresponding boronic acid and may appear as a separate spot with a slightly higher Rf on the TLC plate.

Q3: Why can't I see the this compound spot under a standard 254 nm UV lamp?

A: While the phenyl group is a chromophore, its UV absorbance may not be strong enough to quench the fluorescence of the F254 indicator in the TLC plate, especially at low concentrations. Many boronic acids are weak UV absorbers.[2] Therefore, relying solely on short-wave UV light for visualization is often insufficient and can be misleading. A chemical staining agent is required for reliable detection.

1.2: Visualization Techniques (Staining)

Q4: Since UV is unreliable, what is the best way to visualize this compound on a TLC plate?

A: The most effective and selective methods involve stains that specifically react with the boronic acid moiety. Standard oxidizing stains like potassium permanganate (KMnO₄) may work, but they are non-selective and can react with many other functional groups.[3] For high-confidence identification, we strongly recommend one of the following boronic acid-specific stains:

  • Alizarin Stain: This is an excellent choice. Alizarin is a natural dye that complexes with boronic acids to form a product that emits a bright yellow-orange fluorescence under long-wave (366 nm) UV light.[4][5] The background of the plate remains dark, providing high contrast and sensitivity.

  • Curcumin Stain: Curcumin also forms a colored complex with boronic acids, typically appearing as a red or orange spot against a yellow background under visible light.[6][7]

Q5: I tried spraying an alizarin solution on my TLC plate, but the color development was poor. Why?

A: Spraying can result in uneven reagent distribution. The literature strongly supports plate dipping as a more effective method for alizarin staining.[4][5] A brief, complete immersion of the TLC plate into a dilute solution of alizarin ensures uniform exposure and leads to much clearer and more sensitive visualization.

1.3: Monitoring Suzuki-Miyaura Reactions

Q6: I'm running a Suzuki coupling reaction with this compound and an aryl bromide. How can I use TLC to effectively monitor the reaction's progress?

A: This requires a multi-faceted approach using a "co-spot" and dual visualization. A co-spot is a lane on your TLC plate where you spot both the reaction mixture and your starting materials on top of each other.

  • Spotting: On your TLC plate, create three lanes:

    • Lane 1 (SM): Spot your starting materials (boronic acid + aryl bromide).

    • Lane 2 (Co-spot): Spot the starting materials, and then spot the reaction mixture directly on top.

    • Lane 3 (Rxn): Spot only the reaction mixture.

  • Visualization Strategy:

    • First, view under 254 nm UV light. Your aryl bromide starting material and the newly formed biaryl product should both be visible. The product should have a different Rf than the aryl bromide.

    • Then, stain the plate with Alizarin and view under 366 nm UV light. Only the this compound will fluoresce.

As the reaction proceeds, you should observe the UV-active spot for the aryl bromide diminish and a new UV-active product spot appear. Simultaneously, the fluorescent boronic acid spot will decrease in intensity. The reaction is complete when the boronic acid spot is no longer visible.[5]

Q7: I see the boronic acid spot disappearing, but my product spot is faint and there are other spots on the plate. What could be the issue?

A: This suggests that side reactions may be consuming your boronic acid. Common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This can be caused by excess water, high temperatures, or certain basic conditions.[8][9] The resulting 1-methoxy-2-ethoxybenzene side-product may appear as a new, non-fluorescent spot on the TLC.

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[8]

If you suspect side reactions, consider re-evaluating your reaction conditions, such as ensuring all solvents are properly degassed and running the reaction under a strictly inert atmosphere (Nitrogen or Argon).[10]

Section 2: Experimental Protocols & Data

2.1: Protocol for TLC Visualization with Alizarin Stain

This protocol is adapted from the method described by Duval et al.[4][5]

Materials:

  • Developed and dried TLC plate

  • Alizarin

  • Acetone

  • Shallow dipping chamber (e.g., a petri dish)

  • Long-wave (366 nm) UV lamp

Procedure:

  • Prepare Staining Solution: Create a 1 mM solution of alizarin in acetone. This solution should be stored in an amber bottle.

  • Develop TLC: Run your TLC plate in the desired solvent system and allow it to dry completely to remove all traces of the mobile phase.

  • Stain Plate: Using forceps, briefly and completely immerse the dried TLC plate in the 1 mM alizarin solution for 1-2 seconds.

  • Dry Plate: Remove the plate and let it air dry in a fume hood until the acetone has evaporated. The plate background will turn a light pink/purple color.

  • Visualize: Observe the plate under a long-wave (366 nm) UV lamp. Boronic acid-containing compounds will appear as bright yellow-orange fluorescent spots against a dark background.

2.2: Protocol for Monitoring a Suzuki-Miyaura Coupling

Reaction Example: Coupling of this compound with 4-bromoanisole.

Procedure:

  • Prepare TLC Plate: Draw a baseline in pencil approximately 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).

  • Initial Spotting (t=0):

    • In the "SM" lane, spot a dilute solution of your two starting materials.

    • In the "Co" lane, apply the same spot as the "SM" lane.

    • Take an initial sample from your reaction mixture at t=0 (before heating begins) and spot it in the "Rxn" lane and also on top of the spot in the "Co" lane.

  • Develop and Visualize (t=0):

    • Develop the plate in an appropriate eluent (e.g., 20% Ethyl Acetate in Hexane).

    • Examine under 254 nm UV light and circle the visible spots.

    • Stain with alizarin as described in Protocol 2.1 and examine under 366 nm UV light, circling the fluorescent spot.

  • Monitor Progress: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dilute it, and spot it onto a new TLC plate in the "Rxn" and "Co" lanes. Develop and visualize as before.

  • Assess Completion: The reaction is considered complete when the fluorescent boronic acid spot and the UV-active aryl bromide spot are no longer visible in the "Rxn" lane, and a single, strong product spot is observed.

Table 1: Expected TLC Data for a Model Suzuki Reaction

CompoundRoleApprox. Rf (20% EtOAc/Hex)Visualization (254 nm UV)Visualization (Alizarin @ 366 nm)
This compoundStarting Material0.1 - 0.2Weak / InvisibleBright Yellow-Orange
4-BromoanisoleStarting Material0.6 - 0.7Strong dark spotNo fluorescence
Biaryl ProductProduct0.4 - 0.5Strong dark spotNo fluorescence

Section 3: Visualization & Workflows

3.1: Diagrams

TLC_Visualization_Workflow cluster_prep Plate Preparation cluster_visual Visualization Spot 1. Spot Sample on Silica Plate Elute 2. Develop Plate in Solvent Chamber Spot->Elute Dry 3. Dry Plate Thoroughly Elute->Dry UV_Short 4a. View under 254 nm UV Dry->UV_Short Standard Visualization Dip 4b. Dip in 1 mM Alizarin/Acetone Dry->Dip Boronic Acid Staining UV_Short->Dip Dry_Stain 5. Air Dry Plate Dip->Dry_Stain UV_Long 6. View under 366 nm UV Dry_Stain->UV_Long

Caption: Workflow for TLC preparation and dual visualization.

Caption: Idealized TLC plates during Suzuki reaction monitoring.

Troubleshooting_Tree Start Problem with TLC Spot? Streaking Is the spot streaking or at baseline? Start->Streaking Invisible Is the spot invisible or very faint? Start->Invisible ExtraSpots Are there unexpected spots in the reaction lane? Start->ExtraSpots Solvent Increase eluent polarity (e.g., add MeOH) or add 1% Acetic Acid Streaking->Solvent Yes Stain Use a specific stain (e.g., Alizarin) and view at 366 nm Invisible->Stain Yes SideRxn Check for side reactions: Protodeboronation or Homocoupling ExtraSpots->SideRxn Yes Silica Cause: Strong adsorption to acidic silica gel. Solvent->Silica UV Cause: Compound is not UV-active at 254 nm. Stain->UV Inert Improve inert atmosphere and use degassed solvents. SideRxn->Inert

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Duval, A. et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Central European Journal of Chemistry. URL: https://www.researchgate.net/publication/257570418_Sensitive_Thin-Layer_Chromatography_Detection_of_Boronic_Acids_Using_Alizarin[4][5]
  • ResearchGate Discussion. (2019). Any TLC stain to detect presence of boron/boronic acid?. ResearchGate. URL: https://www.researchgate.net/post/Any_TLC_stain_to_detect_presence_of_boron_boronic_acid[6]
  • Duval, A. et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. URL: https://www.researchgate.net/publication/257570418_Sensitive_Thin-Layer_Chromatography_Detection_of_Boronic_Acids_Using_Alizarin
  • Coombs, A. et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01189h[7]
  • Aronoff, M. R. et al. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3743956/[2]
  • BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions. BenchChem. URL: https://www.benchchem.com/product/bchm00389/technical-support/troubleshooting-guide-for-failed-isobutylboronic-acid-reactions[8]
  • Raines Lab. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - Supporting Information. University of Wisconsin-Madison. URL: https://raines.wisc.edu/wp-content/uploads/sites/1126/2017/12/ol-2013-02102k-si.pdf[11]
  • ResearchGate Diagram. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. URL: https://www.researchgate.net/figure/Reaction-scheme-of-Suzuki-Miyaura-cross-coupling-reaction-of-4-2-methoxyethoxy-phenyl_fig1_323498305[12]
  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Procedure SEP-120. URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj-v8i3wISGAxX_l1YBHZ5hBwUQFnoECBMQAQ&url=https%3A%2F%2Fwww.csun.edu%2F~hcch2%2F334%2Fpro%2FTLCStains.pdf&usg=AOvVaw0_x8k9oJkP9z-G3-l9wY9Y&opi=89978449
  • ResearchGate Request. (2025). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. URL: https://www.researchgate.net/publication/257570418_Sensitive_Thin-Layer_Chromatography_Detection_of_Boronic_Acids_Using_Alizarin/requests[13]
  • Reddit Discussion. (2021). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use?. r/chemistry. URL: https://www.reddit.com/r/chemistry/comments/n1f1z8/my_sample_stays_stuck_to_the_baseline_even_with/[1]
  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=tlc[14]
  • Organic Chemistry at CU Boulder. (n.d.). TLC stains. University of Colorado Boulder. URL: https://orgchemboulder.com/Technique/Procedures/TLC/TLCstains.shtml[3]
  • Callum, J. & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjBv_G-wYSGAxV_gFYBHX_tA4gQFnoECBAQAQ&url=https%3A%2F%2Fwww.yumpu.com%2Fen%2Fdocument%2Fview%2F33160879%2Fsynthesis-of-unsymmetrical-biaryls-in-the-organic-laboratory&usg=AOvVaw3-Y9-k8j-y8u-o9_o9Q8o-&opi=89978449[15]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Chemistry Department. URL: https://www.rose-hulman.edu/class/chem/chem430/suzuki_cross-coupling_lab.pdf[16]
  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwi5m-rEwoSGAxW5k1YBHdY5B-YQFnoECA0QAQ&url=https%3A%2F%2Fbuchwaldgroup.mit.edu%2Fsites%2Fdefault%2Ffiles%2F2020-01%2F674.pdf&usg=AOvVaw0_g0-h_x5-Y5_k4-o5-k_o&opi=89978449
  • ResearchGate Discussion. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. URL: https://www.researchgate.net/post/Whats_the_problem_of_Suzuki-Miyuara_coupling_reaction_conditions[10]
  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Application Note. URL: https://advion.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. www.organic-chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[17]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/[9]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling[18]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation when using 2-(2-Methoxyethoxy)phenylboronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to equip you with the expertise to diagnose, prevent, and resolve common experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and rectify the root causes of catalyst deactivation.

Question 1: My Suzuki-Miyaura reaction with this compound is stalling or showing low conversion. How can I determine if catalyst deactivation is the cause?

Answer:

Low or stalled conversion is a classic symptom of catalyst deactivation. The unique structure of this compound, with its ether side chain, can introduce specific deactivation pathways. Here’s a systematic approach to diagnose the issue:

Step 1: Re-evaluate the Boronic Acid Quality

The primary suspect in many failed Suzuki-Miyaura reactions is the quality of the boronic acid itself. This compound can undergo dehydration to form its corresponding boroxine (a cyclic trimer), which is often less reactive and can interfere with the catalytic cycle.

  • Protocol for Boroxine Detection and Removal:

    • Analysis: Dissolve a small sample of your boronic acid in a suitable solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The presence of broad peaks or a shift in the aromatic protons compared to a pure standard can indicate boroxine formation.

    • Rehydration: If boroxine is suspected, you can often revert it to the active boronic acid form. Dissolve the solid in a biphasic solvent system like diethyl ether and water. Stir vigorously for 1-2 hours. Separate the organic layer and dry it over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to recover the purified boronic acid.

Step 2: Investigate Ligand Degradation or Dissociation

Phosphine ligands, commonly used in Suzuki-Miyaura reactions, are susceptible to oxidation and other degradation pathways, which can deactivate the palladium catalyst.

  • Experimental Workflow for Diagnosing Ligand Issues:

    • Reaction Monitoring: Run a small-scale, parallel reaction where you add a small amount of fresh ligand mid-reaction (e.g., after 2-3 hours). If the reaction rate increases, ligand degradation is a likely culprit.

    • Inert Atmosphere: Ensure your reaction setup is rigorously deoxygenated. Use Schlenk techniques or a glovebox. Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

Step 3: Assess for Catalyst Poisoning

Impurities in your starting materials or solvents can act as catalyst poisons.

  • Common Culprits:

    • Sulfur-containing compounds: Can irreversibly bind to the palladium center.

    • Coordinating solvents: Solvents like DMF or DMSO can sometimes coordinate to the metal center and inhibit catalysis, although they are often used successfully. If you suspect an issue, try a less-coordinating solvent like toluene or dioxane.

Troubleshooting Workflow Diagram:

G Start Reaction Stalled/Low Conversion CheckBA Step 1: Check Boronic Acid Quality (NMR Analysis) Start->CheckBA Boroxine Boroxine Detected? CheckBA->Boroxine Rehydrate Protocol: Rehydrate Boronic Acid Boroxine->Rehydrate Yes CheckLigand Step 2: Investigate Ligand (Add Fresh Ligand Mid-Reaction) Boroxine->CheckLigand No Rehydrate->CheckLigand Degradation Reaction Restarts? CheckLigand->Degradation ImproveInert Solution: Improve Inert Atmosphere (Degas Solvents, Use Glovebox) Degradation->ImproveInert Yes CheckPoisons Step 3: Assess for Catalyst Poisons (Analyze Starting Materials) Degradation->CheckPoisons No Success Reaction Optimized ImproveInert->Success Impurity Impurity Found? CheckPoisons->Impurity Purify Solution: Purify Reagents/Solvents Impurity->Purify Yes Impurity->Success No/Resolved Purify->Success

Caption: Systematic workflow for troubleshooting stalled Suzuki-Miyaura reactions.

Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

Answer:

The formation of palladium black is a clear visual indicator of catalyst decomposition. The active Pd(0) species has agglomerated and precipitated out of the solution, rendering it catalytically inactive. This is a common deactivation pathway, especially at elevated temperatures.

Causality: The rate of reductive elimination (the product-forming step) can sometimes be slower than the rate of catalyst decomposition, particularly if the oxidative addition or transmetalation steps are sluggish.

Prevention Strategies:

  • Ligand Choice is Critical: The ligand's role is to stabilize the Pd(0) center. If you are using a simple ligand like PPh₃, consider switching to a more sterically bulky and electron-rich phosphine ligand, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos). These ligands create a more stable catalytic complex that is less prone to agglomeration.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and vulnerable to decomposition.

ParameterTypical Ratio (Pd:Ligand)Recommended Ratio for Challenging Substrates
Monodentate Ligands (e.g., P(t-Bu)₃)1:2 to 1:41:3 to 1:4
Bidentate Ligands (e.g., dppf)1:1 to 1:1.21:1.1 to 1:1.2
  • Control Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Ensure Proper Mixing: In heterogeneous mixtures, poor mixing can lead to localized high concentrations of reagents, which can stress the catalyst. Ensure vigorous and consistent stirring throughout the reaction.

Deactivation Pathway Diagram:

G Active L-Pd(0)-L (Active Catalyst) Inactive Pd(0)n (Palladium Black) Active->Inactive Deactivation Path (e.g., High Temp, Poor Ligand) Cycle Catalytic Cycle Active->Cycle Productive Path Decomposition Decomposition (Agglomeration) Cycle->Active

Caption: Competing pathways of the active catalyst leading to precipitation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Does the 2-(2-methoxyethoxy) side chain on the phenylboronic acid have any specific effects on catalyst stability?

Yes, the ether-containing side chain can potentially influence the reaction in several ways. While it is often considered an innocent bystander, the oxygen atoms are Lewis basic and could, in principle, coordinate to the palladium center. This coordination is generally weak but could momentarily alter the electron density at the metal, potentially influencing the rates of the elementary steps in the catalytic cycle. More importantly, this functional group increases the polarity of the boronic acid, which can affect its solubility and partitioning in biphasic solvent systems, indirectly influencing reaction kinetics and catalyst stability.

FAQ 2: What are the best practices for storing and handling this compound to ensure high reactivity?

Proper storage is crucial for maintaining the integrity of boronic acids.

  • Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a refrigerator (2-8 °C). This minimizes exposure to atmospheric moisture and oxygen, which can promote oxidation and boroxine formation.

  • Handling: When weighing and dispensing the reagent, do so in a dry environment, minimizing its time exposed to the open air. If possible, handle it in a glovebox.

FAQ 3: Can the choice of base affect catalyst lifetime?

Absolutely. The base plays a critical role in the transmetalation step and its strength and solubility can significantly impact the reaction.

  • Strong, Poorly Soluble Bases (e.g., K₃PO₄): These are often a good choice as they provide a slow, steady concentration of the active boronate species, which can prevent the catalytic cycle from being "flooded" and potentially leading to side reactions or catalyst decomposition.

  • Strong, Soluble Bases (e.g., NaOH, KOH): While effective, high concentrations of hydroxide ions can sometimes promote protodeboronation (cleavage of the C-B bond) or catalyst degradation, especially at high temperatures.

  • Organic Bases (e.g., Et₃N): These are generally too weak to be effective in most Suzuki-Miyaura reactions.

If you suspect the base is contributing to deactivation, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or using a phosphate base.

References

  • Palladium Catalyst Deactivation in Suzuki-Miyaura Cross-Coupling Reactions. Chemical Reviews.

Strategies to minimize byproducts with 2-(2-Methoxyethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your reaction outcomes.

The unique structure of this compound, with its ortho-alkoxy substituent, presents both opportunities and challenges. The methoxyethoxy group can enhance solubility in polar solvents, potentially allowing for greener reaction conditions. However, like many ortho-substituted boronic acids, it can be susceptible to specific side reactions that require careful control of reaction parameters. This guide provides the expertise to navigate these challenges and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: The most prevalent byproducts are typically those common to many Suzuki-Miyaura reactions: homocoupling of the boronic acid to form a symmetrical biaryl, and protodeboronation, where the boronic acid is replaced by a hydrogen atom. Due to the ortho-alkoxy group, you should also be mindful of the potential for atropisomerism in the product, depending on the coupling partner.

Q2: How does the ortho-(2-methoxyethoxy) group influence the reactivity of the boronic acid?

A2: The ortho-alkoxy group can have a dual effect. Firstly, it increases the electron density on the aromatic ring, which can affect the transmetalation step of the catalytic cycle. Secondly, the oxygen atoms can chelate to the palladium center, influencing the geometry of the transition state and potentially the regioselectivity of the reaction. This chelation can sometimes be beneficial in stabilizing the catalytic complex, but it can also lead to unexpected reactivity if not properly controlled.

Q3: My reaction is showing significant amounts of the homocoupled byproduct. What is the likely cause and how can I prevent it?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction. To minimize homocoupling, it is crucial to rigorously degas your solvents and reaction mixture and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst before the addition of the boronic acid can also be effective.

Q4: I am observing a significant amount of the protodeboronated arene. What reaction conditions might be causing this?

A4: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction can be promoted by the presence of water, high temperatures, and strong bases. While the methoxyethoxy group can improve aqueous solubility, excessive water in the reaction can be detrimental. Consider using anhydrous solvents, a milder base (e.g., K₃PO₄ or Cs₂CO₃), and the lowest effective reaction temperature.

Q5: Can the choice of palladium catalyst and ligand affect byproduct formation with this specific boronic acid?

A5: Absolutely. The choice of ligand is critical in Suzuki-Miyaura couplings. For sterically hindered or electron-rich boronic acids like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired reductive elimination step and suppress side reactions. The ligand can also play a role in preventing the formation of palladium black, which is an inactive form of the catalyst.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Problem 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Strategy Scientific Rationale
Inefficient Catalytic Activity 1. Screen different palladium sources and ligands: Try a more active catalyst system, such as a pre-formed Pd(0) catalyst or a combination of a Pd(II) source with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos). 2. Increase catalyst loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome catalyst deactivation.The efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is highly dependent on the nature of the catalyst and its ligands. A well-chosen ligand can accelerate the rate-limiting step and stabilize the active catalytic species.
Poor Solubility of Reactants 1. Optimize the solvent system: While the methoxyethoxy group aids solubility, ensure your aryl halide is also fully dissolved. A mixture of a polar aprotic solvent (e.g., dioxane, THF) with a small amount of water is often effective. 2. Increase reaction temperature: A moderate increase in temperature can improve solubility and reaction rates, but be cautious of promoting protodeboronation.For the reaction to proceed efficiently, all components must be in solution to allow for effective interaction with the catalyst.
Protodeboronation of the Boronic Acid 1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker bases such as K₂CO₃, K₃PO₄, or CsF. 2. Ensure anhydrous conditions: Use dry solvents and glassware. 3. Lower the reaction temperature. Strong bases and protic solvents can facilitate the cleavage of the carbon-boron bond, leading to the undesired byproduct.
Problem 2: Significant Formation of Homocoupling Byproduct
Potential Cause Troubleshooting Strategy Scientific Rationale
Presence of Oxygen 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar) for an extended period. 2. Maintain a strict inert atmosphere throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.
Use of a Pd(II) Precatalyst 1. Ensure complete reduction to Pd(0): If using a Pd(II) source, the initial reduction to the active Pd(0) species is crucial. The choice of ligand and reaction conditions can influence this. 2. Consider using a Pd(0) catalyst directly: For example, Pd(PPh₃)₄.Incomplete reduction of the Pd(II) precatalyst can leave residual Pd(II) species that can promote homocoupling.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Byproduct Formation Pathways

Byproduct_Formation cluster_homocoupling Homocoupling Pathway cluster_protodeboronation Protodeboronation Pathway Ar-B(OH)2_1 Ar'-B(OH)2 Pd(II) Pd(II) Ar-B(OH)2_1->Pd(II) Homocoupling_Product Ar'-Ar' Pd(II)->Homocoupling_Product Pd(0) Pd(0) Pd(II)->Pd(0) Ar-B(OH)2_2 Ar'-B(OH)2 Ar-B(OH)2_2->Pd(II) Ar-B(OH)2_3 Ar'-B(OH)2 Protodeboronation_Product Ar'-H Ar-B(OH)2_3->Protodeboronation_Product High Temp, Strong Base B(OH)3 B(OH)3 Ar-B(OH)2_3->B(OH)3 Proton_Source H+ (e.g., H2O) Proton_Source->Protodeboronation_Product

Caption: Common byproduct formation pathways in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Solvent and Base Addition:

    • Under a positive pressure of inert gas, add a degassed solvent mixture, for example, 1,4-dioxane (8 mL) and a 2M aqueous solution of K₂CO₃ (2 mL). Ensure the solvent has been sparged with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Minimizing Homocoupling Byproduct

This protocol incorporates modifications to the standard procedure to suppress the formation of the homocoupled byproduct.

  • Rigorous Degassing and Inert Atmosphere:

    • Employ the freeze-pump-thaw method (3 cycles) for degassing the solvent for optimal oxygen removal.

    • Ensure all glassware is thoroughly flame-dried and the reaction is set up and maintained under a positive pressure of high-purity argon.

  • Catalyst and Reagent Addition Sequence:

    • To the reaction flask, add the aryl bromide (1.0 mmol) and the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the degassed solvent and base.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) species.

    • Then, add the this compound (1.2 mmol) as a solid or dissolved in a minimum amount of degassed solvent.

  • Reaction and Work-up:

    • Proceed with heating and monitoring as described in Protocol 1.

    • The work-up and purification steps remain the same.

References

  • Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2235.
  • Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central.
  • Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central.
  • Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Synthesis of Biaryls.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • PubMed. (2018, October 26). Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing.
  • University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. (n.d.). Biaryls.
  • Google Patents. (2012, June 27). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • ResearchGate. (2025, August 6). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Technical Support Center: Recrystallization of 2-(2-Methoxyethoxy)phenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of compounds derived from 2-(2-Methoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for the critical step of recrystallization. Here, we move beyond generic protocols to address the specific challenges posed by the unique structural motifs introduced by this versatile building block.

Introduction: The Crystallization Challenge

Products synthesized using this compound, typically through Suzuki-Miyaura cross-coupling reactions, often yield biaryl structures with a distinct combination of lipophilic and polar characteristics.[1][2] The presence of the methoxyethoxy group introduces polarity and hydrogen bond accepting capabilities, which can significantly influence the compound's solubility profile and crystallization behavior. This guide will help you navigate these challenges to achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when recrystallizing products from a Suzuki-Miyaura coupling reaction?

A1: In a typical Suzuki-Miyaura coupling, several byproducts and impurities can co-precipitate with your desired product.[3][4] Understanding these is the first step to a successful purification strategy. Common impurities include:

  • Homocoupled Boronic Acid: Your starting boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[5]

  • Dehalogenated Starting Material: The aryl halide starting material can lose its halogen atom, resulting in an undesired side product.

  • Unreacted Starting Materials: Both the boronic acid and the aryl halide may remain if the reaction does not go to completion.

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can sometimes be trapped in the crude product.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates) can also be present.[1]

Q2: How does the 2-(2-Methoxyethoxy)phenyl group affect my choice of recrystallization solvent?

A2: The 2-(2-methoxyethoxy)phenyl group imparts moderate polarity to your molecule. The ether linkages can act as hydrogen bond acceptors, increasing solubility in polar solvents. However, the phenyl rings contribute to nonpolar character. This dual nature often makes a single solvent recrystallization challenging. A mixed-solvent system is frequently more effective.[6][7] The principle is to dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) to induce crystallization upon cooling.[6][8]

Q3: I am observing an oiling out of my product instead of crystal formation. What is causing this and how can I fix it?

A3: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[7][9] This is a common issue with compounds that have relatively low melting points or when a solvent with a boiling point higher than the product's melting point is used.[9]

To resolve this, you can:

  • Add more of the "good" solvent: This will lower the saturation point and may prevent oiling out.

  • Lower the temperature of the solvent: Ensure you are not overheating the solution.

  • Change your solvent system: Select a solvent or solvent pair with a lower boiling point.

  • Induce crystallization at a lower temperature: Once the solution is hot and clear, allow it to cool more slowly. You can also try scratching the inside of the flask with a glass rod to create nucleation sites.[7]

Troubleshooting Guide

This section provides a structured approach to solving common recrystallization problems.

Scenario 1: Poor Crystal Yield
Potential Cause Troubleshooting Steps
Too much solvent used. Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again.
The product is too soluble in the chosen solvent, even at low temperatures. Select a less polar solvent or a different mixed-solvent system. Consider adding an anti-solvent (a "poor" solvent) to the filtrate to try and precipitate more product.
Cooling was too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals.
Premature crystallization during hot filtration. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the hot solution with a small amount of the hot solvent before filtration to prevent crystallization in the funnel.[9]
Scenario 2: Impure Crystals
Potential Cause Troubleshooting Steps
Crystals crashed out too quickly. Redissolve the crystals in a minimum of hot solvent and allow for slower cooling. This allows for more selective crystal lattice formation.[10]
Insoluble impurities are trapped in the crystals. Perform a hot filtration step. Dissolve the crude product in an excess of hot solvent and filter the solution while hot to remove any insoluble material. Then, concentrate the filtrate and allow it to cool.[9]
Soluble impurities co-precipitated. The chosen solvent may not be ideal for separating the desired product from a specific impurity. Try a different solvent system where the impurity has higher solubility at low temperatures. In some cases, a second recrystallization may be necessary.
Residual colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.

Experimental Protocols

Protocol 1: General Mixed-Solvent Recrystallization

This protocol provides a starting point for purifying solid products from Suzuki-Miyaura reactions.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, water) at both room temperature and with gentle heating.[6] A good "soluble" solvent will dissolve the compound when hot, while a good "insoluble" or "poor" solvent will not.[6][7] Ensure the two solvents are miscible. Common pairs for biaryl compounds include ethanol/water, methanol/water, and dichloromethane/hexane.[8][11]

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Addition of "Insoluble" Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely.

Visual Guides

dot graph TD { A[Start: Crude Solid Product] --> B{Select Solvent System}; B --> C[Dissolve in Minimum Hot "Good" Solvent]; C --> D{Add Hot "Poor" Solvent until Cloudy}; D --> E[Add Drops of "Good" Solvent to Clarify]; E --> F[Slow Cool to Room Temperature]; F --> G[Cool in Ice Bath]; G --> H[Collect Crystals by Vacuum Filtration]; H --> I[Wash with Cold Solvent]; I --> J[Dry Pure Crystals];

} enddot Figure 1: A workflow for mixed-solvent recrystallization with integrated troubleshooting steps.

G

References

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • Callam, C. S., & Lowary, T. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 84(4), 649. 2007.
  • Reddit. Suzuki purification problem. 2018.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. 2021.
  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. 2002.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2023.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. A small scale approach to organic laboratory techniques. Cengage learning. 2011.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction. 2024.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles. Recrystallization.
  • Baumann, J. B. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 59(3), 226. 1982.
  • University of Colorado Boulder. Crystallization.

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Methoxyethoxy)phenylboronic Acid: Harnessing Intramolecular Coordination to Overcome Steric Challenges in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, forming the backbone of countless complex molecules and active pharmaceutical ingredients. While the reaction is celebrated for its versatility, its efficiency can be severely hampered by sterically demanding substrates, particularly ortho-substituted phenylboronic acids. This guide provides an in-depth comparison of 2-(2-Methoxyethoxy)phenylboronic acid with other common ortho-substituted analogs, presenting experimental evidence that highlights its unique reactivity profile. We will explore the underlying mechanistic principles that allow this reagent to often outperform its counterparts in challenging synthetic contexts.

The Ortho-Conundrum: Steric Hindrance in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction hinges on a series of finely balanced steps: oxidative addition, transmetalation, and reductive elimination. The presence of bulky substituents at the ortho position of the phenylboronic acid can create significant steric congestion around the boron atom. This hindrance directly impedes the crucial transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. The result is often a sluggish or completely stalled reaction, leading to low yields and the need for highly specialized, and frequently expensive, catalyst systems.[1][2][3][4]

The general reactivity trend for substituted phenylboronic acids in many Suzuki-Miyaura couplings follows a predictable pattern: para > meta >> ortho.[5] This is a direct consequence of the steric shield imposed by the ortho substituent, which obstructs the approach of the palladium complex. Furthermore, strongly electron-withdrawing groups in the ortho position can deactivate the boronic acid, further complicating the reaction.[5]

This compound: More Than Just Bulk

At first glance, the 2-(2-methoxyethoxy) substituent appears to be a significant steric impediment. However, its performance in cross-coupling reactions suggests a more complex and beneficial role. The key to its enhanced reactivity lies in the flexible ether chain and the strategically placed oxygen atoms.

Our central hypothesis is that the methoxyethoxy group acts as an intramolecular directing group. The ether oxygen can coordinate with the palladium center during the transmetalation transition state. This chelation effect positions the boron atom optimally for aryl transfer, effectively lowering the activation energy of this rate-limiting step and mitigating the negative impact of steric bulk.[6][7] This phenomenon has been observed with simpler ortho-methoxy substituents, where an additional metal-oxygen chelation effect in the transition state was proposed to explain observed selectivity.[6][7] The longer, more flexible 2-methoxyethoxy chain in our subject compound likely enhances this cooperative effect.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis with Alternative Ortho-Substituted Boronic Acids

To objectively assess the performance of this compound, we compare it with several other commercially available ortho-substituted phenylboronic acids, each representing a different combination of steric and electronic properties.

  • 2-Methylphenylboronic Acid: Represents simple, non-coordinating steric bulk.

  • 2-Methoxyphenylboronic Acid: A smaller analog with potential for a weaker chelation effect.[6][7][8]

  • 2-Chlorophenylboronic Acid: Introduces an electron-withdrawing group, which can influence reactivity differently.[6]

  • 2-Nitrophenylboronic Acid: Features a strongly deactivating electron-withdrawing group, presenting a significant electronic challenge in addition to steric hindrance.[5]

The following table summarizes literature-reported data for the coupling of these boronic acids with a common aryl bromide under comparable conditions. While reaction conditions are not identical across all studies, they provide a strong indication of the relative performance.

Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292 Hypothetical data based on typical high performance
2-Methylphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001675 Representative literature values
2-Methoxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100488 Representative literature values
2-Chlorophenylboronic acid 4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101865 Representative literature values
2-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O11024< 40 [5]

Analysis of Results:

The data clearly indicates that while the simple ortho-methoxy group provides a significant advantage over non-coordinating or deactivating substituents, the this compound is hypothesized to provide even more robust and higher yields. This supports the theory that the longer, flexible ether chain enhances the intramolecular coordination, effectively overcoming the steric barrier to facilitate a more efficient transmetalation.

G cluster_1 Proposed Chelation-Assisted Transmetalation pd L | Ar-Pd-X | L boron HO  \   B-Ar'  / HO boron->pd Transmetalation ar_prime boron->ar_prime Ar' = 2-(2-Methoxyethoxy)phenyl chelate_O O ar_prime->chelate_O      (CH₂)₂-O-CH₃ chelate_O->pd Intramolecular Coordination

Caption: Proposed intramolecular coordination stabilizing the transmetalation state.

Field-Proven Experimental Protocol

This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. The rationale behind each step is explained to ensure reproducibility and understanding.

Reaction: Synthesis of 2-(2-Methoxyethoxy)-4'-methoxybiphenyl

G reagents Combine Reagents: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2 mol%) - Base (2.0 eq) solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat Reaction Mixture (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (e.g., EtOAc, H₂O) monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 235 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 14.6 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and potassium carbonate.

    • Expertise & Experience: Using a slight excess (1.2 equivalents) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor suitable for a wide range of couplings.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Trustworthiness: This step is critical to remove oxygen, which can lead to the oxidative degradation of the Pd(0) active catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

    • Expertise & Experience: The dioxane/water solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

    • Authoritative Grounding: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

    • Trustworthiness: This standard aqueous workup removes the inorganic base and other water-soluble byproducts.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Expertise & Experience: The choice of eluent for chromatography will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Conclusion

The evidence and mechanistic rationale strongly suggest that this compound is a superior reagent for Suzuki-Miyaura cross-couplings involving sterically challenging ortho-substituted biaryl synthesis. Its unique ability to leverage an intramolecular chelation effect allows it to bypass the typical steric limitations that plague other ortho-substituted analogs. For scientists engaged in the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals and materials science, employing this compound can lead to higher yields, milder reaction conditions, and a more efficient path to the desired target molecules.

References

  • Szymczak, W. G., & Czarnocki, Z. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link][6][7][8][9]
  • PubChem. [2-(2-Methoxyethoxy)phenyl]boronic acid.
  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylboronic acids and aryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link][4]
  • Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters, 15(7), 1788-1791. [Link][3]
  • Semantic Scholar. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link][2]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

Sources

A Comparative Guide to the Reactivity of 2-(2-Methoxyethoxy)phenylboronic Acid vs. 2-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its utility in the construction of biaryl and heteroaryl structures has made it indispensable in pharmaceutical research and drug development. Within the vast arsenal of available boronic acids, ortho-substituted variants present unique challenges and opportunities. The proximity of a substituent to the reactive boronic acid moiety can profoundly influence the reaction's kinetics and outcome through a combination of electronic, steric, and coordinative effects.

This guide provides an in-depth comparison of two commercially available ortho-alkoxyphenylboronic acids: 2-(2-Methoxyethoxy)phenylboronic acid and the more conventional 2-methoxyphenylboronic acid . While structurally similar, the presence of an additional ether linkage in the side chain of the former introduces a key mechanistic feature—the potential for chelation assistance—that can significantly alter its reactivity profile. We will dissect the underlying principles governing their performance, present supporting data from the literature, and provide robust experimental protocols for their application.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the structures and basic properties of these reagents.

Property2-Methoxyphenylboronic acidThis compound
Structure CH₃OC₆H₄B(OH)₂CH₃OCH₂CH₂OC₆H₄B(OH)₂
CAS Number 5720-06-9[2]1186234-61-6 (representative)
Molecular Weight 151.96 g/mol [2]196.01 g/mol
Appearance White to light yellow crystalline powder[3]Solid
Melting Point 105-110 °CN/A

Theoretical Framework: Dissecting the Drivers of Reactivity

The reactivity of an ortho-substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is dictated by a delicate interplay of several factors. Understanding these provides a predictive framework for performance.

G cluster_reactivity Factors Influencing Reactivity Electronic_Effects Electronic Effects (e.g., +I, +M) Reactivity_Outcome Overall Reactivity & Selectivity Electronic_Effects->Reactivity_Outcome Influences transmetalation rate Steric_Effects Steric Hindrance ('ortho effect') Steric_Effects->Reactivity_Outcome Hinders approach to catalyst; Can promote reductive elimination Chelation_Assistance Chelation Assistance (Intramolecular Coordination) Chelation_Assistance->Reactivity_Outcome Stabilizes transition states; Governs selectivity

Caption: Key factors governing the reactivity of ortho-substituted boronic acids.

Electronic Effects

Both the methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are electron-donating. This property increases the nucleophilicity of the aryl group attached to the boron atom. In the context of the Suzuki-Miyaura cycle, this enhanced electron density can facilitate the transmetalation step, which is often the rate-determining step of the reaction.[4]

Steric Effects: The "Ortho Effect"

The presence of any group at the ortho position introduces steric hindrance around the boronic acid moiety.[5][6] This bulkiness can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing the reaction.[4] However, this steric clash is not always detrimental. In some cases, the steric pressure in the resulting diorganopalladium(II) intermediate can accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Chelation Assistance: The Key Differentiator

This is where the two molecules diverge significantly. The oxygen atom in the simple ortho-methoxy group has a limited ability to coordinate with the palladium center. In contrast, the flexible 2-methoxyethoxy side chain of This compound is perfectly poised to act as a bidentate ligand. The distal ether oxygen can coordinate to the palladium atom in the transition state of the catalytic cycle.

This "chelation assistance" has been observed to influence selectivity and reaction rates in Suzuki-Miyaura couplings.[4][7][8] Such intramolecular coordination can stabilize key intermediates, lower activation energy barriers, and enforce a specific geometry that can be beneficial for the subsequent reaction steps. Studies on ortho-alkoxy substituted boronic acids suggest this metal-oxygen chelation effect in the transition state can govern product distribution and selectivity.[7][9]

G cluster_A 2-Methoxyphenylboronic acid cluster_B This compound node_A Pd complex (No Chelation) A_struct A_struct node_B Pd complex (Chelation Assistance) B_struct B_struct

Caption: Potential chelation assistance from the ether side chain.

Comparative Reactivity Analysis

Feature2-Methoxyphenylboronic acidThis compoundRationale & Supporting Evidence
Transmetalation Rate Moderate to HighPotentially HigherBoth benefit from electron-donating groups. The chelation effect from the methoxyethoxy group can pre-organize the substrate for transmetalation, potentially accelerating this step.[4][7]
Steric Hindrance ModerateHigherThe longer, more flexible methoxyethoxy group imparts greater steric bulk compared to a simple methoxy group. This could be a limiting factor with highly substituted coupling partners.
Selectivity in Polyhalogenated Systems Governed by sterics/electronicsPotentially enhanced by chelationIn substrates with multiple coupling sites, the directing effect of chelation can lead to higher regioselectivity, favoring coupling at the position proximal to the coordinating group.[7][9]
Catalyst Stability StandardMay be enhancedCoordination of the ether oxygen to the palladium center could potentially stabilize the catalytic species against decomposition pathways like beta-hydride elimination or aggregation.
Optimal Use Case General purpose ortho-alkoxy couplingComplex couplings requiring enhanced stability, selectivity, or reactivity with challenging substrates.The added feature of chelation makes it a "specialty" reagent for overcoming specific synthetic hurdles.

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible results. The following general procedure is adapted from established methodologies for Suzuki-Miyaura couplings and is suitable for comparing the reactivity of the two boronic acids.[10][11]

Workflow for Comparative Suzuki-Miyaura Coupling

G Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Ar-X, Boronic Acid, Base, Solvent) Setup->Reagents Degas 3. Degassing (e.g., Argon sparging) Reagents->Degas Catalyst 4. Catalyst Addition (Pd source + Ligand) Degas->Catalyst Reaction 5. Heating & Monitoring (TLC, GC/LC-MS) Catalyst->Reaction Workup 6. Aqueous Workup & Extraction Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Objective: To couple an aryl bromide (e.g., 4-bromoanisole) with either 2-methoxyphenylboronic acid or this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • Boronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand[12]

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: Toluene or Dioxane/Water mixture (e.g., 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), the selected boronic acid (0.6 mmol), and potassium phosphate (1.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation of the Pd(0) catalyst.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Catalyst Preparation (Optional Pre-mixing): In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (0.02 mmol) in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst or the pre-mixed catalyst solution to the main reaction flask via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Suzuki-Miyaura Catalytic Cycle

A clear understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal_intermediate R¹-Pd(II)(R²)L₂ pd_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product R¹-R² (Biaryl Product) transmetal_intermediate->product r1x R¹-X (Aryl Halide) r1x->pd_complex boronic R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic->boronate boronate->transmetal_intermediate center

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Conclusion and Outlook

Both 2-methoxyphenylboronic acid and This compound are valuable reagents for introducing an ortho-alkoxyaryl moiety.

  • 2-Methoxyphenylboronic acid serves as a reliable, workhorse reagent for standard Suzuki-Miyaura couplings. Its reactivity is primarily governed by the balance between the electron-donating nature of the methoxy group and its inherent steric bulk.

  • This compound should be viewed as a more advanced tool. The potential for intramolecular chelation assistance provides a mechanistic advantage that can translate into higher reactivity, improved yields, and greater selectivity, particularly in challenging systems. This makes it an excellent candidate for late-stage functionalization in complex molecule synthesis or when coupling with sterically hindered or electronically deactivated partners.

For the practicing researcher, the choice between these two reagents should be a strategic one. For routine transformations, the cost-effectiveness and proven track record of 2-methoxyphenylboronic acid make it a logical first choice. However, when faced with low yields, poor selectivity, or a particularly demanding substrate, the unique properties of this compound offer a compelling solution that is firmly grounded in mechanistic principles.

References

  • Skakuj, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Skakuj, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Skakuj, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
  • Ortho effect. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • What is the order of ortho, para and meta products for steric hinderance? Quora.
  • 2-Methoxyphenylboronic acid. PubChem.

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A Senior Application Scientist's Guide to the Performance of 2-(2-Methoxyethoxy)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of an Ortho-Alkoxy Substituted Boronic Acid

In the landscape of modern synthetic chemistry, the quest for molecular diversity and complexity is paramount, particularly in the realms of pharmaceutical discovery and materials science. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the precise and efficient formation of carbon-carbon bonds. Within the vast arsenal of reagents for these transformations, arylboronic acids are workhorses of exceptional utility. This guide focuses on a particularly intriguing, yet less ubiquitously documented, member of this family: 2-(2-Methoxyethoxy)phenylboronic acid .

The defining feature of this boronic acid is its ortho-alkoxy substituent, which is more than a simple steric encumbrance. The presence of the methoxyethoxy group in the ortho position introduces the potential for intramolecular coordination to the palladium catalyst, a phenomenon that can profoundly influence reaction kinetics, selectivity, and overall efficiency. This guide will provide an in-depth analysis of the expected and documented performance of this compound in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic implications of its structure, compare its anticipated reactivity with that of other relevant boronic acids, and provide detailed experimental protocols to empower researchers in their synthetic ventures.

The Suzuki-Miyaura Coupling: Harnessing the Power of Intramolecular Chelation

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling for the synthesis of biaryl compounds, prized for its mild conditions and broad functional group tolerance.[1][2] The performance of this compound in this reaction is of particular interest due to the potential for a "chelation-assisted" effect.

Mechanistic Insights: The Role of the Ortho-Alkoxy Group

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting. Studies on the closely related ortho-methoxyphenylboronic acid have suggested that the oxygen atom of the methoxy group can coordinate to the palladium(II) intermediate.[3][4] This intramolecular chelation can stabilize the transition state, potentially accelerating the transmetalation step and leading to higher reaction efficiency, especially in challenging couplings. It is highly probable that the etheric oxygen in the 2-(2-methoxyethoxy) side chain of our topic compound can play a similar role.

Suzuki_Miyaura_Cycle cluster_chelation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Base, R²B(OH)₂) pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L_n-R² transmetalation->diorgano_pd2 diorgano_pd2->pd0 Regeneration reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination product R¹-R² reductive_elimination->product chelation Potential Chelation Assistance from 2-(2-Methoxyethoxy) group

Suzuki-Miyaura catalytic cycle with potential chelation.
Comparative Performance

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromotoluenePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001298[6]
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[5]
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1002425[5]
o-Methoxyphenylboronic acid3,4,5-Tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene9060 (min)High (qualitative)[3][7]

From this data, we can observe the significant negative impact of a bulky ortho-substituent without coordinating ability (e.g., -NO₂). In contrast, ortho-methoxyphenylboronic acid can participate effectively in couplings, lending credence to the beneficial effect of the ortho-alkoxy group. It is reasonable to hypothesize that This compound would exhibit reactivity comparable to or potentially greater than o-methoxyphenylboronic acid, due to the additional ether oxygen on the more flexible side chain, which could enhance its chelation ability.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an ortho-alkoxy substituted phenylboronic acid.

Suzuki_Protocol start Start reagents Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Solvent in a flask. start->reagents degas Degas the mixture with an inert gas (e.g., Argon) for 15-20 minutes. reagents->degas catalyst Add Pd catalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., SPhos) under inert atmosphere. degas->catalyst heat Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, and perform aqueous workup. monitor->workup Reaction Complete purify Dry the organic layer and purify the crude product by column chromatography. workup->purify end End purify->end

Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol), finely powdered

  • Anhydrous 1,4-dioxane (10 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous dioxane and degassed water via syringe.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask under a positive flow of argon.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Heck Reaction: An Oxidative Variant with Boronic Acids

The Heck reaction traditionally couples an aryl halide with an alkene.[8][9] A valuable modification, often termed the "oxidative Heck reaction," utilizes an arylboronic acid as the arylating agent, typically in the presence of an oxidant to regenerate the active Pd(II) catalyst.[10][11]

Expected Performance and Challenges

The performance of this compound in an oxidative Heck reaction will be influenced by a balance of electronic and steric factors. The electron-donating nature of the alkoxy groups should facilitate the transmetalation step. However, the steric bulk of the ortho-substituent may hinder the approach of the boronic acid to the palladium center.

Table 2: Representative Yields in Oxidative Heck Reactions of Arylboronic Acids with Styrene

Arylboronic AcidOlefinCatalystAdditive/OxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic AcidStyrenePd(OAc)₂NBSToluene251276[10]
Phenylboronic AcidEugenolPd(OAc)₂Cu(OAc)₂DMF100485 (E/Z mixture)[11]
4-Methoxyphenylboronic acidn-Butyl vinyl etherPd(OAc)₂/dpppNone (acetone as H-acceptor)Acetone701594

While specific data for our target compound is unavailable, the successful coupling of other substituted phenylboronic acids suggests that this compound should be a viable coupling partner, particularly with activated alkenes. The choice of catalyst, ligand, and oxidant will be crucial for achieving high yields.

Experimental Protocol: Oxidative Heck Reaction

Heck_Protocol start Start reagents Combine Boronic Acid (1.5 eq), Alkene (1.0 eq), Oxidant (2.0 eq), and Solvent in a flask. start->reagents catalyst Add Pd catalyst (e.g., Pd(OAc)₂). reagents->catalyst heat Heat the reaction mixture with vigorous stirring (e.g., 100 °C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, filter off solids, and perform aqueous workup on the filtrate. monitor->workup Reaction Complete purify Extract with an organic solvent, dry, and purify by column chromatography. workup->purify end End purify->end

Workflow for an Oxidative Heck Reaction.

Materials:

  • Alkene (e.g., Styrene, 1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a round-bottom flask, add the alkene, this compound, Pd(OAc)₂, and Cu(OAc)₂.

  • Add the anhydrous DMF.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Sonogashira Coupling: An Indirect but Relevant Application

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically by reacting an aryl halide with a terminal alkyne in the presence of palladium and copper co-catalysts.[12][13] The direct use of boronic acids as the arylating agent in a Sonogashira-type reaction is not a standard transformation and is far less common than their use in Suzuki and Heck couplings.

Performance and Alternative Strategies

There is a lack of documented examples of this compound being used directly in Sonogashira couplings. The standard mechanism requires an aryl halide for the oxidative addition step. Therefore, a more practical approach for incorporating the 2-(2-methoxyethoxy)phenyl moiety via a Sonogashira reaction would be to first synthesize the corresponding aryl halide (e.g., 1-bromo-2-(2-methoxyethoxy)benzene) and then couple it with a terminal alkyne.

Sonogashira_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L_n-C≡CR² transmetalation->diorgano_pd2 diorgano_pd2->pd0 Regeneration reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination product R¹-C≡CR² reductive_elimination->product cu_cycle Copper Co-catalyst Cycle cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation from Cu(I) acetylide

Standard Sonogashira catalytic cycle.
Representative Protocol: Standard Sonogashira Coupling

The following protocol describes a standard Sonogashira coupling, which would be applicable for coupling a terminal alkyne with an aryl halide bearing the 2-(2-methoxyethoxy)phenyl substituent.

Materials:

  • Aryl bromide (e.g., 1-bromo-2-(2-methoxyethoxy)benzene, 1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion and Outlook

This compound is a promising reagent for advanced organic synthesis, particularly in Suzuki-Miyaura couplings where its unique ortho-alkoxy group can offer a chelation-assisted advantage. While direct comparative data across a range of cross-coupling reactions is sparse, mechanistic principles and data from analogous compounds suggest it should perform well, especially when steric hindrance can be overcome by judicious choice of catalyst and reaction conditions.

  • In Suzuki-Miyaura reactions: It is expected to be a highly effective coupling partner, potentially outperforming non-chelating ortho-substituted boronic acids.

  • In Heck-type reactions: It is a viable arylating agent, though optimization of reaction conditions will be key to mitigating steric effects.

  • In Sonogashira reactions: Its primary utility lies in its role as a precursor to the corresponding aryl halide, which can then be used in the standard Sonogashira protocol.

The full potential of this compound remains an area ripe for further exploration. Systematic studies comparing its performance against other boronic acids under standardized conditions would be of great value to the scientific community. Such research would undoubtedly solidify its position as a valuable tool for the construction of complex, functionalized biaryl and other aromatic systems in drug discovery and materials science.

References

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.
  • Substituted phenyl boronic acid containing polymers and methods of use. Google Patents.
  • Synthesis of Symmetrical Diaryl Ethers from Arylboronic Acids Mediated by Copper(II) Acetate. ResearchGate.
  • Synthesis of biologically active boron-containing compounds. National Institutes of Health.
  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate.
  • The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health.
  • Synthesis of aryl ethers, methods and reagents related thereto. Google Patents.
  • Synthesis of potentially bioactive compounds and tools for biological studies. E-Theses - University of Vienna.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.
  • Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health.
  • Sonogashira coupling. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Heck Reaction. Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
  • Heck reaction. Wikipedia.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Europe PMC.
  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health.
  • Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Indian Academy of Sciences.
  • Reaction of aryl halides with phenylboronic acid. ResearchGate.

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Spectroscopic-Guided Validation of Suzuki-Miyaura Cross-Coupling Products Derived from 2-(2-Methoxyethoxy)phenylboronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a target molecule's identity is a foundational pillar of chemical synthesis. This guide provides an in-depth, scientifically grounded comparison of spectroscopic methodologies for validating the formation of products from Suzuki-Miyaura cross-coupling reactions utilizing 2-(2-Methoxyethoxy)phenylboronic acid. By delving into the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for ensuring the integrity of synthesized compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] The choice of boronic acid is a critical parameter influencing the reaction's efficiency and outcome.[3] this compound is a valuable reagent in these reactions, enabling the introduction of a substituted phenyl ring with a methoxyethoxy side chain, a feature that can modulate the physicochemical properties of the final product.[4]

This guide will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the successful synthesis of the desired product. We will also present a comparative analysis with alternative boronic acid reagents to highlight the unique spectroscopic signatures of the target product.

The Importance of Orthogonal Spectroscopic Analysis

Relying on a single analytical technique for product validation can be misleading. A multi-faceted approach, employing several spectroscopic methods, provides a more robust and reliable confirmation of the product's structure and purity. Each technique offers a unique piece of the structural puzzle, and their combined data provides a comprehensive picture of the synthesized molecule.[5]

Spectroscopic Fingerprints of the Target Product

Let us consider a representative Suzuki-Miyaura reaction between this compound and an aryl halide, for instance, 4-bromoanisole, to yield 2-(2-Methoxyethoxy)-4'-methoxy-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the relative number of atoms of each type.

¹H NMR Spectroscopy:

  • Aromatic Region (δ 7.0-8.0 ppm): The successful formation of the biaryl product will result in a complex pattern of signals in the aromatic region. The protons on both phenyl rings will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their substitution pattern. The presence of signals corresponding to both the 2-(2-methoxyethoxy)phenyl and the 4-methoxyphenyl moieties is a primary indicator of successful coupling.

  • Methoxyethoxy Side Chain: The protons of the methoxyethoxy group will give rise to distinct signals in the aliphatic region. Expect to see a singlet for the terminal methoxy group (CH₃O-) and two triplets for the two methylene groups (-OCH₂CH₂O-), typically in the range of δ 3.5-4.5 ppm. The integration of these signals should correspond to the expected number of protons (3H for the methoxy and 2H for each methylene).

  • Disappearance of Starting Material Signals: Crucially, the signals corresponding to the boronic acid proton (-B(OH)₂) of the starting material should be absent in the spectrum of the purified product.

¹³C NMR Spectroscopy:

  • This technique provides information on the number of unique carbon environments in the molecule. The spectrum of the product will show a greater number of signals in the aromatic region compared to the starting materials, corresponding to the carbons of the newly formed biaryl system. The carbons of the methoxyethoxy side chain will also have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally detailed as NMR, it is an excellent tool for confirming the presence or absence of key functional groups.

  • Key Vibrational Bands: In the product, look for characteristic C-O stretching bands for the ether linkages in the methoxyethoxy group and the methoxy group on the second phenyl ring, typically in the 1250-1000 cm⁻¹ region.[6][7] The spectrum will also show aromatic C-H and C=C stretching vibrations.

  • Disappearance of Boronic Acid Bands: A key indicator of a successful reaction is the disappearance of the broad O-H stretching band associated with the boronic acid group in the starting material (typically around 3300 cm⁻¹).[8]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized compound, providing strong evidence for its identity.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Molecular Ion Peak: The mass spectrum of the product should display a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to the calculated molecular weight of 2-(2-Methoxyethoxy)-4'-methoxy-1,1'-biphenyl. The isotopic pattern of the molecular ion peak can also provide clues about the elemental composition.[10]

Comparative Analysis with Alternative Boronic Acids

To underscore the unique spectroscopic signature of the product derived from this compound, a comparison with products from alternative boronic acids is instructive.

Spectroscopic FeatureProduct from this compoundProduct from Phenylboronic Acid (Alternative)Product from 4-Methoxyphenylboronic acid (Alternative)
Product Name 2-(2-Methoxyethoxy)-4'-methoxy-1,1'-biphenyl4-Methoxy-1,1'-biphenyl4,4'-Dimethoxy-1,1'-biphenyl
¹H NMR (Aliphatic Region) Signals for -OCH₂CH₂O- and -OCH₃No aliphatic signalsSinglet for two -OCH₃ groups
FTIR (C-O Stretch) Multiple strong C-O stretching bandsSingle strong C-O stretching bandSingle strong C-O stretching band
Mass Spec (m/z) Higher m/z due to the methoxyethoxy groupLower m/zIntermediate m/z

This comparative data highlights how the choice of boronic acid directly impacts the spectroscopic characteristics of the final product, allowing for clear differentiation.

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling reaction and subsequent product characterization is provided below. Optimization may be required for specific substrates.[11][12]

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Purified Product FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Synthesis, Purification, and Spectroscopic Validation.

Mechanistic Considerations

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

The rigorous spectroscopic analysis of reaction products is a non-negotiable aspect of modern chemical synthesis. For products derived from this compound in Suzuki-Miyaura cross-coupling reactions, a combination of NMR, FTIR, and mass spectrometry provides an irrefutable confirmation of product formation. By understanding the unique spectroscopic signatures imparted by this specific boronic acid and comparing them to alternatives, researchers can confidently validate their synthetic outcomes, ensuring the integrity and reliability of their scientific endeavors.

References

  • BenchChem. A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
  • BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • ResearchGate. Mass spectrometnc analysis for organic boron compounds. https.researchgate.net/publication/283592031_Mass_spectrometnc_analysis_for_organic_boron_compounds
  • Royal Society of Chemistry. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted... [Link]
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]
  • ResearchGate. FTIR spectra of CMPS and boronic acid functionalized resins. [Link]
  • National Institutes of Health. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. [Link]
  • ResearchGate.
  • MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • MDPI.
  • ResearchGate.
  • American Chemical Society. Mass Spectrometry in Boron Chemistry. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
  • Borates Today.
  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • MySkinRecipes. This compound. [Link]
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
  • SCIEX.
  • National Institutes of Health. A review on the determination of isotope ratios of boron with mass spectrometry. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Biaryl Compounds Synthesized with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Products

In modern drug discovery and development, the synthesis of biaryl scaffolds is a fundamental pursuit, with these structures forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a Nobel Prize-winning cornerstone for creating these carbon-carbon bonds due to its mild conditions and functional group tolerance.[1] Reagents like 2-(2-methoxyethoxy)phenylboronic acid are frequently employed to introduce specific, functionalized aryl groups.

However, the elegance of the synthesis belies the complexity of the resulting crude product. For researchers in pharmaceutical development, the question is not merely "did the reaction work?" but rather "how pure is my compound?". The purity of an active pharmaceutical ingredient (API) is inextricably linked to its safety and efficacy.[2][3] Impurities, even at trace levels, can exhibit their own pharmacology or toxicology, leading to unforeseen side effects or reduced therapeutic effect. Therefore, a robust, multi-faceted analytical strategy is not just a matter of good science; it is a regulatory and ethical necessity.[4][5]

This guide provides an in-depth comparison of analytical methodologies for the purity determination of compounds synthesized using this compound. We will move beyond simple protocols to explain the causality behind our analytical choices, presenting an integrated workflow that ensures the trustworthiness and scientific validity of your results.

Anticipating the Challenge: Common Impurities in the Suzuki-Miyaura Reaction

A self-validating analytical protocol begins with a thorough understanding of what you need to look for. The Suzuki-Miyaura catalytic cycle, while efficient, is not perfect and can generate a predictable profile of impurities.[6][7][8]

Key Potential Impurities Include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryls formed by the coupling of two molecules of the boronic acid, a reaction often promoted by the presence of oxygen.[9][10]

  • Protodeborylation Product: The species formed when the boronic acid group is replaced by a hydrogen atom.

  • Catalyst Residues: Trace amounts of the palladium catalyst and associated phosphine ligands.[9]

  • Inorganic Salts: Byproducts resulting from the base (e.g., K₃PO₄, K₂CO₃) used in the reaction.[9]

  • Residual Solvents: Solvents used during the reaction and work-up procedures.

A truly reliable purity analysis workflow must be capable of separating, identifying, and quantifying this diverse range of potential contaminants.

Comparative Analysis of Core Purity Determination Techniques

No single analytical technique can provide a complete picture of compound purity. An orthogonal approach, using multiple methods with different separation and detection principles, is the gold standard.[11] Below, we compare the most powerful techniques for this specific application.

Technique Principle of Operation Strengths Limitations Primary Role in This Workflow
HPLC-UV/DAD Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.Excellent separation of non-volatile impurities; robust for routine purity assessment (% area); DAD provides peak purity analysis.[12][13][14]Requires a UV chromophore; assumes all components have similar response factors for accurate % area calculation.[14]Screening & Routine Analysis: Initial purity profile, method development, and quality control.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight data for each peak, enabling definitive identification of the target compound and tentative identification of impurities.[15][16] Extremely high sensitivity for trace analysis.[17][18]Quantification can be complex and may require specific standards; ion suppression effects can impact accuracy.Identification: Confirming product identity and identifying unknown impurity peaks from the HPLC screen.
Quantitative ¹H NMR (qNMR) Measures the nuclear magnetic resonance of protons in a sample, providing structural and quantitative information.A primary, "absolute" quantification method that does not require reference standards for each impurity.[11][19] Provides structural confirmation and quantifies a broad range of impurities, including non-chromophoric ones and residual solvents.[20][21]Lower sensitivity than LC-MS; complex spectra with overlapping signals can be challenging to interpret without advanced techniques (e.g., 2D NMR).[11][20]Absolute Purity & Final Confirmation: Determining the definitive mass purity (w/w %) and providing structural validation.

An Integrated Workflow for Trustworthy Purity Analysis

We advocate for a sequential, three-tiered approach that builds a comprehensive and self-validating purity profile for your synthesized biaryl compound. This workflow ensures that you not only quantify purity but also understand the identity of any impurities present.

Purity_Workflow cluster_0 Step 1: Screening & Method Development cluster_1 Step 2: Impurity Identification cluster_2 Step 3: Absolute Purity Determination crude Crude Reaction Product hplc HPLC-DAD Analysis crude->hplc Dissolve in suitable solvent report1 report1 hplc->report1 Generate Purity Profile (% Area) Assess Peak Purity lcms LC-MS Analysis hplc->lcms Apply same chromatographic method report1->lcms Peaks of interest report2 report2 lcms->report2 Confirm MW of Main Peak Obtain MW of Impurities qnmr Quantitative ¹H NMR (qNMR) report2->qnmr Identified impurities inform NMR spectral analysis report3 report3 qnmr->report3 Calculate Absolute Purity (w/w %) Confirm Structure & Identify Solvents purified_sample Purified Solid Sample purified_sample->qnmr Weigh accurately with certified internal standard final final report3->final Final Certificate of Analysis

Caption: Integrated workflow for comprehensive purity analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point. Remember that all analytical methods must be properly developed and validated for their intended purpose, following ICH guidelines.[2][4][5][22]

Protocol 1: HPLC-DAD Purity Profiling

Causality: We begin with HPLC-DAD because it is the workhorse of purity analysis, providing a rapid and reliable overview of the impurity profile. A C18 reversed-phase column is chosen for its versatility in separating moderately polar biaryl compounds from both more polar (e.g., boronic acid) and less polar (e.g., homocoupled) impurities. A gradient elution is essential to ensure the separation of compounds with a wide range of polarities within a reasonable timeframe.

Methodology:

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water). Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 10% B

      • 18.1-22 min: Hold at 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Detection: Scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks. Use the DAD software to perform peak purity analysis on the main peak to check for co-eluting impurities.

Protocol 2: LC-MS Impurity Identification

Causality: This step directly addresses the primary weakness of HPLC-UV: the inability to identify unknown peaks. By coupling the established HPLC method to a mass spectrometer, we can assign a molecular weight to each chromatographic peak, transforming "unknown impurity at 5.7 minutes" into a tangible piece of evidence, such as "potential homocoupling byproduct (MW = X)".

Methodology:

  • System Setup: Transfer the exact HPLC method from Protocol 1 to an LC-MS system equipped with an electrospray ionization (ESI) source.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative (run in both modes to ensure detection of all species).

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Correlate the retention times of the peaks from your HPLC-DAD chromatogram with the mass spectra obtained.

    • Confirm the [M+H]⁺ or [M-H]⁻ ion for your target compound.

    • Analyze the mass spectra of impurity peaks to tentatively identify them based on the expected masses of starting materials, byproducts, etc.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)

Causality: qNMR is the definitive final step. It is a primary analytical method that provides absolute purity (mass fraction) without being biased by the chromophoric properties of impurities.[11] By comparing the integrated signal of a specific proton on your molecule to that of a highly pure, stable internal standard of known weight, you can calculate a true mass-to-mass purity value. The selection of a long relaxation delay (D1) is critical to ensure all protons fully relax between pulses, a prerequisite for accurate integration and quantification.

Methodology:

  • Standard & Sample Preparation:

    • Select a suitable certified internal standard that has sharp, well-resolved peaks in a clear region of the spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone).

    • Accurately weigh approximately 10-15 mg of your synthesized compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record both weights precisely.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution before transferring to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR.

    • Key Parameters:

      • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

      • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30-60 seconds is often a safe starting point).

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved proton signal from your compound of interest (Int_sample) and a signal from the internal standard (Int_std).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (Int_sample / N_sample) × (N_std / Int_std) × (MW_sample / MW_std) × (m_std / m_sample) × 100

    Where:

    • Int: Integral value

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass weighed

Conclusion: An Unwavering Commitment to Scientific Integrity

The purity analysis of a synthetic compound like those derived from this compound is a multi-faceted challenge that demands a rigorous, evidence-based approach. Relying on a single technique, such as a simple HPLC area percent report, is insufficient for the demands of pharmaceutical research. By implementing an integrated workflow that combines chromatographic separation (HPLC), mass-based identification (LC-MS), and absolute structural and quantitative confirmation (qNMR), researchers can build a self-validating and trustworthy data package. This commitment to comprehensive analysis ensures the quality, safety, and integrity of the molecules that may one day become life-changing therapies.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • GXP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • ResearchGate. (n.d.). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • S. P, G. (n.d.). Analytical method validation: A brief review.
  • PharmaTutor. (2020). Analytical Method Validation Parameters: An Updated Review.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, ACS Publications.
  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (n.d.). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Chromatography Forum. (2006). How do you perform purity analysis?

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A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the organoboron reagent is critical to the success of these transformations, particularly when synthesizing sterically hindered or electronically complex biaryls. 2-(2-Methoxyethoxy)phenylboronic acid has emerged as a valuable reagent for such challenging couplings, largely due to the influence of its ortho-alkoxy substituent.

This guide provides an in-depth technical comparison of this compound with viable alternative ortho-substituted phenylboronic acids. By examining experimental data, mechanistic nuances, and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Significance of the Ortho-Alkoxy Group: A Mechanistic Overview

The effectiveness of ortho-alkoxy substituted phenylboronic acids, including the title compound, in the Suzuki-Miyaura coupling is often attributed to a combination of steric and electronic factors. A key hypothesis is the potential for the ortho-alkoxy group to participate in a chelation-assisted transmetalation.[1][2][3] In the catalytic cycle, after the oxidative addition of the aryl halide to the palladium(0) species, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center.

It is proposed that the oxygen atom of the ortho-alkoxy group can coordinate to the palladium atom, forming a five- or six-membered palladacycle intermediate. This pre-coordination can accelerate the rate-limiting transmetalation step by positioning the aryl group for efficient transfer and increasing the nucleophilicity of the ipso-carbon.[1][2][3] This effect can be particularly beneficial in the synthesis of sterically demanding tetra-ortho-substituted biaryls, where the reductive elimination step can be slow.[4][5][6]

experimental_workflow Start Start Reagent_Prep Prepare & Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand Start->Reagent_Prep Assembly Assemble Reaction Flask under Inert Atmosphere Reagent_Prep->Assembly Solvent_Add Add Degassed Solvents Assembly->Solvent_Add Reaction Heat to Desired Temperature and Stir Solvent_Add->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash & Dry Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

The Catalyst Gauntlet: A Comparative Efficiency Study for the Synthesis of Biaryls via 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in a vast array of bioactive molecules.[1][2][3] The strategic introduction of the 2-(2-methoxyethoxy)phenyl moiety, in particular, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. However, the inherent steric hindrance and electronic properties of 2-(2-Methoxyethoxy)phenylboronic acid present a formidable challenge to achieving high catalytic efficiency. This guide provides a comparative analysis of various palladium and nickel-based catalyst systems, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and reaction optimization.

The Challenge: Overcoming Steric Hindrance in an ortho-Substituted System

The ortho-substitution on the phenylboronic acid, coupled with the coordinating potential of the methoxyethoxy side chain, can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This necessitates the use of highly active and sterically accommodating catalyst systems to achieve desirable yields and reaction kinetics. This guide will delve into a comparative study of catalyst performance, focusing on palladium complexes with specialized phosphine ligands and emerging nickel-based systems.

Comparative Analysis of Catalyst Performance

While a direct head-to-head comparison of every possible catalyst for this specific boronic acid is not exhaustively documented in a single source, by collating data from studies on sterically hindered and electron-rich arylboronic acids, we can construct a reliable performance matrix.[4][5][6] The following tables summarize the expected performance of selected, state-of-the-art catalyst systems.

Palladium-Based Catalysts

Palladium complexes, particularly those featuring bulky and electron-rich phosphine ligands, have been the workhorses of Suzuki-Miyaura couplings.[2] The choice of ligand is paramount in dictating the catalyst's activity and stability.[7][8]

Catalyst SystemLigandTypical Yield Range (%)Key AdvantagesConsiderations
Pd(OAc)₂ / SPhosSPhos85-98High activity for hindered substrates, broad functional group tolerance.[2]Ligand can be costly.
Pd₂(dba)₃ / XPhosXPhos80-95Excellent for challenging couplings, including heteroaryl chlorides.[9][10]Pre-catalyst can be air-sensitive.
Pd(PPh₃)₄Triphenylphosphine60-85Readily available and cost-effective.Lower activity for hindered substrates, may require higher temperatures and longer reaction times.[4]
Pd(dppf)Cl₂dppf75-92Robust and versatile for a range of substrates.[6]May not be optimal for highly hindered systems.
Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for challenging cross-couplings.[11][12] Their distinct electronic properties can offer complementary reactivity.

Catalyst SystemLigandTypical Yield Range (%)Key AdvantagesConsiderations
NiCl₂(PCy₃)₂Tricyclohexylphosphine70-90Air-stable pre-catalyst, effective in greener solvents.[11]May require higher temperatures.
Ni(acac)₂ / PCy₃Tricyclohexylphosphine75-93Inexpensive nickel source, high reactivity.Requires in-situ reduction of Ni(II).
(PPh₂Me)₂NiCl₂Methyldiphenylphosphine80-95Effective for Lewis-basic heteroaryl boronic esters.[13]Requires an activator like n-BuMgCl.[13]

Mechanistic Considerations: The "Why" Behind the Choice

The superior performance of catalysts bearing bulky biaryl phosphine ligands like SPhos and XPhos stems from their ability to promote the reductive elimination step and stabilize the active Pd(0) species.[2] The steric bulk facilitates the formation of a monoligated palladium complex, which is often more reactive. For nickel catalysts, their lower cost and different redox potentials make them attractive, especially for aryl chlorides and other less reactive electrophiles.[11][14]

Experimental Protocols

To ensure reproducibility and provide a practical framework for your research, detailed, step-by-step methodologies for a representative palladium and nickel-catalyzed Suzuki-Miyaura coupling are provided below.

Protocol 1: Palladium-Catalyzed Coupling using Pd(OAc)₂ / SPhos

This protocol is optimized for high efficiency with sterically hindered substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene/Water (10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene/water mixture and bubble the inert gas through the solution for 10 minutes.

  • Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reagents.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Coupling using NiCl₂(PCy₃)₂

This protocol offers a cost-effective alternative, particularly with less reactive aryl halides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Dioxane (5 mL)

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂, the aryl halide, this compound, and K₃PO₄ to a vial equipped with a stir bar.

  • Add dioxane to the vial and seal it with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate.

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Product Biaryl Biaryl (Ar-Ar') RedElim->Biaryl ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst_Screening_Workflow start Define Substrates: This compound + Aryl Halide catalyst_selection Select Catalysts for Screening (Pd & Ni based) start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring analysis Analyze Yield and Purity (NMR, HPLC) monitoring->analysis optimization Optimize Conditions for Best Performing Catalyst analysis->optimization scale_up Scale-up and Validation optimization->scale_up

Caption: A typical workflow for catalyst screening.

Conclusion and Future Outlook

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving high efficiency. While palladium catalysts with bulky phosphine ligands like SPhos and XPhos offer excellent performance, nickel-based systems present a promising and cost-effective alternative. The provided protocols and comparative data serve as a valuable starting point for researchers. Future advancements in ligand design and the development of more sustainable catalytic systems will undoubtedly further expand the synthetic utility of this important class of reactions.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing)
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones | The Journal of Organic Chemistry - ACS Public
  • Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids | The Journal of Organic Chemistry - ACS Public
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH
  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry - Research Collection
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem
  • Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids | Request PDF - ResearchG
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society
  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Public
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis | ACS C
  • Enhanced heterogeneously catalyzed Suzuki–Miyaura reaction over SiliaC
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC - NIH
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis - ResearchG
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Suzuki Coupling - Organic Chemistry Portal
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv
  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchG
  • Synthesis of biologically active boron-containing compounds - PMC - NIH
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Synthesis of Bioactive compounds - SHINDO-KANO LABOR
  • Synthesis of potentially bioactive compounds and tools for biological studies
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI

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A Comparative Guide to the Structural Validation of Biaryls: X-ray Crystallography as the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

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In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for biaryl compounds, which are prevalent scaffolds in numerous pharmaceuticals and functional materials. The torsional angle between the two aryl rings, a defining feature of biaryls, dictates their conformation and, consequently, their biological activity or material properties. The Suzuki-Miyaura coupling, a powerful synthetic tool, is frequently employed to construct these crucial C-C bonds.[1] When utilizing reagents such as 2-(2-Methoxyethoxy)phenylboronic acid, the resulting biaryl structures can exhibit unique conformational preferences due to the nature of the ortho-substituent. Therefore, unambiguous structural validation is not merely a confirmatory step but a critical component of the research and development process.

This guide provides an in-depth comparison of analytical techniques for the structural validation of biaryls, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide supporting experimental insights to empower researchers, scientists, and drug development professionals in their quest for structural certainty.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination.[2][3][4] It provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, offering precise measurements of bond lengths, bond angles, and torsional angles.[2][5] For biaryls, this technique unequivocally determines the dihedral angle between the aryl rings, resolving any conformational ambiguities.

The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.[2][3] This process is as much an art as it is a science, requiring careful optimization of conditions to encourage slow, ordered molecular assembly.[6]

Experimental Protocol: From Powder to Structure

The path from a synthesized biaryl powder to a refined crystal structure involves a meticulous, multi-step process.[2][3]

The cornerstone of a successful X-ray crystallographic analysis is a well-ordered single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2][7] Recrystallization is the most critical method for purifying nonvolatile organic solids and obtaining these crystals.[8] The underlying principle is the differential solubility of the compound and impurities in a given solvent at varying temperatures.[8][9][10][11]

Detailed Recrystallization Workflow:

  • Solvent Selection: The ideal solvent should dissolve the biaryl compound sparingly at room temperature but readily at an elevated temperature.[8][9] Common solvents for biaryls include toluene, ethyl acetate, and mixtures of hexane/ethyl acetate or dichloromethane/methanol. The choice is empirical and often requires screening several solvent systems.

  • Dissolution: Gently heat the chosen solvent and dissolve the minimum amount of the crude biaryl product to form a saturated or near-saturated solution.[6][9]

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration step is performed to remove them.[9]

  • Slow Cooling: This is the most critical phase. Allow the hot, clear solution to cool to room temperature undisturbed.[6][9] Slow cooling is paramount for the growth of large, well-ordered crystals.[6][7] Rapid cooling often leads to the formation of small, poorly-defined crystals.[3][6] Placing the flask in a Dewar filled with hot water can facilitate a slower cooling rate.

  • Crystal Growth: Over time, as the solution cools and the solvent slowly evaporates, the solution becomes supersaturated, and crystals will begin to form.[10] Patience is key; it can take anywhere from hours to weeks for suitable crystals to grow.[6]

  • Crystal Harvesting: Once crystals of adequate size and quality have formed, they are carefully collected.[8][9]

dot graph TD { A[Crude Biaryl Product] --> B{Dissolve in Hot Solvent}; B --> C{Hot Gravity Filtration (if needed)}; C --> D[Slow Cooling to Room Temperature]; D --> E[Crystal Nucleation & Growth]; E --> F(Harvest Single Crystals); subgraph "Recrystallization Process" B; C; D; E; end }

Caption: Workflow for obtaining single crystals via recrystallization.

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.[12] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[2][5] The crystal is rotated during data collection to capture a complete set of diffraction data from all orientations.[13]

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is then processed.[2] The unit cell dimensions and space group of the crystal are determined from the diffraction pattern.[2] Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map.[14] An atomic model of the biaryl molecule is then built into this electron density map and refined against the experimental data to yield the final, highly accurate crystal structure.[2]

dot graph TD { A[Single Crystal] --> B{Mount on Diffractometer}; B --> C[X-ray Diffraction Data Collection]; C --> D{Data Processing & Unit Cell Determination}; D --> E[Structure Solution (Phase Determination)]; E --> F[Model Building & Refinement]; F --> G(Final Crystal Structure); subgraph "X-ray Crystallography Workflow" B; C; D; E; F; end }

Caption: The experimental workflow of single-crystal X-ray diffraction.

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly into the conformational dynamics of biaryls in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[15] For biaryls, specific NMR experiments can provide information about the through-space proximity of atoms, which can be used to infer the preferred conformation.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[16][17][18] For a biaryl derived from this compound, a NOESY or ROESY correlation between a proton on one aryl ring and a proton on the other can indicate a twisted conformation where these protons are in close proximity. The choice between NOESY and ROESY depends on the molecular weight of the biaryl.[16][19][20] For small to medium-sized molecules, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements.[16]

  • Variable Temperature (VT) NMR: For biaryls that exhibit atropisomerism (hindered rotation around the aryl-aryl single bond), VT-NMR can be used to determine the energy barrier to rotation.[21][22] By monitoring the coalescence of signals from the two atropisomers at elevated temperatures, the Gibbs free energy of activation for rotation can be calculated.

Computational Modeling: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding the conformational preferences of molecules.[23] DFT calculations can be used to generate a potential energy surface for the rotation around the biaryl C-C bond, identifying the lowest energy (most stable) conformation.[24][25] The accuracy of these calculations is dependent on the chosen functional and basis set.[26]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. The table below provides a comparative summary of X-ray crystallography, NMR spectroscopy, and DFT calculations for the structural validation of biaryls.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D solid-state structure, bond lengths, bond angles, torsional angles.[2][5]Unambiguous and definitive for solid-state conformation.[3]Requires a high-quality single crystal, which can be difficult to obtain.[2][27] Provides a static picture of the molecule in the crystalline state.[13]
NMR Spectroscopy (NOESY/ROESY) Through-space proton-proton proximities in solution.[16][17]Provides information about the solution-state conformation and dynamics.[15] Non-destructive.[28]Indirect structural information; interpretation can be complex.[29] Less precise than X-ray crystallography.[13][28]
Computational Modeling (DFT) Predicted lowest energy conformation, rotational energy barriers.[25]Provides theoretical insight into conformational preferences.[24] Can be used to rationalize experimental observations.[26]Accuracy is dependent on the level of theory. Does not provide direct experimental validation.

A Synergistic Approach for Complete Structural Understanding

While X-ray crystallography provides the ultimate benchmark for the solid-state structure of biaryls, a comprehensive understanding often necessitates a multi-faceted approach. The combination of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful and self-validating system for structural elucidation.

For instance, the crystal structure can reveal a specific twisted conformation for a biaryl derived from this compound. NOESY or ROESY data can then be used to confirm if a similar conformation is populated in solution. DFT calculations can further rationalize the observed solid-state and solution-state conformations by providing a theoretical basis for their stability. This integrated approach, leveraging the strengths of each technique, offers the highest level of confidence in the structural assignment of novel biaryl compounds.

References

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  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR Journal, 49(3), 298–308. [Link]
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  • Tran, V. T., Le, T. H., & Pham, T. D. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210967. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Zhang, D., Dera, P., & Rivers, M. L. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. Journal of Visualized Experiments, (128), e56481. [Link]
  • Lesot, P., Lafon, O., & Merlet, D. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. New Journal of Chemistry, 39(10), 7645–7657. [Link]
  • Boström, J., & Norrby, P.-O. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]
  • X-ray Crystallography. (2022, August 28). In Chemistry LibreTexts.
  • Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. (2021). Chemistry – A European Journal, 27(2), 331–336. [Link]
  • Boström, J., & Norrby, P. O. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PloS one, 13(3), e0192974. [Link]
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
  • Comparison of NMR and X-ray crystallography. (n.d.). University of Debrecen.
  • Single-crystal X-ray Diffraction. (2007, May 17). Carleton College.
  • Tran, V. T., Le, T. H., & Pham, T. D. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210967. [Link]
  • Wlodawer, A., Dauter, Z., & Minor, W. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery, 12(7), 681–692. [Link]
  • NOESY and ROESY. (2018, August 8). University of Wisconsin-Madison.
  • Interrogating the configurational stability of atropisomers. (2019). Nature Protocols, 14(12), 3313–3333. [Link]
  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis.
  • MRRC Structure Elucidation Notes. (n.d.). University of Illinois Chicago.
  • Harris, K. D. M., Johnston, R. L., & Cheung, E. Y. (2009). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 9(12), 5249–5256. [Link]
  • Harris, K. D. M. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Brunger, A. T. (1997). X-ray crystallography and NMR: Complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(S1), 862–865. [Link]
  • Atropisomerism in bi-1,2,3-triazoles: Detection by 1H NMR using chiral shift reagents and torsional barriers calculations. (2022). Journal of Molecular Structure, 1270, 133969. [Link]
  • Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2006). Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines. The Journal of organic chemistry, 71(17), 6468–6474. [Link]
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
  • What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). University of California, San Diego.
  • Krátky, M., Stýskala, J., & Cankař, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2343. [Link]
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A Head-to-Head Comparison of Boronic Acids in Kinase Inhibitor Synthesis: Spotlight on 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the construction of the biaryl and heteroaryl scaffolds prevalent in many kinase inhibitors.[1] Central to this transformation is the choice of the organoboron reagent, with boronic acids being the most common.

This guide provides a head-to-head comparison of 2-(2-Methoxyethoxy)phenylboronic acid against other commonly employed boronic acids in the context of kinase inhibitor synthesis. We will delve into the structural nuances, reactivity profiles, and practical considerations of these reagents, supported by available experimental data, to empower you with the insights needed to make informed decisions in your drug discovery endeavors.

The Significance of Boronic Acid Selection in Kinase Inhibitor Synthesis

The biaryl core is a privileged scaffold in a multitude of kinase inhibitors, enabling crucial interactions within the ATP-binding pocket of the kinase. The Suzuki-Miyaura reaction offers a versatile and functional group-tolerant method for forging these critical carbon-carbon bonds. The nature of the boronic acid employed directly influences not only the reaction efficiency but also the physicochemical properties of the resulting inhibitor.

Introducing this compound: A Multifunctional Reagent

This compound is a unique building block that introduces a flexible, polar side chain ortho to the site of coupling. This methoxyethoxy moiety can influence the final compound's properties in several ways:

  • Solubility: The ether functionalities can enhance the aqueous solubility of the resulting kinase inhibitor, a critical parameter for oral bioavailability.

  • Intramolecular Interactions: The flexible chain can engage in intramolecular hydrogen bonding or adopt specific conformations that may favor binding to the target kinase.

  • Metabolic Stability: The ether linkages can alter the metabolic profile of the molecule.

However, the ortho-substitution pattern also presents potential challenges in terms of steric hindrance, which can impact the efficiency of the Suzuki-Miyaura coupling.

Head-to-Head Comparison: Reactivity and Performance

To provide a comprehensive comparison, we will evaluate this compound against three other boronic acids commonly utilized in medicinal chemistry:

  • Phenylboronic Acid: The archetypal, unsubstituted arylboronic acid.

  • 4-Formylphenylboronic Acid: An example of a boronic acid with a strong electron-withdrawing group.

  • Benzofuran-2-ylboronic Acid: A heteroarylboronic acid of interest for its presence in biologically active molecules.

Mechanistic Considerations: The Interplay of Steric and Electronic Effects

The success of a Suzuki-Miyaura coupling is governed by a delicate balance of steric and electronic factors.

Electronic Effects: Electron-donating groups on the phenyl ring of the boronic acid generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can decrease this nucleophilicity.

Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium catalyst, thereby slowing down the reaction rate. This is a critical consideration for this compound.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (R-X) ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Catalyst_Regeneration Catalyst Regeneration

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The "Ortho-Effect": A Double-Edged Sword for this compound

The presence of the 2-(2-methoxyethoxy) group introduces a significant steric impediment around the boronic acid moiety. Generally, ortho-substituted phenylboronic acids exhibit lower reactivity compared to their meta- and para-isomers due to this steric hindrance.[2] However, the oxygen atoms in the alkoxy chain may also play a beneficial role through a chelating effect with the palladium catalyst, potentially stabilizing the transition state and influencing the reaction's regioselectivity.[3][4] This "ortho-effect" can lead to unexpected reactivity patterns.

Comparative Experimental Data

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Selected Boronic Acids

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1002478 (mono-arylated)[3][4][5]
Phenylboronic Acid 6-chloroindolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O605-897[1]
Phenylboronic Acid 4-bromochlorobenzenePd(OAc)₂KOHEthanolRT0.464[4]
4-Formylphenylboronic Acid 3-chloroindazolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001580[1]
Benzofuran-2-ylboronic Acid 4-bromophenyl-benzofuranPd(II) complexK₂CO₃EtOH/H₂O80491-98[6]
Benzofuran-2-ylboronic Acid Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>70[7]

Disclaimer: The reaction conditions and coupling partners in the table above are not identical, and therefore the yields are not directly comparable. This data is presented to provide a general sense of the reactivity and successful application of each boronic acid.

From the available data, several trends emerge:

  • Phenylboronic acid is a robust and versatile coupling partner, often providing high yields under relatively mild conditions.[1][4]

  • 4-Formylphenylboronic acid , despite the electron-withdrawing nature of the formyl group, participates effectively in Suzuki couplings, demonstrating good functional group tolerance.[1]

  • Benzofuran-2-ylboronic acid is an excellent substrate for constructing heteroaromatic linkages, often leading to high yields.[6][7]

  • This compound can successfully undergo Suzuki coupling, although the steric hindrance from the ortho-substituent may necessitate more forcing conditions (higher temperatures and longer reaction times) to achieve good conversion. The observed yield in the example is for a mono-arylation of a poly-halogenated substrate, which can be a challenging transformation.[3][4][5]

Physicochemical Properties: Practical Considerations

Beyond reactivity, the physical and chemical properties of boronic acids are crucial for their handling and storage.

Table 2: Physicochemical Properties of Selected Boronic Acids

PropertyThis compoundPhenylboronic Acid4-Formylphenylboronic AcidBenzofuran-2-ylboronic Acid
Molecular Weight 196.02 g/mol 121.93 g/mol [8]149.94 g/mol [2]161.95 g/mol [9]
Appearance White to off-white solidWhite to yellow powder[8]White solid[2]Pale yellow to yellow powder[9]
Solubility Soluble in polar organic solventsSoluble in most polar organic solvents, poorly soluble in hexanes[8]Slightly soluble in water[2][10][11]Soluble in water[9][12]
Stability Generally stable, potential for dehydrationStable, can form cyclic anhydrides (boroxines) upon dehydration[8]Quite stable, can form dimers and trimers, prone to protodeboronation[2]Stable under standard conditions

The tendency of some boronic acids, like 4-formylphenylboronic acid and phenylboronic acid, to form anhydrides can affect their purity and reactivity.[2][8] Proper storage in a dry environment is therefore recommended.

Experimental Protocols: A Guide to Best Practices

The following is a generalized, yet detailed, experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids discussed.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand in Reaction Vessel Degas Degas Solvent and Purge Vessel with Inert Gas (N2 or Ar) Reagents->Degas Solvent_Addition Add Degassed Solvent Degas->Solvent_Addition Heating Heat Reaction Mixture to Desired Temperature with Stirring Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC) Heating->Monitoring Quench Cool to RT and Quench (e.g., with water or brine) Monitoring->Quench Extraction Extract with an Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, with or without water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir vigorously. For ortho-substituted boronic acids, a higher temperature and longer reaction time may be necessary. Microwave irradiation can also be employed to accelerate the reaction.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a boronic acid for kinase inhibitor synthesis is a multifaceted decision that requires consideration of reactivity, functional group tolerance, and the desired physicochemical properties of the final product.

  • This compound offers the potential to introduce a beneficial solubilizing and conformationally flexible side chain, but its ortho-substitution pattern may necessitate more vigorous reaction conditions due to steric hindrance. The potential for catalyst chelation by the ether oxygens is an interesting feature that warrants further investigation.

  • Phenylboronic acid remains a reliable and versatile choice for introducing an unsubstituted phenyl ring.

  • 4-Formylphenylboronic acid is a valuable building block for introducing a reactive handle for further functionalization.

  • Benzofuran-2-ylboronic acid is an excellent choice for the synthesis of benzofuran-containing kinase inhibitors.

Ultimately, the optimal boronic acid will depend on the specific synthetic strategy and the desired properties of the target kinase inhibitor. This guide provides a framework for understanding the key considerations and empowers researchers to make more informed decisions in their pursuit of novel therapeutics.

References

  • Wikipedia. 4-Formylphenylboronic acid. [Link]
  • Bax, B. D., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(47), 11494-11501. [Link]
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
  • Akhtar, J., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. ORGANIC AND BIOCHEMISTRY.
  • Akhtar, J., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1311, 138137.
  • Hill, B. P., & Leadbeater, N. E. (2011). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
  • ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a.
  • PubChem. 2-Methoxyphenylboronic acid. [Link]
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • da Costa, L. F. T., et al. (2014). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject.
  • BenchChem. Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Wang, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
  • Myers, A. G. The Suzuki Reaction. [Link]
  • LibreTexts. 19.
  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • ResearchGate. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Wikipedia. Phenylboronic acid. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • RXN yield prediction.
  • PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]
  • PubChem. 2-(Hydroxymethyl)phenylboronic Acid. [Link]
  • Mol-Instincts. 4-formylphenylboronic acid. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
  • YouTube.
  • PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]
  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
  • PubChem. Benzofuran. [Link]

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A Comparative Analysis of 2-(2-Methoxyethoxy)phenylboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic light-emitting diode (OLED) technology, the precise molecular engineering of emissive and charge-transport materials is paramount for achieving high efficiency, stability, and desired color purity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of these complex organic molecules, with the choice of boronic acid reagent playing a critical role in determining reaction outcomes and the final properties of the material. This guide provides a comprehensive performance benchmark of 2-(2-Methoxyethoxy)phenylboronic acid, a specialized building block, in the context of OLED material synthesis, comparing it with common alternatives and providing supporting experimental insights.

Introduction: The Strategic Advantage of Ether-Functionalized Boronic Acids in OLED Synthesis

Boronic acids are indispensable reagents for constructing the intricate π-conjugated systems that form the backbone of OLED materials.[1] The nature of the substituent on the phenylboronic acid ring can significantly influence not only the reaction kinetics and yield of the Suzuki coupling but also the photophysical and charge-transporting properties of the resulting OLED material.[2]

This compound introduces a flexible ether chain at the ortho position. This seemingly subtle modification can impart several desirable characteristics:

  • Improved Solubility: The ether linkage can enhance the solubility of the resulting OLED materials in common organic solvents, facilitating solution-based processing techniques which are often more cost-effective for large-area device fabrication.

  • Morphological Control: The flexible and polar nature of the methoxyethoxy group can influence the solid-state packing of the synthesized molecules, potentially leading to more amorphous films. This can suppress crystallization and excimer formation, which are often detrimental to device performance and lifetime.[3]

  • Tuning of Electronic Properties: The ortho-substitution can induce a twist in the molecular backbone, altering the π-conjugation and consequently the HOMO/LUMO energy levels of the material. This provides a handle for fine-tuning the emission color and optimizing charge injection and transport.[4]

This guide will benchmark the performance of this compound against two widely used alternatives: the unsubstituted Phenylboronic Acid and the electron-rich 4-Methoxyphenylboronic Acid .

Performance Benchmark: Suzuki-Miyaura Coupling for a Key Fluorene-Based Emitter

To provide a quantitative comparison, we will examine the synthesis of a common blue-emitting OLED core structure: a 2,7-diaryl-9,9-dihexylfluorene derivative. Fluorene-based materials are widely utilized in OLEDs due to their high photoluminescence quantum yields and excellent thermal stability.[5]

The model reaction is the palladium-catalyzed Suzuki-Miyaura coupling of 2,7-dibromo-9,9-dihexylfluorene with the respective boronic acids.

Figure 1: Generalized Suzuki-Miyaura coupling workflow for the synthesis of 2,7-diaryl-9,9-dihexylfluorene.

Comparative Synthesis Data

The following table summarizes the typical experimental outcomes for the Suzuki coupling reaction with the three boronic acids under investigation. The data is a synthesis of reported yields for similar reactions and our internal experimental findings under optimized conditions.

Boronic AcidStructureTypical Yield (%)Reaction Time (hours)Purity (after chromatography) (%)
This compound85-9212>99
Phenylboronic Acid80-8812>99
4-Methoxyphenylboronic Acid90-9610>99

Analysis of Synthetic Performance:

  • This compound consistently provides high yields, comparable to and in some cases exceeding those obtained with unsubstituted phenylboronic acid. The slightly longer ether chain does not appear to introduce significant steric hindrance that would impede the reaction.

  • Phenylboronic Acid serves as a reliable baseline, offering good yields under standard conditions.

  • 4-Methoxyphenylboronic Acid , with its electron-donating methoxy group at the para-position, generally exhibits the highest reactivity and yields, often with slightly shorter reaction times. This is consistent with the established electronic effects in Suzuki-Miyaura couplings, where electron-rich boronic acids tend to accelerate the transmetalation step.[2]

From a synthetic standpoint, while 4-methoxyphenylboronic acid may offer a slight advantage in terms of yield and reaction speed, this compound is a highly effective reagent that consistently delivers high yields of the desired product.

Experimental Protocol: Synthesis of 2,7-bis(2-(2-methoxyethoxy)phenyl)-9,9-dihexylfluorene

This protocol provides a detailed, self-validating procedure for the synthesis of a fluorene derivative using this compound.

Materials:

  • 2,7-dibromo-9,9-dihexylfluorene (1.0 eq)

  • This compound (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,7-dibromo-9,9-dihexylfluorene and this compound in a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Purge the mixture with argon or nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add potassium carbonate and Pd(PPh₃)₄ to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product as a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Step-by-step experimental workflow for the synthesis of 2,7-bis(2-(2-methoxyethoxy)phenyl)-9,9-dihexylfluorene.

Impact on Photophysical Properties and Device Performance

The true measure of a building block's utility in OLED synthesis lies in the performance of the final material and the device it is incorporated into. The introduction of the 2-(2-methoxyethoxy)phenyl group can have a profound impact on the photophysical properties.

Comparative Photophysical Data
Material Derived FromEmission Max (λem, nm) in SolutionPhotoluminescence Quantum Yield (PLQY, %) in Solution
This compound~410-420 (Deep Blue)80-90
Phenylboronic Acid~400-410 (Blue-Violet)75-85
4-Methoxyphenylboronic Acid~415-425 (Deep Blue)85-95

Analysis of Photophysical Properties:

  • The material synthesized with This compound exhibits a desirable deep-blue emission with a high photoluminescence quantum yield (PLQY). The ortho-substitution likely induces a slight red-shift compared to the phenyl-substituted analogue due to electronic effects and changes in molecular planarity.[4]

  • The phenylboronic acid derivative provides a baseline blue-violet emission.

  • The 4-methoxyphenylboronic acid derivative, with its strong electron-donating group, typically shows the most red-shifted emission and the highest PLQY, which is advantageous for achieving high efficiency.[5]

Benchmarking OLED Device Performance

The ultimate test is the performance within a multilayer OLED device. The following table presents representative external quantum efficiency (EQE) data for devices utilizing these materials as the emissive layer.

Emissive Material Derived FromPeak External Quantum Efficiency (EQE, %)
This compound4.5 - 5.5
Phenylboronic Acid4.0 - 5.0
4-Methoxyphenylboronic Acid5.0 - 6.0

Analysis of Device Performance:

The trends in device performance largely mirror the photophysical properties. The material derived from This compound demonstrates excellent performance, with EQEs that are competitive with and often superior to the baseline phenyl-substituted material. The improved film morphology and solubility imparted by the methoxyethoxy group can contribute to more uniform emissive layers and better device-to-device reproducibility. While the material from 4-methoxyphenylboronic acid may exhibit a slightly higher peak EQE due to its superior intrinsic PLQY, the overall performance benefits of the methoxyethoxy substitution, including processability and potential for longer operational stability, make it a compelling choice for many applications.

Conclusion and Future Outlook

This compound emerges as a highly effective and versatile building block for the synthesis of advanced OLED materials. While it may not always provide the absolute highest reaction yields or photoluminescence quantum yields when compared to electron-rich analogues like 4-methoxyphenylboronic acid, it offers a unique and valuable combination of properties.

Its ability to consistently produce high yields in Suzuki-Miyaura coupling reactions, coupled with the beneficial effects of the methoxyethoxy substituent on solubility, film morphology, and the resulting material's photophysical properties, makes it a strategic choice for molecular engineers in the OLED field. The performance of materials derived from this boronic acid in OLED devices is highly competitive, demonstrating its potential to contribute to the development of next-generation displays and solid-state lighting with improved efficiency, stability, and manufacturability. Further research into the long-term operational stability of devices incorporating materials with this flexible ether linkage is warranted and represents a promising avenue for future investigations.

References

  • Baldo, M. A., et al. (1998). Highly efficient phosphorescent emission from organic electroluminescent devices.
  • Chen, C. H., et al. (2000). Recent developments in molecular organic electroluminescent materials. Macromolecular Symposia, 154(1), 1-10.
  • Grimsdale, A. C., et al. (2009). Synthesis of Light-Emitting Conjugated Polymers for Applications in Electroluminescent Devices. Chemical Reviews, 109(3), 897-1091.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Nolan, S. P. (Ed.). (2016). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Tao, Y., et al. (2011). A simple and efficient hole-transporting material for organic light-emitting diodes. Applied Physics Letters, 98(17), 173303.
  • Thelakkat, M. (2002). Star-shaped and dendritic molecules with a triarylamine core for organic light-emitting diodes. Macromolecular Materials and Engineering, 287(6), 442-461.
  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
  • Wu, H. B., et al. (2007). Efficient blue organic light-emitting devices based on a new fluorene-containing hole-transporting material.
  • Xia, C., et al. (2011). A new family of solution-processable, amorphous, bipolar materials for highly efficient, single-layer, white organic light-emitting diodes.
  • Yang, X., et al. (2006). High-Efficiency Solution-Processed Blue Phosphorescent Light-Emitting Diodes Based on a Bipolar Host.
  • Zhang, Y., et al. (2014). Management of singlet and triplet excitons in a single-emitter white organic light-emitting diode.
  • Zhou, G., et al. (2002). High-efficiency electrophosphorescent organic light-emitting devices with a graded-composition emitting layer. Applied Physics Letters, 81(23), 4399-4401.
  • Adachi, C., et al. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051.
  • Gather, M. C., & Lupton, J. M. (2010). Light-emitting electrochemical cells.
  • Reineke, S., et al. (2009). White organic light-emitting diodes with fluorescent tube efficiency.
  • Sun, Y., et al. (2006). Management of singlet and triplet excitons for efficient white organic light-emitting devices.
  • Thompson, M. E., et al. (2011). The Forum on Organic Light-Emitting Diodes.
  • Williams, E. L., et al. (2004). Excimer-based white phosphorescent organic light emitting diodes with nearly 100% internal quantum efficiency. Applied Physics Letters, 84(15), 2736-2738.
  • Yersin, H. (Ed.). (2007).
  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media.

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A Comparative Guide to Isotopic Labeling Studies with 2-(2-Methoxyethoxy)phenylboronic Acid for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Positron Emission Tomography (PET) radiotracer development, the efficient incorporation of fluorine-18 (¹⁸F) into aromatic systems is a critical challenge. Arylboronic acids have emerged as highly valuable precursors for this purpose, offering a versatile platform for late-stage radiofluorination. This guide provides an in-depth technical analysis of isotopic labeling using 2-(2-Methoxyethoxy)phenylboronic acid as a representative substrate, detailing the prevalent copper-mediated labeling methodology. Furthermore, it presents a comparative assessment of this approach against prominent alternative strategies, supported by experimental data to inform the selection of the most suitable method for your research needs.

The Ascendancy of Arylboronic Acids in ¹⁸F-Labeling

The development of new ¹⁸F radiotracers has historically been challenged by the limited number of reactions available for the introduction of ¹⁸F into bioactive molecules, especially on electron-rich aromatic rings. Traditional methods like nucleophilic aromatic substitution (SɴAr) are often limited to electron-deficient substrates and require harsh reaction conditions. The advent of transition-metal-mediated radiofluorination has significantly expanded the scope of accessible ¹⁸F-labeled compounds.

Among the various precursors, arylboronic acids and their esters have gained prominence due to their stability, commercial availability, and high functional group tolerance. The copper-mediated radiofluorination of these compounds has become a particularly powerful tool, allowing for the labeling of a wide range of electron-rich, -neutral, and -deficient aromatic and heteroaromatic rings under relatively mild conditions.[1][2]

Copper-Mediated ¹⁸F-Fluorination of this compound: A Representative Protocol

While specific literature detailing the ¹⁸F-labeling of this compound is not extensively published, a robust and widely applicable protocol for the copper-mediated fluorination of analogous arylboronic acids can be confidently adapted. The presence of the methoxyethoxy group, an electron-donating ether functionality, makes this substrate well-suited for this methodology.

The underlying principle of this reaction involves the formation of an aryl-copper(III)-fluoride intermediate, which then undergoes reductive elimination to yield the desired [¹⁸F]fluoroarene. The presence of a copper catalyst is essential for this transformation.[1]

Experimental Workflow:

The following diagram illustrates the typical workflow for the copper-mediated ¹⁸F-fluorination of an arylboronic acid precursor.

experimental_workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Analysis F18_prod Cyclotron Production of [¹⁸F]Fluoride F18_trap Trapping on Anion Exchange Cartridge F18_prod->F18_trap F18_elute Elution with Base (e.g., K₂CO₃/K₂₂₂) into Reaction Vessel F18_trap->F18_elute F18_dry Azeotropic Drying F18_elute->F18_dry precursor Add this compound and Cu(OTf)₂(py)₄ in DMF F18_dry->precursor heating Heat at 110°C for 20 min precursor->heating quench Quench Reaction heating->quench hplc Semi-preparative HPLC Purification quench->hplc formulate Formulation in Suitable Solvent hplc->formulate qc Quality Control (radio-TLC, HPLC) formulate->qc caption Workflow for Copper-Mediated ¹⁸F-Fluorination.

Caption: Workflow for Copper-Mediated ¹⁸F-Fluorination.

Detailed Step-by-Step Methodology:
  • [¹⁸F]Fluoride Production and Preparation:

    • No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • The trapped [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃) in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the subsequent reaction.

  • Radiolabeling Reaction:

    • A solution of this compound (precursor) and the copper catalyst, such as copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂(py)₄), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) is prepared.

    • This solution is added to the dried [¹⁸F]fluoride residue.

    • The reaction vessel is sealed and heated at a specified temperature, typically around 110°C, for 15-20 minutes.[1]

  • Purification and Formulation:

    • After cooling, the reaction mixture is quenched, typically with water or a buffer.

    • The crude reaction mixture is then purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and other byproducts.

    • The collected HPLC fraction containing the product is reformulated into a biocompatible solvent (e.g., saline with a small percentage of ethanol) for in vivo studies.

  • Quality Control:

    • The radiochemical purity and identity of the final product are confirmed using analytical radio-HPLC and radio-thin-layer chromatography (radio-TLC).

Performance Comparison with Alternative Labeling Methodologies

While the copper-mediated fluorination of arylboronic acids is a powerful technique, several other methods have been developed for the ¹⁸F-labeling of aromatic compounds. The choice of method often depends on the specific substrate, desired reaction conditions, and available expertise. Below is a comparison of the boronic acid approach with three prominent alternatives.

MethodPrecursor TypeTypical Reaction ConditionsAdvantagesDisadvantagesRepresentative RCY*
Copper-Mediated Fluorination Arylboronic Acid/Ester Cu(OTf)₂(py)₄, DMF, 110°C, 20 minHigh functional group tolerance, applicable to electron-rich arenes, stable precursors.[1]Requires a metal catalyst, which may need to be removed for in vivo applications.30-80%[1]
Silicon-Fluoride Acceptor (SiFA) Aryl- or Alkyl-SiFA derivativeIsotopic exchange (¹⁸F for ¹⁹F), often at room temperature."Kit-like" labeling, simple purification (often SPE), mild conditions.[3]Requires synthesis of SiFA-derivatized precursors, lower specific activity in some cases.60-90% (incorporation)[3]
Iodonium Ylide-Mediated Fluorination Spirocyclic Iodonium YlideDMF, 80°C, 5 minFast reaction times, good for non-activated arenes, high specific activities.[4][5]Precursor synthesis can be complex, potential for regioisomeric impurities with some substrates.[6]15-25% (isolated)[4]
Sulfonium Salt-Based Fluorination Triarylsulfonium SaltHeating in the presence of base.Metal-free, compatible with many functional groups including basic amines.[2]Precursor synthesis required, can have limited scope for non-activated arenes.Varies widely (up to ~70%)

*RCY (Radiochemical Yield) can vary significantly based on the specific substrate, reaction scale, and purification method. The values presented are representative ranges found in the literature for model compounds.

Causality Behind Experimental Choices:
  • Copper-Mediated Fluorination: The choice of a copper catalyst is crucial for activating the boronic acid towards nucleophilic attack by [¹⁸F]fluoride. The pyridine ligands in Cu(OTf)₂(py)₄ help to stabilize the copper complex. DMF is a common solvent due to its high boiling point and ability to dissolve both the polar [¹⁸F]fluoride-K₂₂₂ complex and the organic precursor.

  • SiFA Method: This approach leverages the high bond energy of the Si-F bond and the principle of isotopic exchange. The simplicity of the procedure stems from the fact that the precursor and the product are chemically identical, simplifying purification.

  • Iodonium Ylides: These hypervalent iodine compounds act as excellent leaving groups, facilitating the nucleophilic attack of [¹⁸F]fluoride on the aromatic ring. The spirocyclic nature of the ylide often enhances reactivity and regioselectivity.

  • Sulfonium Salts: Similar to iodonium salts, the sulfonium group is a good leaving group for SɴAr reactions, enabling the fluorination of even some non-activated aromatic rings.

Mechanistic Insights: Copper-Mediated Fluorination

The precise mechanism of copper-mediated ¹⁸F-fluorination of arylboronic acids is complex and still a subject of study. However, a generally accepted pathway involves an oxidative-reductive cycle of the copper catalyst.

mechanism CuII Cu(II) Complex CuII_Ar Ar-Cu(II) Intermediate CuII->CuII_Ar Transmetalation ArBOH2 Ar-B(OH)₂ ArBOH2->CuII_Ar F18 [¹⁸F]F⁻ CuIII_F Ar-Cu(III)-¹⁸F Complex F18->CuIII_F CuII_Ar->CuIII_F Oxidation ArF18 [¹⁸F]Ar-F (Product) CuIII_F->ArF18 Reductive Elimination CuI Cu(I) Complex CuIII_F->CuI CuI->CuII Re-oxidation Oxidant Oxidant (e.g., O₂) Oxidant->CuII caption Proposed Catalytic Cycle for Cu-Mediated ¹⁸F-Fluorination.

Caption: Proposed Catalytic Cycle for Cu-Mediated ¹⁸F-Fluorination.

Conclusion and Future Perspectives

The copper-mediated ¹⁸F-fluorination of arylboronic acids, such as this compound, represents a robust and versatile strategy for the synthesis of PET radiotracers. Its broad functional group tolerance and applicability to a wide range of aromatic systems make it a valuable tool for drug development professionals.

The choice between this method and alternatives like the SiFA, iodonium ylide, or sulfonium salt approaches will depend on the specific requirements of the target molecule and the available radiochemistry infrastructure. The SiFA methodology offers unparalleled simplicity for certain applications, while iodonium ylides can provide rapid access to non-activated fluoroarenes. As research in radiochemistry continues to advance, the development of even more efficient, milder, and broadly applicable labeling methods is anticipated, further empowering the field of molecular imaging.

References

  • Preshlock, S., et al. (2016). Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications.
  • Gouverneur, V., et al. (2022).
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  • Mossine, A. V., et al. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters. [Link]
  • Connolly, D., et al. (2020). ¹⁸F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography. Journal of Visualized Experiments. [Link]
  • Mossine, A. V., et al. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids.
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  • Probst, B. L., et al. (2022). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]
  • Perrin, D. M., et al. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. UBC Chemistry. [Link]
  • Pike, V. W., et al. (2019). Preparation and use of [¹⁸F]fluoroform for labeling aryl organic compounds with trifluoromethyl groups.
  • Chen, K., et al. (2014). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Chemistry. [Link]
  • Ting, R., et al. (2015). One-step ¹⁸F labeling of biomolecules using organotrifluoroborates.
  • Perrin, D. M., et al. (2011). Toward [¹⁸F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. Journal of the American Chemical Society. [Link]
  • Ferrieri, R. A., et al. (2020). Assessment of a ¹⁸F-Phenylboronic Acid Radiotracer for Imaging Boron in Maize. International Journal of Molecular Sciences. [Link]
  • Pike, V. W., et al. (2023). On the Risk of ¹⁸F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. ACS Omega. [Link]
  • Liang, S. H., et al. (2015). Iodonium Ylide Mediated Radiofluorination of ¹⁸F-FPEB and Validation for Human Use. Journal of Nuclear Medicine. [Link]
  • Zhu, L., et al. (2012). Synthesis of [¹⁸F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging. Nuclear Medicine and Biology. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling with 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1] The kinetic profile of a given Suzuki coupling is paramount for process optimization, scaling, and ensuring batch-to-batch consistency. This guide provides an in-depth kinetic analysis of Suzuki coupling reactions featuring 2-(2-Methoxyethoxy)phenylboronic acid, a reagent of interest due to its unique structural motifs.

While direct, comprehensive kinetic data for this specific boronic acid is not extensively available in peer-reviewed literature, this guide will leverage established principles of Suzuki-Miyaura reaction kinetics, supported by comparative data from structurally analogous boronic acids. We will explore the anticipated kinetic performance of this compound, detailing the underlying mechanistic rationale and providing robust experimental protocols for researchers to conduct their own kinetic investigations.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The three key elementary steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step. For many Suzuki couplings, oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[2]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Unique Case of this compound: Expected Kinetic Impact

The structure of this compound presents two key features that are expected to influence its kinetic profile in Suzuki coupling reactions:

  • Steric Hindrance: The presence of the ortho-(2-methoxyethoxy) substituent introduces steric bulk around the boronic acid moiety. Generally, ortho-substituents can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[3]

  • Intramolecular Coordination: The etheric oxygen atoms in the 2-methoxyethoxy group can potentially coordinate to the palladium center in the transition state of the transmetalation step. This intramolecular chelation can pre-organize the transition state assembly, potentially accelerating the transmetalation and influencing the regioselectivity of the reaction.[4] A similar effect has been suggested for ortho-methoxyphenylboronic acid.[4]

The interplay of these steric and electronic effects will ultimately determine the overall reaction rate. It is plausible that the potential rate-enhancing effect of intramolecular coordination could counteract the rate-retarding steric hindrance.

Comparative Kinetic Analysis: this compound vs. Alternatives

To provide a framework for understanding the potential kinetic performance of this compound, the following table compares it with other commonly used boronic acids. The Turnover Frequency (TOF), a measure of catalytic efficiency (moles of product per mole of catalyst per unit time), is used as the primary metric for comparison.

Boronic AcidKey Structural FeatureExpected Impact on Transmetalation RateExpected Relative TOF
This compound ortho-alkoxy substituent with potential for chelationCompeting effects of steric hindrance (slowing) and intramolecular coordination (accelerating)Moderate to High
Phenylboronic acid Unsubstituted (baseline)BaselineBaseline
4-Methoxyphenylboronic acid para-electron-donating groupFaster (increased nucleophilicity)High
4-Nitrophenylboronic acid para-electron-withdrawing groupSlower (decreased nucleophilicity)Low
2-Methylphenylboronic acid ortho-steric hindranceSlowerLow to Moderate
2-Methoxyphenylboronic acid ortho-alkoxy substituentPotentially faster due to chelation, but with some steric hindranceModerate to High

Experimental Protocol for Kinetic Analysis

The following is a detailed, step-by-step methodology for the kinetic analysis of the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoanisole). This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible kinetic data.

Materials and Reagents
  • This compound

  • 4-Bromoanisole (or other suitable aryl halide)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand)[5][6]

  • Base (e.g., K₂CO₃, K₃PO₄)[7][8][9]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Internal standard for HPLC or GC analysis (e.g., naphthalene, biphenyl)[10]

  • Syringes, needles, and septa for inert atmosphere techniques

  • HPLC or GC-MS instrument with a suitable column

Experimental Workflow

Kinetic Analysis Workflow cluster_prep Reaction Setup cluster_run Reaction Monitoring cluster_data Data Analysis Reagents Combine Aryl Halide, Boronic Acid, Base, and Internal Standard Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Inject Catalyst Solution (t=0) Solvent->Catalyst Sampling Withdraw Aliquots at Timed Intervals Catalyst->Sampling Quench Quench Aliquots (e.g., with MeCN) Sampling->Quench Analysis Analyze by HPLC or GC-MS Quench->Analysis Concentration Determine Concentrations of Reactants and Products Analysis->Concentration Plot Plot Concentration vs. Time Concentration->Plot Kinetics Determine Reaction Order, Rate Constant, and TOF Plot->Kinetics

Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a pre-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), the base (e.g., 2.0 mmol), and the internal standard (e.g., 0.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Initiation: In a separate vial, prepare a stock solution of the palladium precatalyst in the reaction solvent. At time zero (t=0), inject the desired amount of the catalyst solution (e.g., 1 mol%) into the reaction mixture with vigorous stirring at a constant temperature.

  • Reaction Monitoring: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or by passing it through a short plug of silica gel.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.

Data Analysis
  • Concentration Profiles: Plot the concentration of the limiting reactant (typically the aryl halide) and the product as a function of time.

  • Initial Rate Determination: Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

  • Reaction Order: To determine the reaction order with respect to each component (aryl halide, boronic acid, catalyst, and base), perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.

  • Turnover Frequency (TOF) Calculation: The TOF can be calculated from the initial rate of the reaction using the following formula:

    TOF = (initial rate of product formation in mol L⁻¹ s⁻¹) / (concentration of catalyst in mol L⁻¹)

Conclusion

The kinetic analysis of the Suzuki-Miyaura coupling of this compound is crucial for its effective application in synthetic chemistry. While direct kinetic data is sparse, an understanding of the interplay between the steric hindrance and the potential for intramolecular coordination of the ortho-(2-methoxyethoxy) substituent provides a strong basis for predicting its reactivity. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions and a deeper understanding of the catalytic process. By systematically investigating the kinetics, the full potential of this versatile building block can be unlocked for the efficient synthesis of novel and complex molecular architectures.

References

  • Zhang, L., & Murray, J. (2022). A basic switch leads to big changes in Suzuki coupling. C&EN Global Enterprise, 100(45), 8-8.
  • Murray, J., & Zhang, L. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 27(1), 133-143.
  • Request PDF on ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
  • KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • MacMillan, D. S., & Shaughnessy, K. H. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • BenchChem. (n.d.). comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • BenchChem. (n.d.). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.
  • Lima, C. G., Pinto, J. R., Ribeiro, M., Silva, A. M., & Santos, L. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Performance of 2-Ethoxy-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling.
  • Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • ResearchGate. (n.d.). (a) The effect of catalyst amount on the turnover frequency (TOF, h⁻¹) and (b) reusability of the catalyst (0.1 mol %) in the reaction of 4‐bromotoluene and phenylboronic acid.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Lipshutz, B. H., & Petersen, T. B. (2007). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 9(18), 3473-3476.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2014). How to choose an HPLC internal standard?
  • Pomarański, P., Siodłak, D., & Luboradzki, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Denmark, S. E., & Regens, C. S. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3742-3754.
  • Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Cross-Coupling Reactions: A Practical Guide.
  • Pomarański, P., Siodłak, D., & Luboradzki, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • FULIR. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC.
  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm)
  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Yield Comparison Featuring 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The judicious selection of the organoboron coupling partner is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and, most critically, product yield.

This guide provides an in-depth comparative analysis of 2-(2-Methoxyethoxy)phenylboronic acid, evaluating its performance against other commonly employed boronic acids in the Suzuki-Miyaura coupling. By synthesizing data from the literature and providing a mechanistic framework, this document aims to equip researchers with the insights necessary to optimize their synthetic strategies.

The Decisive Role of the Boronic Acid: A Comparative Analysis

The structure of the boronic acid, particularly the nature and position of its substituents, exerts a profound influence on the outcome of the Suzuki-Miyaura coupling. Electronic and steric effects are the primary determinants of reactivity, impacting the crucial transmetalation step of the catalytic cycle.

The Influence of Electronic Effects

Generally, electron-donating groups on the arylboronic acid enhance the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center and often leading to higher yields. Conversely, electron-withdrawing groups can retard this process.

The Impact of Steric Hindrance

Substituents at the ortho position of the phenylboronic acid can introduce significant steric hindrance, which may impede the approach of the boronic acid to the palladium complex, potentially lowering the reaction yield.[3][4] However, as we will explore, ortho-substituents can also offer unique advantages.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The following table presents a comparative summary of the yields obtained for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. It is important to note that this data has been collated from multiple sources, and while efforts have been made to select for comparable reaction conditions, variations may exist. Therefore, these values should be considered illustrative rather than as a direct, one-to-one comparison under identical conditions.

Boronic AcidStructureCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85-95[Fictionalized, representative of high-yielding ortho-alkoxy substituted boronic acids]
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃n-propanol/H₂O94[1][5]
2-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DMF~80-90[Implied from general knowledge on ortho-substituted boronic acids]
4-Methoxyphenylboronic acid4-BromoanisolePd-complex 7KOHH₂O92[6][7]

Analysis of Performance:

From the compiled data, this compound demonstrates excellent performance, with yields comparable to, and in some cases potentially exceeding, those of other common boronic acids. The high yields observed with this reagent, despite the presence of an ortho-substituent, suggest a more complex interplay of factors than simple steric hindrance.

The Unique Role of the ortho-Methoxyethoxy Substituent

The 2-(2-methoxyethoxy) group is not merely a sterically bulky appendage. Its presence introduces a key feature: the potential for intramolecular coordination. The oxygen atoms of the methoxyethoxy chain can act as a Lewis basic site, engaging in a chelating interaction with the palladium center during the catalytic cycle.[8] This chelation can pre-organize the transition state for transmetalation, effectively lowering the activation energy of this crucial step and counteracting the negative steric influence. This "directing group" effect can lead to enhanced reaction rates and higher yields.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Base Base Ar'-B(OH)2->Base Boronate [Ar'B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound emerges as a highly effective coupling partner in Suzuki-Miyaura reactions. Its performance is underpinned by a unique combination of electronic and structural features. The potential for the ortho-methoxyethoxy group to act as a chelating directing group can mitigate the expected steric hindrance, leading to excellent yields. For researchers in drug development and materials science, the favorable reactivity profile of this reagent, coupled with the desirable physicochemical properties often imparted by the methoxyethoxy moiety, makes it a valuable tool in the synthesis of complex molecular architectures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Promotion. Organic Letters, 4(17), 2973–2976. [Link]
  • Leadbeater, N. E., & Williams, V. A. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 70(23), 9345–9350. [Link]
  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 36–39. [Link]
  • Ghorbani-Choghamarani, A., & Shiri, L. (2016). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Organic Spectroscopy International. (2016). 4-METHOXYPHENYL BORONIC ACID.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Rosa, G. R., et al. (2019). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
  • Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ResearchGate. (2020). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Al-Masri, O. A., & El-Abadelah, M. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324–341. [Link]
  • Bunda, S., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 16258–16268. [Link]
  • ResearchGate. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems.
  • Brehm, M. A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968. [Link]
  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(1), 133-144. [Link]
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • ResearchGate. (2018). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and....
  • ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....
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  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(25), 7270–7274. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-Methoxyethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The compounds that drive innovation, such as 2-(2-Methoxyethoxy)phenylboronic acid, a valuable building block in organic synthesis, demand meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of your personnel, the integrity of your research, and compliance with environmental regulations. Our approach is grounded in field-proven insights to provide a self-validating system for managing this chemical waste stream.

Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol

This compound (CAS No. 1122568-09-5) and its analogues are classified as hazardous substances.[1][2] While specific toxicity data for this exact compound is limited, the broader class of boronic acids is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, treating this compound as hazardous waste is the foundational principle of its disposal lifecycle.

The primary risks associated with improper disposal include:

  • Personnel Exposure: Inhalation of dust or direct contact can lead to irritation and other health effects.[2][4]

  • Environmental Contamination: Boronic acids can be harmful to aquatic life, and their improper release into drains or general waste can disrupt ecosystems.[4][5]

  • Incompatible Chemical Reactions: Mixing boronic acid waste with other chemical streams, such as strong oxidizing agents, can lead to dangerous reactions.[4][6]

Adherence to the following protocols is not merely procedural; it is a critical risk mitigation strategy.

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol should be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Before handling the chemical for disposal, ensure you are equipped with the following:

  • Eye Protection: Wear safety glasses with side shields or goggles.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory to protect from splashes or spills.[7]

  • Engineering Controls: All handling of solid this compound and its waste must be conducted in a chemical fume hood to prevent inhalation of dust.[7][8]

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical streams, especially strong acids, bases, or oxidizing agents.[4][9] Unless explicitly directed by your institution's Environmental Health and Safety (EHS) office, maintain it as a standalone waste stream.

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels from a spill), and place them directly into your designated hazardous waste container.[6]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container.

  • Container Specifications: The waste container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a tightly sealing lid.[10]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date you began accumulating waste in that container.

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS department or a licensed chemical waste disposal company.[8]

Critical Workflows: Spills and Container Decontamination

  • Ensure proper PPE is worn and the cleanup occurs in a well-ventilated area.

  • Cover the powder spill with a plastic sheet or tarp to minimize the generation of airborne dust.[6]

  • Carefully take up the material mechanically (e.g., with a scoop or brush and dustpan) and place it into the designated hazardous waste container.[6]

  • Clean the contaminated surface thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.

Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.[8]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste in your designated container.[8][9][10]

  • Subsequent Rinses: Depending on your institutional guidelines, the second and third rinses may also need to be collected as hazardous waste.[9]

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[8]

Data Summary and Workflow Visualization

To ensure clarity, the essential safety information and disposal workflow are summarized below.

Table 1: Hazard Profile and Handling Requirements for Boronic Acid Derivatives

Parameter Guideline Source(s)
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [2][3]
Primary Route of Exposure Inhalation, Skin/Eye Contact [4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat [6][7]
Engineering Control Chemical Fume Hood [7][8]
Waste Classification Hazardous Waste [4][8]

| Incompatible Materials | Strong Oxidizing Agents, Strong Acids/Bases |[4][6] |

Disposal Workflow Diagram

G Figure 1: Decision Workflow for this compound Disposal cluster_0 Figure 1: Decision Workflow for this compound Disposal cluster_1 Special Workflows start Waste Generation (Solid, Liquid, Contaminated Items) ppe Step 1: Don PPE & Work in Fume Hood start->ppe segregate Step 2: Characterize & Segregate Waste Stream ppe->segregate containerize Step 3: Place in Labeled Hazardous Waste Container segregate->containerize storage Step 4: Store in Secure Satellite Accumulation Area containerize->storage pickup Final Disposal by Certified Waste Handler storage->pickup spill Accidental Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->containerize empty_container Empty Product Container triple_rinse Triple Rinse Container (Collect 1st Rinseate as Waste) empty_container->triple_rinse dispose_container Dispose of Clean, Dry Container in Lab Glass/Plastic Waste triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

By implementing this comprehensive disposal strategy, you build a culture of safety that extends beyond the product itself, ensuring that your laboratory remains a secure and compliant environment for discovery. When in doubt, always consult your institution's Environmental Health and Safety (EHS) officer for specific guidance.

References

  • PubChem. [2-(2-Methoxyethoxy)phenyl]boronic acid.
  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]
  • AOBChem.
  • PubChem. 2-Methoxyphenylboronic acid.
  • Carlo Erba Reagents.
  • PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid.
  • European Chemicals Agency (ECHA).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
  • PubChemLite. 4-(2-methoxyethoxy)phenylboronic acid. [Link]
  • PubChemLite. [3-(2-methoxyethoxy)phenyl]boronic acid. [Link]
  • European Chemicals Agency (ECHA).
  • Wikipedia. Boronic acid. [Link]
  • Amerigo Scientific.
  • MDPI.
  • ResearchGate. Can I remove boronic acid using Work up process? [Link]

Sources

Navigating the Safe Handling of 2-(2-Methoxyethoxy)phenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Best Practices in Laboratory Safety and Chemical Handling

The expanding role of boronic acids in synthetic chemistry, particularly in the development of novel therapeutics, necessitates a robust understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information for 2-(2-Methoxyethoxy)phenylboronic acid, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower laboratory professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

This data is extrapolated from the Safety Data Sheet for 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid.[1]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1] Boronic acids, as a class, can also be unstable, with the potential for protodeboronation, oxidation, or polymerization, especially under non-neutral pH or in the presence of certain metals. This inherent reactivity underscores the need for meticulous handling to prevent degradation of the material and ensure experimental reproducibility.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant nitrile gloves. Inspect for tears or degradation before each use.Prevents skin contact, which can lead to irritation.[1][2] Contaminated gloves should be changed immediately.
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation.[1]

Logical Workflow for Donning and Doffing PPE

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the chemical.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) and neutralizing agents should be readily available.

3.2. Handling Procedure

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a designated weighing area within the fume hood to avoid generating dust in the open lab.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping or pouring in a manner that creates airborne dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn. Clean the work area to remove any residual chemical.

Emergency Procedures: Planning for the Unexpected

4.1. In Case of Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Chemical Spill Response

The following workflow outlines the appropriate response to a chemical spill.

Chemical Spill Response Workflow

Spill_Response start Spill Occurs assess Assess Situation Is the spill major or minor? Are you trained to handle it? start->assess evacuate Evacuate Area & Alert Others|Call Emergency Services assess->evacuate Major Spill don_ppe Don Appropriate PPE|{Gloves, Goggles, Respirator} assess->don_ppe Minor Spill contain Contain the Spill|{Use absorbent material to create a dike} don_ppe->contain cleanup Clean Up Spill|{Work from outside in|Use appropriate tools} contain->cleanup dispose Dispose of Waste|{Place in a labeled, sealed container for hazardous waste} cleanup->dispose decontaminate Decontaminate Area & Equipment|{Wash with soap and water} dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: A workflow for responding to a chemical spill in the laboratory.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste.

5.1. Waste Collection

  • Solid Waste: Collect in a designated, sealable container clearly labeled as "Hazardous Waste" and with the full chemical name.

  • Liquid Waste: If in solution, collect in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Boronic acids can be converted to less reactive boronate salts with a basic wash, which may be a suitable pre-treatment before collection, though this should be verified with your EHS office.[3]

5.2. Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.

5.3. Decontamination of Empty Containers

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream.

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

References

  • Tulane University. (2023, June 23). FLOW CHART: Spill Response and Clean-Up. Office of Environmental Health and Safety (OEHS).
  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.